Product packaging for Belnacasan(Cat. No.:CAS No. 851091-96-8)

Belnacasan

Cat. No.: B3430596
CAS No.: 851091-96-8
M. Wt: 509.0 g/mol
InChI Key: SJDDOCKBXFJEJB-MOKWFATOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Belnacasan is a dipeptide.
VX-765 is the orally available prodrug of a potent and selective competitive inhibitor of ICE/caspase-1 (VRT-043198). VX-765 is currently under clinical development for the treatment of inflammatory and autoimmune conditions, as it blocks the hypersensitive response to an inflammatory stimulus.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a NSAID

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33ClN4O6 B3430596 Belnacasan CAS No. 851091-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDDOCKBXFJEJB-MOKWFATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017651
Record name N-(4-Amino-3-chlorobenzoyl)-3-methyl-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273404-37-8, 851091-96-8
Record name VX 765
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273404-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belnacasan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273404378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VX765
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851091968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-3-chlorobenzoyl)-3-methyl-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-((S)-2-(4-amino-3-chlorobenzamido)-3,3-dimethylbutanoyl)-N-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)pyrrolidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BELNACASAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OLE78529
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Belnacasan (VX-765)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Belnacasan (VX-765) is an orally bioavailable prodrug that has been investigated for its therapeutic potential in a range of inflammatory conditions.[1] Developed by Vertex Pharmaceuticals, this compound is rapidly converted in the body to its active metabolite, VRT-043198. This active form is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function.

Pharmacodynamics and Molecular Mechanism

This compound's therapeutic effects are mediated by its active metabolite, VRT-043198, which acts as a potent, selective, and competitive inhibitor of caspase-1.[1]

Target: Caspase-1

Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response. It is a critical component of multiprotein complexes called inflammasomes. Upon activation by various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), pro-caspase-1 is cleaved to its active form.

Molecular Interaction

VRT-043198 inhibits caspase-1 through the covalent modification of the catalytic cysteine residue within the enzyme's active site. This interaction blocks the enzymatic activity of caspase-1, preventing it from processing its downstream substrates.

Signaling Pathway Inhibition

The primary consequence of caspase-1 inhibition by VRT-043198 is the blockade of the maturation and secretion of two pro-inflammatory cytokines: interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] These cytokines are synthesized as inactive precursors (pro-IL-1β and pro-IL-18) and require cleavage by caspase-1 for their activation and release. By inhibiting this crucial step, this compound effectively dampens the inflammatory response mediated by these cytokines.

Furthermore, this compound has been shown to inhibit pyroptosis, a form of pro-inflammatory programmed cell death that is dependent on caspase-1.[2] Pyroptosis is characterized by cell swelling, lysis, and the release of inflammatory cellular contents.

The signaling pathway affected by this compound is illustrated in the diagram below:

Belnacasan_Mechanism_of_Action cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs/DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (PRR) PAMPs/DAMPs->PRR Inflammasome Inflammasome (e.g., NLRP3) PRR->Inflammasome Activation Pro-Caspase-1 Pro-Caspase-1 Inflammasome->Pro-Caspase-1 Recruitment Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleavage Gasdermin-D Gasdermin-D Caspase-1->Gasdermin-D Cleavage This compound This compound (VX-765) VRT-043198 VRT-043198 (Active Metabolite) This compound->VRT-043198 Metabolism VRT-043198->Caspase-1 Inhibition IL-1β Mature IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation IL-18 Mature IL-18 Pro-IL-18->IL-18 IL-18->Inflammation GSDMD-N GSDMD-N (pore-forming) Gasdermin-D->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis Pore Formation

This compound's inhibitory effect on the Caspase-1 signaling pathway.

Quantitative Data

The inhibitory potency and selectivity of this compound's active metabolite, VRT-043198, have been quantified in various assays.

ParameterTarget Enzyme/ProcessValueAssay TypeReference
Ki Human Caspase-10.8 nMCell-free enzymatic assay[3]
IC50 Human Caspase-10.6 - 1.0 nMCell-free enzymatic assay
IC50 Human Caspase-4<10 nMCell-free enzymatic assay
IC50 Human Caspase-5<10 nMCell-free enzymatic assay
IC50 Human Caspase-3, 6, 7, 8, 9>10,000 nMCell-free enzymatic assay
IC50 LPS-induced IL-1β release (Human PBMCs)0.99 ± 0.29 µMCellular assay
IC50 LPS-induced IL-1β release (Human Whole Blood)1.10 ± 0.61 µMCellular assay

Experimental Protocols

Caspase-1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified caspase-1.

Workflow:

Caspase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - Recombinant Caspase-1 - Fluorogenic Substrate (e.g., Ac-YVAD-AMC) - VRT-043198 (or other inhibitor) Start->Prepare_Reagents Plate_Setup Set up 96-well plate with: - Enzyme solution - Inhibitor at various concentrations - Control (no inhibitor) Prepare_Reagents->Plate_Setup Incubation_1 Pre-incubate enzyme and inhibitor Plate_Setup->Incubation_1 Add_Substrate Add fluorogenic substrate to initiate reaction Incubation_1->Add_Substrate Incubation_2 Incubate at 37°C Add_Substrate->Incubation_2 Measure_Fluorescence Measure fluorescence intensity over time (Excitation: ~380 nm, Emission: ~460 nm for AMC) Incubation_2->Measure_Fluorescence Data_Analysis Calculate initial reaction velocities and determine IC50/Ki values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for the Caspase-1 enzymatic inhibition assay.

Methodology:

  • Reagents:

    • Assay Buffer: Typically contains HEPES or PIPES, sucrose, CHAPS, and DTT.

    • Enzyme: Recombinant human caspase-1.

    • Substrate: Fluorogenic peptide substrate such as Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (Ac-YVAD-AMC).[4]

    • Inhibitor: VRT-043198 dissolved in DMSO.

  • Procedure:

    • In a 96-well microplate, add the assay buffer, caspase-1 enzyme, and varying concentrations of VRT-043198.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C.

    • Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by caspase-1 releases the fluorophore (AMC), resulting in a fluorescent signal.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

    • The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

LPS-Induced IL-1β Release from Human PBMCs

This cellular assay assesses the ability of this compound to inhibit the production of IL-1β in a more physiologically relevant setting.

Methodology:

  • Cell Culture:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[5]

    • Culture the PBMCs in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[3][6]

  • Procedure:

    • Plate the PBMCs in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound (VX-765) for a specified time (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) to induce inflammasome activation and IL-1β production.[6][7]

    • Incubate the cells for a defined period (e.g., 18-24 hours).

    • Collect the cell culture supernatants.

  • Measurement of IL-1β:

    • Quantify the concentration of IL-1β in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the IL-1β concentration against the this compound concentration to determine the IC50 value for the inhibition of IL-1β release.

Pyroptosis Detection by Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme LDH into the cell culture medium, which is an indicator of cell membrane rupture during pyroptosis.[8][9][10][11][12]

Methodology:

  • Cell Culture and Treatment:

    • Culture macrophages (e.g., bone marrow-derived macrophages or a suitable cell line) in a 96-well plate.

    • Prime the cells with LPS for a few hours to upregulate pro-IL-1β and NLRP3 expression.

    • Treat the cells with various concentrations of this compound.

    • Induce pyroptosis by adding a stimulus such as nigericin or ATP.

  • LDH Measurement:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Carefully transfer a portion of the supernatant to a new plate.

    • Add the LDH assay reagent, which contains a substrate that is converted to a colored product by LDH.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) to quantify the extent of pyroptosis.

    • Determine the inhibitory effect of this compound on pyroptosis.

In Vivo Efficacy Models

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model of rheumatoid arthritis to evaluate the anti-inflammatory efficacy of therapeutic agents.[13][14]

Experimental Design:

CIA_Model_Workflow Start Start Immunization_1 Day 0: Primary Immunization (Type II Collagen in Complete Freund's Adjuvant) Start->Immunization_1 Immunization_2 Day 21: Booster Immunization (Type II Collagen in Incomplete Freund's Adjuvant) Immunization_1->Immunization_2 Treatment_Start Initiate Treatment with this compound (VX-765) or Vehicle Control Immunization_2->Treatment_Start Arthritis_Development Monitor for Onset and Progression of Arthritis Treatment_Start->Arthritis_Development Clinical_Scoring Regularly Assess Clinical Score (Paw Swelling, Erythema, Joint Severity) Arthritis_Development->Clinical_Scoring Endpoint Day 42-49: Endpoint Analysis Clinical_Scoring->Endpoint Analysis - Histopathology of Joints - Measurement of Serum Cytokines (IL-1β) - Micro-CT for Bone Erosion Endpoint->Analysis End End Analysis->End

Experimental workflow for the collagen-induced arthritis model.

Methodology:

  • Induction of Arthritis:

    • Immunize susceptible strains of mice (e.g., DBA/1) with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant.

    • Administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant 21 days later.

  • Treatment:

    • Administer this compound (e.g., by oral gavage) or a vehicle control daily, starting before or after the onset of clinical signs of arthritis.

  • Assessment of Disease Severity:

    • Visually score the paws for signs of inflammation, including erythema, swelling, and joint distortion.

    • Measure paw thickness with calipers.

    • At the end of the study, collect joints for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

    • Measure serum levels of IL-1β and other inflammatory markers.

Conclusion

This compound is a prodrug of a potent and selective caspase-1 inhibitor, VRT-043198. Its mechanism of action is centered on the inhibition of caspase-1, which in turn blocks the production of the key pro-inflammatory cytokines IL-1β and IL-18, and inhibits pyroptotic cell death. This targeted approach has demonstrated efficacy in preclinical models of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of caspase-1 inhibitors in drug development.

References

Belnacasan (VX-765): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Belnacasan (VX-765) is a first-in-class, orally bioavailable prodrug developed by Vertex Pharmaceuticals as a selective inhibitor of caspase-1.[1] Upon systemic administration, this compound is rapidly converted to its active metabolite, VRT-043198, a potent inhibitor of caspase-1 and caspase-4.[2][3][4][5] These caspases are critical mediators of inflammation through their role in the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By targeting this pathway, this compound has been investigated for its therapeutic potential in a range of inflammatory and neurological disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction: Targeting the Inflammasome

The innate immune system utilizes intracellular multi-protein complexes known as inflammasomes to detect and respond to a variety of stress signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[6] A key function of inflammasomes is the activation of caspase-1, a cysteine protease that plays a central role in inflammation.[7][8]

Activated caspase-1 is responsible for the proteolytic cleavage of the inactive precursors of IL-1β and IL-18 into their mature, biologically active forms.[6] These cytokines are potent mediators of inflammation, and their dysregulation is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and neuroinflammatory disorders.[7][9] Consequently, the inhibition of caspase-1 has emerged as an attractive therapeutic strategy for these conditions.

This compound was designed as a selective and orally administered inhibitor of caspase-1, offering the potential for a novel anti-inflammatory therapy.[1]

Discovery and Mechanism of Action

This compound (VX-765) was developed by Vertex Pharmaceuticals as a prodrug to overcome the poor pharmacokinetic properties of its active metabolite, VRT-043198.[1][10] this compound itself is inactive but is rapidly metabolized by plasma esterases to yield VRT-043198.[5]

VRT-043198 is a potent, selective, and reversible inhibitor of caspase-1.[10] It also demonstrates high affinity for caspase-4, another inflammatory caspase.[2][3] The inhibitory activity of VRT-043198 is attributed to its covalent modification of the catalytic cysteine residue within the active site of these caspases.[4]

The selectivity of VRT-043198 for caspase-1 and caspase-4 over other caspases, such as those involved in apoptosis (e.g., caspase-3, -6, -7, -8, and -9), is a key feature of its design, aiming to minimize off-target effects.[11]

Signaling Pathway Diagram

This compound Mechanism of Action Mechanism of Action of this compound (VX-765) cluster_0 Systemic Circulation cluster_1 Inflammatory Cell This compound This compound (VX-765) (Prodrug) VRT_043198 VRT-043198 (Active Metabolite) This compound->VRT_043198 Plasma Esterases Caspase1 Active Caspase-1 VRT_043198->Caspase1 inhibits Inflammatory_Stimuli Inflammatory Stimuli (PAMPs, DAMPs) Inflammasome Inflammasome Assembly (e.g., NLRP3) Inflammatory_Stimuli->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits Pro_Caspase1->Caspase1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: Mechanism of action of this compound (VX-765).

Quantitative Data

In Vitro Activity

The inhibitory potency of this compound's active metabolite, VRT-043198, against caspase-1 and caspase-4 has been quantified in various assays. Similarly, the functional consequence of this inhibition, the reduction of IL-1β release, has been measured.

Target/ProcessParameterValueReference(s)
Enzyme Inhibition
Caspase-1Ki0.8 nM[2][3]
Caspase-4Ki<0.6 nM[2][3]
Cellular Activity
LPS-induced IL-1β release (Human PBMCs)IC500.67 µM[2]
LPS-induced IL-1β release (Human Whole Blood)IC501.9 µM[2]
Preclinical Efficacy

This compound has demonstrated efficacy in various animal models of inflammatory diseases and epilepsy.

Animal ModelSpeciesDosing RegimenKey FindingsReference(s)
Collagen-Induced Arthritis (CIA) Mouse (DBA/1)100 mg/kg, i.p., twice dailySignificantly reduced joint clinical scores, suppressed bone marrow edema and synovitis, prevented bone erosion, and decreased serum cytokine levels.[12]
Kainic Acid-Induced Seizures Mouse50-200 mg/kgDose-dependently reduced the number and duration of acute seizures and delayed seizure onset.[13]
Myocardial Ischemia/Reperfusion Rat32 mg/kg, i.v. bolusSignificantly decreased infarct size.[14]

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay

Objective: To determine the inhibitory activity of a compound against purified caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate like Ac-YVAD-AFC)

  • Assay buffer (e.g., 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM DTT, 5% (v/v) DMSO)

  • Test compound (e.g., VRT-043198)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the test compound in assay buffer to the desired concentrations.

  • In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

  • Add recombinant human caspase-1 to all wells except for the blank (substrate only).

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the caspase-1 substrate to all wells.

  • Immediately begin monitoring the change in absorbance (for pNA substrates) or fluorescence (for AFC substrates) over time using a microplate reader at the appropriate wavelength.

  • Calculate the rate of substrate hydrolysis for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

LPS-Induced IL-1β Release from Human PBMCs

Objective: To measure the effect of a compound on the release of IL-1β from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • LPS from E. coli

  • Test compound (e.g., this compound)

  • 24-well tissue culture plates

  • Human IL-1β ELISA kit

  • Incubator (37°C, 5% CO2)

Procedure:

  • Isolate human PBMCs from fresh whole blood.

  • Resuspend the PBMCs in complete RPMI-1640 medium and count the cells.

  • Seed the PBMCs in a 24-well plate at a density of 1 x 106 cells/well.

  • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 30-60 minutes at 37°C.

  • Stimulate the cells with LPS (e.g., 1 µg/mL final concentration). Include an unstimulated control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IL-1β release for each concentration of the test compound and determine the IC50 value.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Objective: To evaluate the efficacy of a test compound in a mouse model of rheumatoid arthritis.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compound (e.g., this compound)

  • Calipers for measuring paw thickness

  • Clinical scoring system for arthritis severity

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen in CFA.

    • Inject each mouse intradermally at the base of the tail with 100 µL of the emulsion.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen in IFA.

    • Inject each mouse intradermally at a different site near the base of the tail with 100 µL of the emulsion.

  • Treatment:

    • Begin administration of the test compound or vehicle at a predetermined time point (e.g., from the day of the booster immunization). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will depend on the compound's properties.

  • Assessment of Arthritis:

    • Starting from day 21, monitor the mice daily for the onset and severity of arthritis.

    • Score each paw based on a clinical scoring system (e.g., 0 = no swelling, 1 = swelling of one digit, 2 = swelling of multiple digits, 3 = swelling of the entire paw). The total score per mouse is the sum of the scores for all four paws.

    • Measure paw thickness using calipers.

  • Data Analysis:

    • Compare the mean arthritis scores and paw thickness between the treatment and vehicle control groups over time.

    • At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion.

Kainic Acid-Induced Seizures in Mice

Objective: To assess the anticonvulsant activity of a test compound in a model of temporal lobe epilepsy.

Materials:

  • Male mice (e.g., C57BL/6)

  • Kainic acid

  • Test compound (e.g., this compound)

  • Behavioral observation setup (e.g., video recording)

  • Racine scale for seizure scoring

Procedure:

  • Treatment:

    • Administer the test compound or vehicle to the mice at a specified time before the induction of seizures.

  • Seizure Induction:

    • Inject the mice with a convulsive dose of kainic acid (e.g., 20-30 mg/kg, intraperitoneally).

  • Behavioral Observation:

    • Immediately after kainic acid injection, observe the mice continuously for a defined period (e.g., 2 hours).

    • Score the seizure severity at regular intervals using the Racine scale (e.g., Stage 1: mouth and facial movements; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing with forelimb clonus; Stage 5: rearing and falling with loss of posture).

  • Data Analysis:

    • Record the latency to the first seizure, the number of seizures, the duration of seizures, and the maximum seizure stage reached for each mouse.

    • Compare these parameters between the treatment and vehicle control groups.

Clinical Development

This compound has been evaluated in Phase 2 clinical trials for the treatment of psoriasis and epilepsy.[13][15]

Psoriasis

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and tolerability of this compound in subjects with chronic plaque psoriasis (NCT00205465). While the trial was completed, detailed quantitative efficacy data, such as the Psoriasis Area and Severity Index (PASI) scores, have not been made publicly available.

Epilepsy

A Phase 2a, randomized, double-blind, placebo-controlled study (NCT01048255) evaluated the safety, tolerability, and clinical activity of this compound as an adjunctive treatment in patients with treatment-resistant partial epilepsy.[13]

Epilepsy Phase 2a Trial (NCT01048255)
Number of Patients 60
Treatment Groups This compound (900 mg three times daily) or Placebo
Primary Endpoint Safety and Tolerability
Key Findings This compound was generally well-tolerated with a safety profile similar to placebo. The study provided support for further investigation in a larger and longer-duration trial.

A subsequent Phase 2b study in treatment-resistant partial epilepsy (NCT01501383) was initiated but was later terminated for administrative reasons.[16]

Conclusion

This compound (VX-765) represents a significant effort in the development of targeted anti-inflammatory therapies through the inhibition of caspase-1. As a prodrug of the potent inhibitor VRT-043198, it demonstrated promising activity in a range of preclinical models of inflammatory and neurological diseases. While its clinical development for psoriasis and epilepsy did not lead to regulatory approval, the scientific knowledge gained from the this compound program has been invaluable for understanding the role of the inflammasome and caspase-1 in human disease. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on novel therapies targeting inflammatory pathways.

References

Belnacasan and Inflammasome Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Belnacasan (VX-765), a potent and selective inhibitor of caspase-1, and its role in the modulation of inflammasome activation. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the critical signaling pathways and experimental workflows.

Introduction to this compound and the Inflammasome

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by initiating inflammatory responses.[1][2] Upon activation by various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the inflammasome complex assembles, leading to the activation of caspase-1.[1][3] Activated caspase-1 is a cysteine protease responsible for the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[4][5][6] It also cleaves gasdermin D (GSDMD), inducing a pro-inflammatory form of programmed cell death known as pyroptosis.[4][6][7]

This compound (VX-765) is an orally available prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[8][9][10][11] VRT-043198 is a potent and selective, reversible inhibitor of caspase-1.[1][8][11] By targeting caspase-1, this compound effectively blocks the maturation and release of IL-1β and IL-18, thereby attenuating the inflammatory response.[4][6][10] This mechanism of action makes this compound a subject of interest for the treatment of various inflammatory and autoimmune diseases.[4][9]

Quantitative Data: this compound Inhibition Profile

The inhibitory activity of this compound's active form, VRT-043198, against caspase-1 and its selectivity over other caspases have been quantified in various studies.

Target Inhibitor IC50 / Ki Value Assay Conditions Reference
Caspase-1VRT-043198Ki = 0.8 nMCell-free assay[12]
Caspase-1VRT-043198IC50 = 0.204 nMPurified enzyme[5]
Caspase-1VRT-043198IC50 = 530 nMCell-based assay[13]
Caspase-4VRT-043198Ki < 0.6 nMCell-free assay[10]
Caspase-4VRT-043198IC50 = 14.5 nMPurified enzyme[5]
Caspase-5VRT-043198IC50 = 10.6 nMPurified enzyme[8]
Caspase-8VRT-043198IC50 = 1 µMCell-based assay[13][14]
Caspase-9VRT-043198IC50 = 4 µMCell-based assay[13]
Caspase-10VRT-043198IC50 = 42 µMCell-based assay[13]
Biological Effect System Inhibitor IC50 Value Reference
IL-1β ReleaseHuman PBMCsVRT-0431980.67 µM[12]
IL-1β ReleaseHuman Whole BloodVRT-0431981.9 µM[12]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to study inflammasome activation and the effects of this compound.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of the NLRP3 inflammasome in macrophages and the assessment of inhibition by this compound.[15][16][17]

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound (VX-765)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • ELISA kit for IL-1β

  • Reagents for Western blotting (lysis buffer, antibodies against caspase-1 p20, IL-1β, and a loading control like β-actin)

Procedure:

  • Cell Seeding: Seed BMDMs or PBMCs in a 24-well plate at a density of 0.5-1 x 10^6 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours in serum-free medium.[15][16] This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (or vehicle control, typically DMSO) for 30-60 minutes.[12]

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.[15][16]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for cytokine analysis by ELISA and for detection of secreted proteins by Western blot.

    • Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for Western blot analysis of intracellular proteins.

  • Analysis:

    • ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[18]

    • Western Blot: Analyze the cell lysates and precipitated supernatant proteins by SDS-PAGE and Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit) and mature IL-1β.[18][19]

Caspase-1 Activity Assay

This protocol measures the enzymatic activity of caspase-1 directly.

Materials:

  • Cell lysates or purified recombinant caspase-1

  • This compound (VX-765) or its active form VRT-043198

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC or Ac-WEHD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Inhibitor Incubation: In a 96-well plate, incubate the cell lysate or purified caspase-1 with various concentrations of this compound/VRT-043198 or vehicle control for 15-30 minutes at 37°C.

  • Substrate Addition: Add the caspase-1 fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) every 1-2 minutes for at least 30 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve). Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound and inflammasome activation.

Canonical Inflammasome Activation Pathway

Inflammasome_Activation cluster_Signal1 Signal 1 (Priming) cluster_Signal2 Signal 2 (Activation) cluster_Downstream Downstream Effects PAMPs PAMPs / DAMPs TLR TLR / IL-1R PAMPs->TLR NFkB NF-κB Signaling TLR->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Stimuli K+ Efflux / ROS / Lysosomal Damage NLRP3_Sensor NLRP3 Stimuli->NLRP3_Sensor ASC ASC NLRP3_Sensor->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3_Sensor->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis This compound This compound (VX-765) (Active form: VRT-043198) This compound->Casp1 inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Belnacasan_Workflow cluster_CellCulture Cell Culture & Treatment cluster_SampleCollection Sample Collection cluster_Analysis Downstream Analysis Start Seed Macrophages (e.g., BMDMs, PBMCs) Prime Prime with LPS (Signal 1) Start->Prime Treat Treat with this compound (or Vehicle) Prime->Treat Activate Activate with Nigericin/ATP (Signal 2) Treat->Activate Collect_SN Collect Supernatant Activate->Collect_SN Collect_Lysate Prepare Cell Lysate Activate->Collect_Lysate ELISA IL-1β ELISA Collect_SN->ELISA WB_SN Western Blot (Supernatant) - Cleaved Caspase-1 - Mature IL-1β Collect_SN->WB_SN WB_Lysate Western Blot (Lysate) - Pro-Caspase-1 - Pro-IL-1β - NLRP3 Collect_Lysate->WB_Lysate Casp_Activity Caspase-1 Activity Assay Collect_Lysate->Casp_Activity

Caption: A typical experimental workflow to evaluate the inhibitory effect of this compound on inflammasome activation.

Mechanism of Action of this compound

Belnacasan_MOA cluster_Prodrug Prodrug Administration & Conversion cluster_Inhibition Target Inhibition cluster_Outcome Biological Outcome Belnacasan_Prodrug This compound (VX-765) (Oral Prodrug) Conversion Esterase Cleavage (in vivo) Belnacasan_Prodrug->Conversion VRT_Active VRT-043198 (Active Metabolite) Conversion->VRT_Active Casp1_Enzyme Caspase-1 Enzyme VRT_Active->Casp1_Enzyme binds to Active_Site Casp1_Enzyme->Active_Site Block_Cleavage Blockade of Substrate Cleavage Casp1_Enzyme->Block_Cleavage leads to Reduce_Inflammation Reduced Inflammation Block_Cleavage->Reduce_Inflammation

References

Belnacasan (VX-765): A Technical Guide to its Role in Pyroptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Pyroptosis is a highly inflammatory form of programmed cell death crucial to the innate immune response against pathogens and sterile insults. Dysregulation of this pathway is implicated in a host of inflammatory diseases. The central executioner of canonical pyroptosis is Caspase-1, an enzyme activated by multiprotein complexes called inflammasomes. Belnacasan (VX-765) is a selective, orally available small-molecule inhibitor of Caspase-1. This technical guide provides an in-depth overview of the pyroptosis signaling pathway, details the specific mechanism by which this compound intervenes, presents quantitative data on its efficacy, and outlines key experimental protocols for its study.

Introduction to Pyroptosis

Pyroptosis is a lytic, pro-inflammatory form of regulated cell death distinct from apoptosis and necroptosis.[1] It is a critical component of the innate immune system, designed to eliminate infected or damaged cells and to release potent inflammatory mediators.[2] The process is primarily mediated by inflammatory caspases, including Caspase-1 in the canonical pathway and Caspase-4/5 (in humans) or Caspase-11 (in mice) in the non-canonical pathway.[2][3][4]

The key molecular players in the canonical pathway are:

  • Inflammasomes: Cytosolic multiprotein platforms, such as the well-characterized NLRP3 inflammasome, that sense pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[1][3][5] They typically consist of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[5]

  • Caspase-1: A cysteine protease that, upon activation by the inflammasome, becomes the central executioner of the pathway.[6][7]

  • Gasdermin D (GSDMD): A substrate of active Caspase-1.[2][4] Cleavage of GSDMD unleashes its N-terminal domain, which oligomerizes and forms large pores in the plasma membrane.[5][8]

  • Pro-inflammatory Cytokines: Pro-Interleukin-1β (pro-IL-1β) and pro-Interleukin-18 (pro-IL-18) are key cytokine precursors that are processed into their mature, active forms by Caspase-1.[4][6] Their release through GSDMD pores amplifies the inflammatory response.[2][5]

The Canonical Pyroptosis Signaling Pathway

Activation of the canonical pyroptosis pathway is a tightly regulated, two-step process:

  • Priming (Signal 1): Recognition of PAMPs (e.g., lipopolysaccharide [LPS]) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) initiates a priming signal.[5] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of key pyroptotic components, including NLRP3 and the cytokine precursors pro-IL-1β and pro-IL-18.[3][5]

  • Activation (Signal 2): A diverse range of stimuli, such as ATP, nigericin, mitochondrial ROS, or lysosomal destabilization, provides the second signal.[5] This triggers the assembly of the NLRP3 inflammasome complex, which recruits and activates pro-caspase-1 through proximity-induced auto-cleavage.[5][9]

Activated Caspase-1 then proceeds to cleave its two primary substrates: GSDMD, leading to pore formation and cell lysis, and the pro-inflammatory cytokines IL-1β and IL-18, leading to their maturation and release.[4][5]

G cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation PAMPs PAMPs / DAMPs (e.g., LPS) TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Gene Transcription NFkB->Transcription Pro_IL1B pro-IL-1β & pro-IL-18 Transcription->Pro_IL1B NLRP3_exp NLRP3 Transcription->NLRP3_exp IL1B Mature IL-1β & IL-18 Pro_IL1B->IL1B NLRP3_Inflammasome NLRP3 Inflammasome Assembly NLRP3_exp->NLRP3_Inflammasome Activation_Signal Activation Signal (e.g., Nigericin, ATP) Activation_Signal->NLRP3_Inflammasome Pro_Casp1 pro-Caspase-1 NLRP3_Inflammasome->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleaves Casp1->Pro_IL1B cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & Cytokine Release Pore->Pyroptosis IL1B->Pyroptosis released during

Diagram 1: The Canonical Pyroptosis Signaling Pathway.

This compound (VX-765): Mechanism of Action

This compound (VX-765) is an orally-absorbed prodrug that is rapidly metabolized in vivo to its active form, VRT-043198.[10][11] VRT-043198 is a potent and selective inhibitor of the Caspase-1 subfamily of caspases.[11][12] Its mechanism of action is a direct intervention at the central execution point of the pyroptotic pathway.

By binding to and inhibiting the enzymatic activity of active Caspase-1, this compound prevents the downstream proteolytic cleavage of its key substrates.[13] This results in:

  • Inhibition of GSDMD Cleavage: this compound prevents the formation of the pore-forming GSDMD-N-terminal fragment. This maintains plasma membrane integrity and directly blocks the lytic cell death characteristic of pyroptosis.[14][15][16]

  • Inhibition of Cytokine Maturation: The drug blocks the processing of pro-IL-1β and pro-IL-18 into their biologically active forms.[11][14][17] This dramatically reduces the secretion of these potent pyrogenic and pro-inflammatory cytokines.

  • Suppression of Inflammation: By preventing both cell lysis and cytokine release, this compound effectively dampens the robust inflammatory response associated with pyroptosis.[16]

Recent studies also suggest a novel role for this compound in antagonizing the assembly and activation of the NLRP3 inflammasome itself, indicating it may have effects further upstream than initially understood.[14][15]

G Inflammasome Inflammasome Activation Pro_Casp1 pro-Caspase-1 Inflammasome->Pro_Casp1 recruits & activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 GSDMD pro-GSDMD Casp1->GSDMD cleaves Pro_IL1B pro-IL-1β / pro-IL-18 Casp1->Pro_IL1B cleaves This compound This compound (VX-765) This compound->Casp1 INHIBITS GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N IL1B Mature IL-1β / IL-18 Pro_IL1B->IL1B Pyroptosis Pyroptosis & Inflammation GSDMD_N->Pyroptosis IL1B->Pyroptosis

Diagram 2: this compound's Point of Intervention in Pyroptosis.

Quantitative Efficacy Data

The efficacy of this compound and its active metabolite VRT-043198 has been quantified in numerous preclinical models.

Table 1: In Vitro Inhibitory Activity

Compound Target Assay Type Value Citation
This compound (VX-765) Caspase-1 Cell-free Ki = 0.8 nM [18]
VRT-043198 Caspase-1 Purified enzyme IC50 = 0.2 nM [19]
VRT-043198 Caspase-4 Purified enzyme IC50 = 14.5 nM [19]

| VRT-043198 | Caspase-5 | Purified enzyme | IC50 = 10.6 nM |[19] |

Table 2: In Vivo Efficacy in Disease Models

Disease Model Species Treatment Key Finding Citation
Traumatic Brain Injury Mouse VX-765 Inhibited expression of cleaved Caspase-1, IL-1β, and IL-18 in the injured cortex. [16]
Coronary Artery Occlusion Rat VX-765 (16 mg/kg) Reduced infarct size from 73.7% in controls to 39.6%. [10]
Collagen-Induced Arthritis Mouse VX-765 (100 mg/kg) Reduced paw inflammation score to a degree comparable with prednisolone (5 mg/kg). [10]
LPS-Induced Inflammation Mouse VX-765 (oral) Inhibited LPS-induced secretion of IL-1β and IL-18. [11][17]

| Acute Lung Injury | Mouse | this compound | Preserved organ morphology and reduced IL-1β in bronchoalveolar lavage fluid. |[20] |

Key Experimental Protocols

Studying the effect of this compound on pyroptosis involves a combination of techniques to induce the pathway and measure its key outputs.

Protocol: In Vitro Pyroptosis Induction and Inhibition

This protocol describes the use of murine bone marrow-derived macrophages (BMMs) or human THP-1 monocytes to assess the inhibitory effect of this compound on pyroptosis.

  • Cell Culture and Differentiation:

    • For BMMs: Harvest bone marrow from mice and culture in media with M-CSF for 6-7 days.

    • For THP-1 cells: Differentiate monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48-72 hours.[21]

  • Priming (Signal 1):

    • Incubate differentiated macrophages with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.[22]

  • Inhibitor Pre-treatment:

    • Remove LPS-containing media and replace with fresh media.

    • Pre-incubate cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.

  • Activation (Signal 2):

    • Induce pyroptosis by adding an NLRP3 activator such as Nigericin (e.g., 10 µM) or ATP for 30-60 minutes.[22][23]

  • Sample Collection:

    • Carefully collect the cell culture supernatant for cytokine and LDH analysis.

    • Lyse the remaining cells to collect protein lysates for Western blot analysis.

G cluster_0 Downstream Analysis Start Culture & Differentiate (e.g., THP-1 cells + PMA) Prime Prime with LPS (Signal 1) (e.g., 1 µg/mL, 4h) Start->Prime Pretreat Pre-treat with this compound or Vehicle Control (1h) Prime->Pretreat Activate Activate with Nigericin (Signal 2) (e.g., 10 µM, 45 min) Pretreat->Activate Collect Collect Supernatant & Cell Lysates Activate->Collect ELISA ELISA (IL-1β, IL-18) Collect->ELISA Supernatant LDH LDH Assay (Cell Lysis) Collect->LDH Supernatant WB Western Blot (Casp-1, GSDMD) Collect->WB Lysates

Diagram 3: General Experimental Workflow for this compound Testing.
Protocol: Western Blot for Pyroptosis Markers

This method detects the cleavage of Caspase-1 and GSDMD, providing direct evidence of pathway inhibition.[24]

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies specific for:

    • Caspase-1 (to detect pro-caspase-1 p45 and cleaved p20 subunits).[16]

    • GSDMD (to detect full-length p53 and cleaved N-terminal p30 fragments).[16][24]

    • A loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the cleaved p20 and p30 fragments in this compound-treated samples indicates inhibition.

Protocol: Quantification of Cytokine Release and Cell Lysis
  • ELISA for IL-1β/IL-18: Use commercially available sandwich ELISA kits to measure the concentration of mature IL-1β and IL-18 in the collected cell culture supernatants, following the manufacturer's instructions.[21][23][24] A dose-dependent decrease in cytokine concentration demonstrates this compound's efficacy.

  • LDH Assay: Measure the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon membrane rupture, in the cell culture supernatants using a colorimetric assay kit.[23] This provides a quantitative measure of pyroptotic cell lysis.

Conclusion and Future Directions

This compound (VX-765) is a well-characterized and highly specific tool for interrogating the canonical pyroptosis pathway. Its direct inhibition of Caspase-1 provides a clear mechanism for blocking both the lytic cell death and the release of critical inflammatory cytokines IL-1β and IL-18. The quantitative data from numerous preclinical studies underscore its potential as a therapeutic agent for a wide range of inflammatory conditions where pyroptosis is a key driver of pathology.[10][14][16] For drug development professionals and researchers, this compound serves as both a valuable pharmacological probe to dissect the role of Caspase-1 in disease and a benchmark for the development of next-generation anti-inflammatory therapeutics targeting this pathway. While it has been evaluated in Phase II clinical trials for conditions like psoriasis and epilepsy, further investigation into its therapeutic window and application in other pyroptosis-driven diseases is warranted.[10][12][19]

References

VRT-043198: A Technical Guide to the Active Metabolite of Belnacasan (VX-765)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VRT-043198 is the biologically active metabolite of the prodrug Belnacasan (VX-765), a potent and selective inhibitor of inflammatory caspases, primarily caspase-1 and caspase-4. By covalently modifying the catalytic cysteine residue within the active site of these enzymes, VRT-043198 effectively blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This targeted mechanism of action has positioned VRT-043198 and its parent compound as significant tools in the study and potential treatment of a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of VRT-043198, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and a summary of its pharmacokinetic profile.

Introduction

Inflammasomes are multiprotein complexes that play a crucial role in the innate immune system by activating inflammatory caspases in response to pathogenic and endogenous danger signals. A key downstream effector of inflammasome activation is caspase-1, which proteolytically cleaves the inactive precursors of IL-1β and IL-18 into their mature, secreted forms.[1] These cytokines are potent mediators of inflammation and are implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain neuroinflammatory conditions.[2]

This compound (VX-765) is an orally bioavailable prodrug that is rapidly converted in vivo by plasma and liver esterases to its active metabolite, VRT-043198.[1][3] VRT-043198 is a potent, selective, and blood-brain barrier permeable inhibitor of the caspase-1 subfamily of caspases.[1][3] Its high affinity and covalent mechanism of action lead to a durable inhibition of caspase-1 and the subsequent suppression of IL-1β and IL-18 release.[1] This guide details the core scientific and technical information regarding VRT-043198 for researchers and drug development professionals.

Mechanism of Action

VRT-043198 functions as a covalent, reversible inhibitor of caspase-1 and caspase-4. The prodrug, this compound, is designed to be cleaved by esterases, unmasking a reactive aldehyde group in VRT-043198.[1] This aldehyde acts as an electrophile that is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys285) in the active site of caspase-1. This interaction forms a stable, yet reversible, thiohemiacetal adduct, effectively blocking the enzyme's catalytic activity.

The specificity of VRT-043198 for inflammatory caspases over apoptotic caspases (e.g., caspase-3, -6, -7, -8, -9) is a key feature, minimizing the potential for off-target effects related to apoptosis.[1] By inhibiting caspase-1, VRT-043198 prevents the proteolytic processing of pro-IL-1β and pro-IL-18, thereby reducing the levels of their biologically active forms.

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome pathway and the point of intervention by VRT-043198.

Inflammasome_Pathway cluster_cell Macrophage / Monocyte cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_output Cytokine Release LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B_gene pro-IL-1β Gene NFkB->pro_IL1B_gene Transcription NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene Transcription pro_IL1B pro-IL-1β pro_IL1B_gene->pro_IL1B Translation NLRP3 NLRP3 NLRP3_gene->NLRP3 Translation IL1B Mature IL-1β pro_IL1B->IL1B Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ATP ATP P2X7 P2X7R ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 Activation ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1->pro_IL1B Cleavage pro_IL18 pro-IL-18 caspase1->pro_IL18 Cleavage VRT VRT-043198 VRT->caspase1 Inhibition IL18 Mature IL-18 pro_IL18->IL18 Secretion Secretion IL1B->Secretion IL18->Secretion

Figure 1: VRT-043198 Inhibition of the NLRP3 Inflammasome Pathway. This diagram illustrates the two-signal model of NLRP3 inflammasome activation and the subsequent cleavage of pro-inflammatory cytokines by caspase-1, which is inhibited by VRT-043198.

Quantitative Data

The inhibitory potency and selectivity of VRT-043198 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of VRT-043198 against Caspases
TargetAssay TypePotency (Ki)Potency (IC50)Reference(s)
Caspase-1 (ICE)Enzyme Inhibition0.8 nM0.2 nM, 11.5 nM[1][3]
Caspase-4Enzyme Inhibition< 0.6 nM14.5 nM[1][3]
Caspase-5Enzyme Inhibition-10.6 nM[3]
Caspase-3Enzyme Inhibition>100-fold selective vs Casp-1-[1]
Caspase-6Enzyme Inhibition>100-fold selective vs Casp-1>10,000 nM[1][3]
Caspase-7Enzyme Inhibition>100-fold selective vs Casp-1-[1]
Caspase-8Enzyme Inhibition>100-fold selective vs Casp-13.3 nM[1][3]
Caspase-9Enzyme Inhibition>100-fold selective vs Casp-15.07 nM[1][3]
Caspase-10Enzyme Inhibition-66.5 nM[3]
Caspase-14Enzyme Inhibition-58.5 nM[3]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Activity of VRT-043198
Cell SystemStimulusMeasured EndpointPotency (IC50)Reference(s)
Human Peripheral Blood Mononuclear Cells (PBMCs)LPSIL-1β Release0.67 ± 0.55 nM[1]
Human Whole BloodLPSIL-1β Release1.9 ± 0.80 nM[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis and evaluation of VRT-043198.

Synthesis of VRT-043198 from this compound (VX-765)

VRT-043198 is generated from its prodrug, this compound (VX-765), through esterase-mediated hydrolysis. For research purposes, this conversion can be mimicked in vitro.

Protocol:

  • Dissolution of this compound: Dissolve this compound (VX-765) in a suitable organic solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Acid Hydrolysis: Treat the this compound solution with a dilute acid, such as hydrochloric acid (HCl), to catalyze the hydrolysis of the ethoxydihydrofuranone moiety.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure complete conversion to VRT-043198.

  • Purification: Upon completion of the reaction, purify the resulting VRT-043198 using a suitable chromatographic method, such as preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the synthesized VRT-043198 using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Caspase-1 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of VRT-043198 against purified caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AMC or Ac-WEHD-AFC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 0.1% CHAPS)

  • VRT-043198

  • 96-well black microplates

  • Fluorometric plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of VRT-043198 in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant caspase-1 to the desired concentration in the assay buffer.

  • Incubation: In a 96-well plate, add the diluted caspase-1 and the serially diluted VRT-043198. Incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the caspase-1 substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) in a kinetic mode for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration of VRT-043198. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

IL-1β Release Assay in Human PBMCs

This protocol outlines a cell-based assay to measure the effect of VRT-043198 on IL-1β release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs, isolated from healthy donor blood

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • LPS from E. coli

  • VRT-043198

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

Protocol:

  • Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

  • Compound Treatment: Pre-incubate the cells with various concentrations of VRT-043198 for 1 hour at 37°C in a CO2 incubator.

  • Stimulation: Add LPS to each well at a final concentration of 10-100 ng/mL to stimulate IL-1β production and release.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentrations against the VRT-043198 concentrations and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay This compound This compound (VX-765) Hydrolysis Acid Hydrolysis This compound->Hydrolysis Purification HPLC Purification Hydrolysis->Purification VRT VRT-043198 Purification->VRT Incubate_biochem Incubate with VRT-043198 VRT->Incubate_biochem Incubate_cellular Pre-incubate with VRT-043198 VRT->Incubate_cellular Caspase1_enzyme Purified Caspase-1 Caspase1_enzyme->Incubate_biochem Add_substrate Add Fluorogenic Substrate Incubate_biochem->Add_substrate Measure_fluorescence Measure Fluorescence Add_substrate->Measure_fluorescence IC50_biochem Determine IC50 Measure_fluorescence->IC50_biochem PBMCs Human PBMCs PBMCs->Incubate_cellular Stimulate Stimulate with LPS Incubate_cellular->Stimulate Collect_supernatant Collect Supernatant Stimulate->Collect_supernatant ELISA IL-1β ELISA Collect_supernatant->ELISA IC50_cellular Determine IC50 ELISA->IC50_cellular

Figure 2: General Experimental Workflow. This diagram outlines the key steps for the synthesis and evaluation of VRT-043198's inhibitory activity.

Pharmacokinetics

Pharmacokinetic studies have primarily been conducted with the prodrug, this compound (VX-765), which is designed for oral administration.

  • Absorption and Conversion: Following oral administration, this compound is readily absorbed and rapidly converted to its active metabolite, VRT-043198, by esterases in the plasma and liver.[1]

  • Distribution: VRT-043198 is capable of crossing the blood-brain barrier, which is a significant property for its potential use in treating neuroinflammatory disorders.[3]

  • In Vivo Efficacy: In animal models of inflammation, oral administration of this compound leads to dose-dependent reductions in circulating levels of IL-1β and has shown efficacy in models of rheumatoid arthritis and skin inflammation.[1]

Conclusion

VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4, representing a valuable tool for researchers studying inflammasome-mediated inflammatory pathways. Its well-defined mechanism of action, high potency, and favorable selectivity profile make it a cornerstone for in vitro and in vivo investigations into the roles of IL-1β and IL-18 in health and disease. This technical guide provides a comprehensive overview of the essential data and methodologies required for the effective use of VRT-043198 in a research and drug development setting. Further detailed experimental parameters can be found in the cited literature.

References

Preclinical Profile of Belnacasan (VX-765): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Belnacasan (VX-765) is an orally bioavailable prodrug that is efficiently converted in vivo to its active metabolite, VRT-043198.[1][2][3] This active compound is a potent and selective inhibitor of caspase-1, a critical enzyme in the inflammatory cascade.[2][4][5] Caspase-1 is responsible for the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By blocking this enzymatic activity, this compound effectively reduces the release of these key mediators, demonstrating significant therapeutic potential in a wide array of preclinical models of inflammatory and neurological diseases. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.

Mechanism of Action

The Caspase-1/Inflammasome Pathway

Caspase-1, formerly known as Interleukin-Converting Enzyme (ICE), is a central component of a multi-protein complex called the inflammasome.[5][6] Upon activation by various pathological signals, such as damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs), sensor proteins like NLRP3 recruit the adaptor protein ASC, which in turn recruits pro-caspase-1.[7][8] This proximity induces the auto-cleavage and activation of pro-caspase-1.

Active caspase-1 has two primary functions:

  • Cytokine Maturation: It cleaves the inactive precursors, pro-IL-1β and pro-IL-18, into their biologically active forms, which are then secreted from the cell to propagate the inflammatory response.[9]

  • Pyroptosis Induction: It cleaves Gasdermin D (GSDMD). The N-terminal fragment of this cleavage product oligomerizes to form pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[10][11]

This compound's active form, VRT-043198, covalently modifies the catalytic cysteine residue in the active site of caspase-1, thereby blocking all of its downstream effects.[7]

Inflammasome_Pathway cluster_0 Inflammasome Assembly & Activation cluster_1 Downstream Effects Stimuli PAMPs / DAMPs NLRP3 NLRP3 Sensor Stimuli->NLRP3 ASC ASC Adaptor NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Secreted IL-1β ProIL1b->IL1b IL18 Secreted IL-18 ProIL18->IL18 Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->Pyroptosis This compound This compound (VRT-043198) This compound->Casp1 Inhibition

Caption: this compound's inhibition of the Caspase-1 mediated inflammatory pathway.
Selective Inhibition Profile

Preclinical studies demonstrate that VRT-043198 is a potent inhibitor of the inflammatory caspases, specifically caspase-1 and caspase-4.[4][5] Importantly, it does not significantly impact the release of several other key cytokines, including IL-1α, tumor necrosis factor-α (TNF-α), IL-6, and IL-8.[2][5][12] This selectivity suggests a targeted anti-inflammatory effect, potentially reducing the risk of broader immunosuppression compared to less specific anti-inflammatory agents.

In Vitro Preclinical Data

Enzyme and Cell-Based Potency

The inhibitory activity of this compound's active metabolite, VRT-043198, has been quantified in various cell-free and cell-based assays. The data highlights its high potency for caspase-1 and its selectivity over other caspase isozymes.

Target/Assay Parameter Value Reference
Caspase-1 (cell-free)Ki0.8 nM[4]
Caspase-4 (cell-free)Ki< 0.6 nM[4][5]
Caspase-5 (cell-free)IC5010.6 nM[13]
Caspase-9 (cell-free)IC505.07 nM[13]
Caspase-6 (cell-free)IC50> 10,000 nM[13]
IL-1β Release (Human PBMCs)IC500.67 µM[4]
IL-1β Release (Human Whole Blood)IC501.9 µM[4]
Table 1: In Vitro Potency and Selectivity of VRT-043198 (Active Metabolite of this compound)
Experimental Protocols

This assay quantifies the direct inhibitory effect of a compound on purified enzyme activity.

  • Enzyme Preparation: Recombinant human caspase-1 is prepared in an assay buffer (e.g., 50mM HEPES pH 7.5, 50mM KCl, 200mM NaCl, 10mM DTT, 0.1% CHAPS) to a final concentration of approximately 66.6 nM.[6]

  • Compound Incubation: The enzyme solution is dispensed into 1536-well plates. Test compounds (e.g., VRT-043198) dissolved in DMSO are added via pin-tool transfer and incubated with the enzyme.

  • Assay Initiation: The reaction is initiated by adding a pro-fluorescent substrate, such as Ac-WEHD-AFC.[6]

  • Signal Detection: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is measured over time using a plate reader. The rate of reaction is compared between compound-treated and DMSO control wells to determine the percent inhibition and calculate IC50 values.

Caspase_Assay_Workflow A Prepare Caspase-1 in Assay Buffer B Dispense Enzyme into Microplate A->B C Add this compound (VRT-043198) or Vehicle (DMSO) B->C D Initiate Reaction with Pro-fluorescent Substrate (e.g., Ac-WEHD-AFC) C->D E Incubate at Room Temperature D->E F Measure Fluorescence (Kinetic Read) E->F

Caption: General workflow for a cell-free caspase-1 inhibition assay.

This assay measures the ability of a compound to inhibit cytokine release from immune cells.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy human donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Pre-incubation: PBMCs are plated and pre-treated with varying concentrations of this compound or vehicle control for 30 minutes.[4]

  • Stimulation: Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce inflammasome activation and cytokine production.

  • Incubation: The cells are incubated for a period of several hours (e.g., 4-24 hours) to allow for cytokine processing and release.

  • Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a specific enzyme-linked immunosorbent assay (ELISA).[14] IC50 values are calculated based on the dose-dependent inhibition of IL-1β release.

In Vivo Preclinical Efficacy

This compound has demonstrated robust efficacy in a diverse range of animal models, underscoring its potential to treat diseases driven by caspase-1-mediated inflammation.

Data Summary
Disease Model Species Dosing Regimen Key Outcomes Reference
Collagen-Induced ArthritisMouse200 mg/kg, p.o.~60% reduction in LPS-induced IL-1β; significant reduction in inflammation scores.[4]
Acute Lung InjuryMouse50 mg/kg, i.p. (1 hr post-LPS)Reduced IL-1β in BALF, preserved lung morphology, inhibited pyroptosis.[14]
Kindling EpileptogenesisRatN/ABlocked kindling development by preventing IL-1β increase in the forebrain.[4]
Alzheimer's Disease (J20)Mouse10-50 mg/kg (3x/week)Dose-dependently reversed episodic and spatial memory deficits.[15]
Myocardial Infarction (I/R)Rat32 mg/kg, i.v. (pre-reperfusion)Reduced infarct size from >60% to ~29%.[15]
Spinal Cord InjuryMouseN/A (7-day treatment)Inhibited caspase-1 activation, reduced IL-1β/IL-18, improved functional recovery.[16]
Atherosclerosis (ApoE-/-)MouseN/AAlleviated vascular inflammation and atherosclerosis, promoted efferocytosis.[11]
Multiple Sclerosis (EAE)MouseIntranasalPrevented demyelination and axon injury.[17]
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models
Select Experimental Protocols

A standard model for rheumatoid arthritis.

  • Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.

  • Treatment: Prophylactic or therapeutic dosing of this compound (e.g., 100-200 mg/kg, p.o., daily) or vehicle is initiated before or after the onset of clinical symptoms.[4][15]

  • Endpoints: Disease progression is monitored by scoring paw inflammation and swelling. At the end of the study, joint tissues can be collected for histological analysis of inflammation and damage. Serum or paw tissue can be analyzed for cytokine levels (e.g., IL-1β).

Kindling models the progressive development of seizure susceptibility.

  • Electrode Implantation: Rats are surgically implanted with an electrode in a specific brain region, such as the amygdala.

  • Kindling Stimulation: After recovery, animals receive brief, low-intensity electrical stimulations daily. Initially, this causes no behavioral effect, but repeated stimulation leads to progressively more severe seizures, culminating in generalized tonic-clonic convulsions.

  • Drug Administration: this compound or vehicle is administered systemically (e.g., i.p. or p.o.) prior to each kindling stimulation.

  • Endpoints: The primary endpoints are the rate of kindling acquisition (number of stimulations to reach a fully kindled state) and the duration of afterdischarges recorded via EEG. Brain tissue can be analyzed post-mortem for IL-1β levels.[4]

Pharmacokinetics and Toxicology

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are central to its design as a clinical candidate.

Parameter Description Reference
Prodrug Strategy This compound (VX-765) is an orally absorbed prodrug.[1][2][3]
Active Metabolite Rapidly and efficiently converted in vivo to VRT-043198.[5][12][15]
Bioavailability VRT-043198 is orally bioavailable.[15]
Distribution VRT-043198 is blood-brain barrier (BBB) permeable, enabling its study in CNS disorders.[15][18]
In Vitro Half-Life t1/2 of ~157 hours for VX-765 and ~3 hours for VRT-043198.[18]
Table 3: Pharmacokinetic and Toxicological Profile of this compound
Toxicology Summary

Preclinical toxicology data is limited in the public domain. The primary reported finding was a reduction in heart rate in dogs at a high dose of 2000 mg/kg/day, estimated to be 10-25 times higher than the maximum dose used in a human COVID-19 trial.[19] Computational toxicity predictions have suggested a potential for hepatotoxicity with this compound.[7]

Conclusion

The preclinical data for this compound (VX-765) establish it as a potent, selective, orally available inhibitor of caspase-1. Through its active metabolite VRT-043198, it effectively suppresses the release of IL-1β and IL-18, key drivers of inflammation. This mechanism has been validated in a wide spectrum of in vivo disease models, ranging from rheumatoid arthritis and acute lung injury to epilepsy and Alzheimer's disease. Its favorable pharmacokinetic profile, including blood-brain barrier permeability, further extends its therapeutic applicability to neurological conditions. The collective preclinical evidence strongly supports the clinical investigation of this compound for various inflammatory and autoimmune disorders.

References

Belnacasan (VX-765): A Technical Guide to its Application in Preclinical Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, multiple sclerosis, spinal cord injury, and traumatic brain injury. A key mediator of this inflammatory cascade is the enzyme caspase-1, which is responsible for the maturation of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Belnacasan (VX-765), a selective and potent inhibitor of caspase-1, has emerged as a significant investigational compound for mitigating neuroinflammation. This technical guide provides a comprehensive overview of the use of this compound in various preclinical models of neuroinflammation, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.

Introduction to this compound (VX-765)

This compound is an orally bioavailable prodrug that is rapidly metabolized in vivo to its active form, VRT-043198.[1] This active metabolite is a potent, selective, and irreversible inhibitor of caspase-1.[2] By blocking caspase-1 activity, this compound effectively prevents the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, thereby dampening the inflammatory response.[3][4] The ability of its active metabolite to cross the blood-brain barrier makes this compound a promising therapeutic candidate for central nervous system (CNS) disorders where neuroinflammation is a key pathological driver.[5][6]

Mechanism of Action: Targeting the Inflammasome Pathway

This compound's primary mechanism of action is the inhibition of caspase-1, a critical enzyme in the inflammasome signaling pathway.[2] Inflammasomes are multiprotein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[7] Upon activation, inflammasomes, such as the well-characterized NLRP3 inflammasome, recruit and activate pro-caspase-1.[4][7] Activated caspase-1 then orchestrates a pro-inflammatory response through two main avenues: the maturation and secretion of IL-1β and IL-18, and the induction of pyroptosis, a lytic, pro-inflammatory form of programmed cell death.[6][8] this compound, by inhibiting caspase-1, effectively curtails these downstream inflammatory events.[3]

Belnacasan_Mechanism_of_Action cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Inflammatory Events DAMPs DAMPs / PAMPs NLRP3 NLRP3 Inflammasome Assembly DAMPs->NLRP3 Activates pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 Recruits & Activates caspase1 Active Caspase-1 pro_caspase1->caspase1 pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) caspase1->GSDMD Cleaves IL1b Mature IL-1β pro_IL1b->IL1b inflammation Neuroinflammation IL1b->inflammation IL18 Mature IL-18 pro_IL18->IL18 IL18->inflammation pyroptosis Pyroptosis GSDMD->pyroptosis Cleavage & Pore Formation pyroptosis->inflammation Release of Inflammatory Mediators This compound This compound (VX-765) This compound->inhibition inhibition->caspase1 Inhibits

This compound's inhibition of the Caspase-1 mediated inflammatory pathway.

Preclinical Efficacy in Neuroinflammatory Models

This compound has demonstrated significant therapeutic potential across a range of preclinical models of neuroinflammation. The following sections summarize the key findings and experimental details.

Alzheimer's Disease Models

In mouse models of Alzheimer's disease, this compound has been shown to reduce amyloid-β (Aβ) deposition, mitigate neuroinflammation, and improve cognitive function.[5][9]

Quantitative Data from Alzheimer's Disease Models

ModelSpeciesDosageKey FindingsReference
J20 (APPSw/Ind)Mouse25 or 50 mg/kgAmeliorated depression- and anxiety-like behavior; reversed increased hippocampal IL-1β and IL-18 levels.[5]
J20 (APPSw/Ind)Mouse50 mg/kgPrevented progressive Aβ deposition; reversed brain inflammation (decreased Iba1 and GFAP); normalized synaptophysin levels.[5]
J20 (APPSw/Ind)Mouse50 mg/kg (pre-symptomatic)Delayed episodic and spatial memory deficits; delayed inflammation without significantly affecting Aβ levels.[9]
Focal Cortical InfarctionRatNot SpecifiedReduced Aβ deposition and secondary degeneration in the ipsilateral hippocampus; ameliorated cognitive decline.[6]

Experimental Protocol: Alzheimer's Disease Mouse Model (J20)

A representative experimental workflow for evaluating this compound in the J20 mouse model of Alzheimer's disease is as follows:

AD_Workflow J20_mice J20 (APPSw/Ind) Mice treatment_group This compound (VX-765) (e.g., 50 mg/kg, IP) J20_mice->treatment_group vehicle_group Vehicle Control J20_mice->vehicle_group behavioral Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) treatment_group->behavioral vehicle_group->behavioral biochemical Biochemical Analysis (e.g., ELISA for IL-1β, IL-18) behavioral->biochemical histological Histological Analysis (e.g., Immunohistochemistry for Aβ, Iba1, GFAP) biochemical->histological outcome Assessment of Cognitive Function, Neuroinflammation, and Aβ Pathology histological->outcome

Experimental workflow for this compound in an Alzheimer's disease mouse model.
Multiple Sclerosis Models

In experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, this compound has been shown to reduce disease severity, limit demyelination, and decrease CNS inflammation.[8][10] Intranasal administration has been identified as an effective delivery route in some studies.[11][12][13]

Quantitative Data from Multiple Sclerosis Models

ModelSpeciesAdministration RouteKey FindingsReference
MOG-EAEMouseIntraperitonealSuppressed the severity of EAE.[10]
MOG-EAEMouseNot SpecifiedTreatment reduced expression of inflammasome- and pyroptosis-associated proteins in the CNS, prevented axonal injury, and improved neurobehavioral performance.[8]
Cuprizone-inducedMouseIntranasalAbrogated caspase-1 activation, demyelination, and axonal injury; restored suppressed glucose metabolism in the thalamus, hippocampus, and cortex.[14]

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE)

The following protocol outlines a typical EAE study involving this compound:

  • Induction of EAE: EAE is induced in mice (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.

  • Treatment: Mice are treated with this compound (e.g., via intraperitoneal injection) or vehicle control, starting at a designated time point relative to EAE induction.

  • Clinical Scoring: Disease progression is monitored daily using a standardized clinical scoring system.

  • Histopathology: At the study endpoint, spinal cords and brains are collected for histological analysis to assess inflammation and demyelination.

  • Immunohistochemistry: Tissues are stained for markers of immune cell infiltration (e.g., CD4, F4/80) and demyelination (e.g., Luxol fast blue).

  • Biochemical Analysis: CNS tissue can be analyzed for levels of inflammatory cytokines and inflammasome-related proteins.

Spinal Cord Injury (SCI) Models

In mouse models of contusive spinal cord injury, this compound has demonstrated neuroprotective effects by reducing neuroinflammation and improving functional recovery.[3]

Quantitative Data from Spinal Cord Injury Models

ModelSpeciesDosageKey FindingsReference
T9 Contusive SCIMouseNot SpecifiedInhibited SCI-induced caspase-1 activation and IL-1β/IL-18 secretion; suppressed M1 macrophage/microglia and pro-inflammatory T-cell subsets; increased M2 microglia and anti-inflammatory T-cell subsets; reduced fibrotic area and improved functional recovery.[3]

Experimental Protocol: Contusive Spinal Cord Injury (SCI)

A general experimental protocol for evaluating this compound in a mouse model of SCI is as follows:

SCI_Workflow mice Mice sci_model T9 Contusive Spinal Cord Injury Model mice->sci_model treatment This compound (VX-765) Administration (e.g., for 7 successive days post-SCI) sci_model->treatment vehicle Vehicle Control sci_model->vehicle functional_recovery Functional Recovery Assessment (e.g., Basso Mouse Scale - BMS) treatment->functional_recovery vehicle->functional_recovery histology Histological Analysis (e.g., Fibrotic area, white matter myelination, motor neuron injury) functional_recovery->histology flow_cytometry Flow Cytometry of Immune Cells (e.g., Macrophages, Microglia, T-cell subsets) histology->flow_cytometry biochemical Biochemical Analysis (e.g., Western blot for caspase-1, IL-1β, IL-18) flow_cytometry->biochemical outcome Evaluation of Neuroprotection and Functional Improvement biochemical->outcome

Workflow for assessing this compound in a spinal cord injury model.
Traumatic Brain Injury (TBI) Models

In a controlled cortical impact (CCI) mouse model of TBI, this compound has been shown to offer neuroprotection by curbing inflammasome-mediated pyroptosis and inhibiting other inflammatory pathways.[15]

Quantitative Data from Traumatic Brain Injury Models

| Model | Species | Key Findings | Reference | | :--- | :--- | :--- | | Controlled Cortical Impact (CCI) | Mouse | Curbed the expression of caspase-1, IL-1β, and IL-18; inhibited gasdermin D (GSDMD) cleavage and ASC oligomerization; inhibited the HMGB1/TLR4/NF-κB pathway; decreased blood-brain barrier leakage, apoptosis, and microglia polarization. |[15] |

Conclusion and Future Directions

The collective preclinical evidence strongly supports the therapeutic potential of this compound in a variety of neuroinflammatory conditions. Its targeted mechanism of action, focused on the inhibition of caspase-1, effectively mitigates the downstream consequences of inflammasome activation. While this compound has advanced to Phase II clinical trials for epilepsy, further investigation is warranted to fully elucidate its therapeutic utility in other neurological disorders.[3] Future research should focus on optimizing dosing and delivery strategies for different CNS pathologies and exploring combination therapies that target multiple facets of neurodegeneration. The continued study of this compound and other caspase-1 inhibitors holds significant promise for the development of novel treatments for a range of debilitating neurological diseases.

References

Methodological & Application

Belnacasan In Vitro Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belnacasan (VX-765) is a potent and selective, orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[1][2][3][4] VRT-043198 is a powerful inhibitor of caspase-1, also known as interleukin-converting enzyme (ICE).[1][2][5] Caspase-1 is a critical enzyme in the inflammatory pathway, responsible for the proteolytic cleavage and subsequent activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[6] These cytokines are key mediators of the innate immune response and are heavily implicated in a wide range of inflammatory and autoimmune diseases.

The primary mechanism of action for this compound's anti-inflammatory effects is through the inhibition of the NLRP3 (Nod-like receptor pyrin domain-containing 3) inflammasome signaling pathway.[7] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, facilitates the activation of caspase-1.[7][8] By inhibiting caspase-1, this compound effectively blocks the maturation and release of IL-1β and IL-18, thereby dampening the inflammatory cascade.[5][9]

These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound. The included assays are designed to be robust and reproducible, providing valuable insights for researchers in immunology, pharmacology, and drug development.

Data Presentation

The following tables summarize the quantitative data for this compound's active metabolite, VRT-043198, in various in vitro assays.

Table 1: Inhibitory Activity of VRT-043198 on Caspase Enzymes

EnzymeK_i_ (nM)
Caspase-10.8
Caspase-4< 0.6

Data sourced from cell-free enzyme inhibition assays.[1][3][5]

Table 2: Inhibition of IL-1β Release by VRT-043198

Cell TypeIC_50_ (µM)
Peripheral Blood Mononuclear Cells (PBMCs)0.67
Whole Blood1.9

IC50 values represent the concentration of VRT-043198 required to inhibit 50% of IL-1β release following stimulation.[1][3]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the NLRP3 inflammasome signaling pathway.

Belnacasan_Mechanism_of_Action cluster_cell Immune Cell (e.g., Macrophage) cluster_inflammasome NLRP3 Inflammasome PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) TLR TLR4 PAMPs_DAMPs->TLR Signal 1 (Priming) NLRP3_active Active NLRP3 PAMPs_DAMPs->NLRP3_active Signal 2 (Activation) NLRP3_inactive Inactive NLRP3 TLR->NLRP3_inactive Upregulation Pro_IL1b Pro-IL-1β TLR->Pro_IL1b Upregulation ASC ASC Pro_Casp1 Pro-Caspase-1 Casp1_active Active Caspase-1 Pro_Casp1->Casp1_active Autocatalysis ASC_oligomer ASC Oligomer NLRP3_active->ASC_oligomer ASC_oligomer->Pro_Casp1 Casp1_active->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Secretion Secretion IL1b->Secretion Inflammation Inflammation Secretion->Inflammation This compound This compound (VRT-043198) This compound->Casp1_active Inhibition

Caption: Mechanism of this compound in the NLRP3 inflammasome pathway.

Experimental Protocols

Caspase-1 Inhibition Assay (Cell-Free)

This protocol describes a fluorometric assay to determine the direct inhibitory effect of this compound's active metabolite (VRT-043198) on purified caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • VRT-043198 (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of VRT-043198 in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a 96-well black microplate, add 50 µL of the diluted VRT-043198 or vehicle control to each well.

  • Add 25 µL of recombinant human caspase-1 solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 25 µL of the caspase-1 substrate (Ac-YVAD-AMC) solution to each well to initiate the reaction.

  • Immediately measure the fluorescence intensity at 37°C every 1-2 minutes for 30-60 minutes using a fluorometric plate reader.

  • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of VRT-043198 and calculate the IC50 value.

IL-1β Release Assay in Human PBMCs

This protocol details the procedure for measuring the inhibitory effect of this compound on IL-1β release from primary human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • Human whole blood

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound (VX-765) (dissolved in DMSO)

  • Human IL-1β ELISA kit

  • 96-well cell culture plate

Procedure:

  • PBMC Isolation:

    • Dilute fresh human whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing PBMCs.

    • Wash the PBMCs twice with PBS by centrifugation at 250 x g for 10 minutes.

    • Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.

  • Cell Plating and Treatment:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Pre-treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.

  • Inflammasome Activation:

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours at 37°C.

    • Activate the inflammasome by adding ATP to a final concentration of 5 mM and incubate for an additional 45-60 minutes at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of IL-1β release for each concentration of this compound and determine the IC50 value.

NLRP3 Inflammasome Activation and Analysis in a Macrophage Cell Line (e.g., THP-1)

This protocol outlines the steps to assess the effect of this compound on NLRP3 inflammasome activation in a monocytic cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 0.05 mM 2-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound (VX-765) (dissolved in DMSO)

  • Human IL-1β ELISA kit

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Differentiate the THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.

    • After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Treatment and Priming:

    • Pre-treat the differentiated THP-1 cells with serial dilutions of this compound or vehicle control for 1 hour.

    • Prime the cells with 1 µg/mL LPS for 3-4 hours.

  • Inflammasome Activation:

    • Activate the NLRP3 inflammasome by adding 10 µM Nigericin and incubate for 1-2 hours.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate and collect the supernatants.

    • Measure IL-1β concentration using an ELISA kit.

    • Assess cell death (pyroptosis) by measuring LDH release in the supernatant using an LDH cytotoxicity assay kit.

Experimental Workflow Diagram

The following diagram provides a general workflow for an in vitro IL-1β release assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Activation cluster_analysis Analysis Isolate_Cells Isolate PBMCs or Culture Macrophage Cell Line Plate_Cells Plate Cells in 96-well Plate Isolate_Cells->Plate_Cells Pretreat Pre-treat with this compound or Vehicle (1 hr) Plate_Cells->Pretreat Prime Prime with LPS (3-4 hrs) Pretreat->Prime Activate Activate with ATP/Nigericin (1-2 hrs) Prime->Activate Collect_Supernatant Collect Supernatant Activate->Collect_Supernatant ELISA Measure IL-1β by ELISA Collect_Supernatant->ELISA Data_Analysis Calculate IC50 ELISA->Data_Analysis

References

Belnacasan (VX-765) In Vivo Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belnacasan (VX-765) is an orally bioavailable prodrug of VRT-043198, a potent and selective inhibitor of caspase-1. Caspase-1 is a critical enzyme in the inflammatory cascade, responsible for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound effectively reduces inflammation, making it a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This document provides detailed application notes and protocols for the use of this compound in various preclinical in vivo animal models.

Mechanism of Action

This compound is systemically converted to its active form, VRT-043198, which then targets and inhibits caspase-1. This inhibition prevents the cleavage of pro-IL-1β and pro-IL-18 into their active, secreted forms, thereby mitigating the downstream inflammatory response.

This compound Mechanism of Action Pro-inflammatory Stimuli Pro-inflammatory Stimuli NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly Pro-inflammatory Stimuli->NLRP3 Inflammasome Assembly Pro-caspase-1 Pro-caspase-1 NLRP3 Inflammasome Assembly->Pro-caspase-1 activates Caspase-1 (active) Caspase-1 (active) Pro-caspase-1->Caspase-1 (active) cleavage Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 cleaves This compound (VX-765) This compound (VX-765) VRT-043198 (active metabolite) VRT-043198 (active metabolite) This compound (VX-765)->VRT-043198 (active metabolite) metabolized to VRT-043198 (active metabolite)->Caspase-1 (active) inhibits IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) Inflammation Inflammation IL-1β (active)->Inflammation IL-18 (active) IL-18 (active) Pro-IL-18->IL-18 (active) IL-18 (active)->Inflammation

Caption: Signaling pathway of this compound's anti-inflammatory action.

In Vivo Animal Model Applications

This compound has been evaluated in a variety of animal models of disease, demonstrating its therapeutic potential. Below are detailed protocols and data for key models.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.

Experimental Protocol:

Collagen-Induced Arthritis (CIA) Experimental Workflow cluster_0 Disease Induction cluster_1 Treatment cluster_2 Endpoint Analysis Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Day0->Day21 Treatment Week 3-7: this compound (100 mg/kg, i.p., twice daily) or Vehicle Day21->Treatment Analysis Week 7: - Clinical Scoring - Radiographic & Histological Analysis - Serum Cytokine Measurement Treatment->Analysis

Caption: Experimental workflow for the CIA mouse model.

Methodology:

  • Animals: DBA/1 mice (male, 8-10 weeks old) are typically used due to their high susceptibility to CIA.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • This compound Administration:

    • Starting from the day of the booster immunization (Day 21) and continuing for 4 weeks, administer this compound (100 mg/kg) or vehicle control intraperitoneally (i.p.) twice daily.[1][2]

  • Assessment of Arthritis:

    • Clinical Scoring: From Day 21, visually score arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis of the entire paw). The maximum score per mouse is 16.

    • Histological Analysis (Week 7): Euthanize mice and collect hind paws. Fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

    • Radiographic Analysis (Week 7): Use high-resolution X-ray to evaluate joint damage and bone erosion.

    • Serum Cytokine Measurement (Week 7): Collect blood via cardiac puncture. Separate serum and measure levels of IL-1β, IL-18, and IL-33 using ELISA kits.

Quantitative Data Summary:

ParameterCIA Control Group (Median/Mean ± SD)This compound (100 mg/kg) Treated Group (Median/Mean ± SD)% ReductionReference
Clinical Score (at week 7) 6.5 (median)1 (median)84.6%[2]
Histological Score (at week 7) 5.5 (median)1 (median)81.8%[2]
Serum IL-1β (pg/mL) 6.89 ± 2.382.05 ± 0.9870.2%[2]
Serum IL-18 (pg/mL) 129.46 ± 48.0374.84 ± 41.9342.2%[2]
Serum IL-33 (pg/mL) 269.69 ± 99.02140.51 ± 40.1047.9%[2]
Kainic Acid/Kindling Model of Epilepsy in Rodents

This model is used to study temporal lobe epilepsy, where recurrent seizures are induced by chemical (kainic acid) or electrical (kindling) stimulation.

Experimental Protocol:

Epilepsy Model Experimental Workflow cluster_0 Epilepsy Induction cluster_1 Chronic Phase cluster_2 Treatment & Monitoring Induction Induce Status Epilepticus (e.g., Kainic Acid) or Electrical Kindling Chronic Development of Spontaneous Recurrent Seizures Induction->Chronic Treatment This compound Administration (dose-ranging) Chronic->Treatment Monitoring EEG Recording to Quantify Seizure Frequency and Duration Treatment->Monitoring

Caption: Experimental workflow for the rodent epilepsy model.

Methodology:

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Induction of Epilepsy:

    • Kainic Acid Model: Inject kainic acid (e.g., 10 mg/kg, i.p.) to induce status epilepticus. Animals that survive develop spontaneous recurrent seizures after a latent period.

    • Electrical Kindling Model: Surgically implant an electrode into the amygdala or hippocampus. Apply a brief, low-intensity electrical stimulus daily. The seizure threshold gradually decreases, and the seizure severity increases, eventually leading to generalized seizures.

  • This compound Administration:

    • In the chronic phase, when spontaneous seizures are established, administer this compound at various doses (e.g., 12.5, 50, 100, 200 mg/kg, i.p.) to determine the anti-seizure effects.[3]

  • Assessment of Seizure Activity:

    • Electroencephalography (EEG): Implant cortical or depth electrodes to continuously record brain electrical activity. Quantify the frequency, duration, and severity of spontaneous seizures.

    • Behavioral Observation: Video-record and score seizure severity based on the Racine scale.

Quantitative Data Summary:

Animal ModelTreatmentKey FindingsReference
Mouse Chronic Epilepsy Model This compound (12.5-200 mg/kg, i.p.)Dose-dependent reduction in spontaneous recurrent epileptic activity. Significant effects at ≥ 50 mg/kg.[3]
Rat Kainic Acid Model This compound (dose-dependent)Reduced number and duration of acute seizures; delayed seizure onset two-fold.[4]
Rat Electrical Kindling Model This compoundPrevented the development of kindling.[4]
Mouse Chronic Epilepsy (post-kainic acid) This compoundReduced frequency and duration of spontaneous recurrent hippocampal EEG seizures by up to 70% two months after kainic acid injection.[4]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

The LPS-induced ALI model is a well-established model of acute respiratory distress syndrome (ARDS), characterized by a robust inflammatory response in the lungs. While direct studies of this compound in this specific model are limited, data from a lung ischemia-reperfusion injury model, which shares inflammatory pathways, suggests potential efficacy.

Experimental Protocol:

LPS-Induced ALI Experimental Workflow cluster_0 ALI Induction cluster_1 Treatment cluster_2 Endpoint Analysis Induction Intratracheal or Intranasal Administration of LPS Treatment This compound Administration (e.g., pre- or post-LPS) Induction->Treatment Analysis 24-48h post-LPS: - BALF Analysis (cell counts, protein) - Lung Histology (injury score) - Lung Wet/Dry Ratio - Cytokine Measurement Treatment->Analysis

Caption: Experimental workflow for the LPS-induced ALI mouse model.

Methodology:

  • Animals: C57BL/6 mice (male, 8-12 weeks old) are frequently used.

  • Induction of ALI:

    • Anesthetize mice and administer LPS (e.g., 5 mg/kg) via intratracheal or intranasal instillation.

  • This compound Administration (Proposed):

    • Based on a lung ischemia-reperfusion model, a potential prophylactic regimen could be intraperitoneal injection of this compound (30 mg/kg) on 3 consecutive days before and 30 minutes before LPS challenge.[5]

  • Assessment of Lung Injury (24-48 hours post-LPS):

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Lavage the lungs with PBS. Perform total and differential cell counts (neutrophils, macrophages). Measure total protein concentration as an indicator of alveolar-capillary barrier permeability.

    • Lung Histology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with H&E. Score lung injury based on alveolar congestion, hemorrhage, and inflammatory cell infiltration.

    • Lung Wet-to-Dry (W/D) Ratio: Excise the lungs, weigh them (wet weight), dry them in an oven, and weigh again (dry weight). The W/D ratio is an indicator of pulmonary edema.

    • Cytokine Measurement: Measure levels of TNF-α, IL-6, and IL-1β in BALF or lung homogenates using ELISA.

Quantitative Data Summary (from a Mouse Lung Ischemia-Reperfusion Injury Model):

ParameterI/R Control GroupI/R + this compound (30 mg/kg) GroupOutcomeReference
Lung Histological Injury Score Significantly increasedAlleviated compared to I/R controlReduced lung injury[5]
Lung Tissue IL-6 mRNA Significantly increasedDecreased compared to I/R controlReduced inflammation[5]
Serum IL-6 Protein Significantly increasedDecreased compared to I/R controlReduced systemic inflammation[5]
Lung Tissue TNF-α mRNA Significantly increasedDecreased compared to I/R controlReduced inflammation[5]
Serum TNF-α Protein Significantly increasedDecreased compared to I/R controlReduced systemic inflammation[5]
Lung Tissue IL-1β mRNA Significantly increasedDecreased compared to I/R controlReduced inflammation[5]
Serum IL-1β Protein Significantly increasedDecreased compared to I/R controlReduced systemic inflammation[5]
Myocardial Ischemia-Reperfusion (I/R) Injury in Rats

This model mimics the pathophysiology of a heart attack and subsequent reperfusion therapy. Inflammation, driven by caspase-1 activation, is a key contributor to reperfusion injury.

Experimental Protocol:

Myocardial I/R Injury Experimental Workflow cluster_0 Surgical Procedure cluster_1 Treatment cluster_2 Endpoint Analysis Surgery Anesthetize Rat & Perform Thoracotomy Ligation Ligate Left Anterior Descending (LAD) Artery (e.g., 30 min) Surgery->Ligation Reperfusion Release Ligature to Allow Reperfusion (e.g., 24h) Ligation->Reperfusion Treatment Administer this compound or Vehicle (e.g., before reperfusion) Ligation->Treatment Analysis After Reperfusion: - Measure Infarct Size (TTC staining) - Assess Cardiac Function (Echocardiography) - Biochemical Assays (e.g., Troponin) Reperfusion->Analysis

Caption: Experimental workflow for the rat myocardial I/R injury model.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure:

    • Anesthetize the rat, intubate, and ventilate.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (e.g., for 30-45 minutes).

    • Release the suture to allow reperfusion (e.g., for 2-24 hours).

  • This compound Administration (Proposed):

    • Administer this compound or vehicle control intravenously or intraperitoneally at a specified time point, for instance, just before the onset of reperfusion.

  • Assessment of Myocardial Injury:

    • Infarct Size Measurement: At the end of the reperfusion period, excise the heart. Stain with triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale. Calculate the infarct size as a percentage of the area at risk or the total left ventricle.

    • Cardiac Function: Use echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS) before and after I/R injury.

    • Biochemical Markers: Measure serum levels of cardiac troponins (cTnI, cTnT) or creatine kinase-MB (CK-MB) as indicators of myocardial damage.

Conclusion

This compound (VX-765) has demonstrated significant efficacy in a range of in vivo animal models of inflammatory diseases. Its ability to potently and selectively inhibit caspase-1 and the subsequent release of IL-1β and IL-18 makes it a valuable tool for preclinical research and a promising therapeutic candidate. The protocols and data presented here provide a foundation for researchers to design and execute studies to further explore the therapeutic potential of this compound.

References

Application Notes and Protocols for Belnacasan (VX-765) in Mouse Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Belnacasan (VX-765), a selective caspase-1 inhibitor, in preclinical mouse models of epilepsy. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for seizure disorders.

Mechanism of Action

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, VRT-043198. VRT-043198 is a potent inhibitor of caspase-1, an enzyme crucial for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18)[1]. In the context of epilepsy, neuroinflammation is increasingly recognized as a key contributor to seizure generation and propagation. Seizures can trigger the activation of the inflammasome in brain cells like microglia and astrocytes, leading to caspase-1 activation and subsequent release of mature IL-1β[2][3]. Elevated levels of IL-1β in the brain are known to have proconvulsant effects[4][5]. By inhibiting caspase-1, this compound effectively blocks the production of mature IL-1β, thereby reducing neuroinflammation and suppressing seizure activity[4][6].

Signaling Pathway

The signaling pathway targeted by this compound in the context of epilepsy is depicted below.

G cluster_0 Pro-inflammatory Stimulus (e.g., Seizure) cluster_1 Cellular Response (Microglia / Astrocyte) cluster_2 Pharmacological Intervention cluster_3 Downstream Effects Stimulus Seizure Activity NLRP3 NLRP3 Inflammasome Assembly Stimulus->NLRP3 ProCasp1 Pro-caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Mature IL-1β ProIL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation This compound This compound (VX-765) This compound->Casp1 Inhibition SeizureSuppression Seizure Suppression This compound->SeizureSuppression NeuronalHyperexcitability Neuronal Hyperexcitability Neuroinflammation->NeuronalHyperexcitability NeuronalHyperexcitability->Stimulus

Caption: this compound inhibits caspase-1, blocking IL-1β production and reducing neuroinflammation.

Quantitative Data Summary

The following table summarizes the dosages and effects of this compound in various mouse models of epilepsy.

Mouse ModelThis compound (VX-765) DosageRoute of AdministrationKey FindingsReference
Kainic Acid-Induced Acute Seizures50-200 mg/kgIntraperitoneal (i.p.)Delayed onset of first seizure, reduced number and total duration of seizures by an average of 50% and 64% respectively.[7]
Chronic Epilepsy (spontaneous recurrent seizures)12.5-200 mg/kg (dose-dependent)SystemicSignificantly reduced chronic epileptic activity at doses ≥ 50 mg/kg.[8]
Kainic Acid-Induced Seizures200 mg/kgIntraperitoneal (i.p.)Reduced frequency and duration of spontaneous recurrent hippocampal EEG seizures by up to 70% two months after kainic acid injection.[9]

Experimental Protocols

Preparation of this compound (VX-765) for In Vivo Administration

This protocol describes the preparation of this compound for both intraperitoneal and oral administration in mice.

Materials:

  • This compound (VX-765) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile ddH₂O or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • To prepare a 5 mg/mL working solution, first create a 100 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final volume, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.

  • Vortex the mixture until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and vortex until clear.

  • Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.

  • Vortex thoroughly. The mixed solution should be used immediately for optimal results.[7]

Kainic Acid-Induced Seizure Model in Mice

This protocol describes the induction of acute seizures in mice using kainic acid.

Materials:

  • Kainic acid monohydrate

  • Sterile 0.9% saline

  • Male C57BL/6J mice (8-10 weeks old)

  • Syringes and needles for intraperitoneal injection

  • Observation chamber

  • Video recording equipment (optional)

Procedure:

  • Prepare a stock solution of kainic acid by dissolving it in sterile 0.9% saline. A common concentration is 1 mg/mL.

  • Administer kainic acid to mice via a single intraperitoneal (i.p.) injection at a dose of 25-30 mg/kg body weight.[10][11]

  • Immediately after injection, place the mice in an observation chamber.

  • Monitor the mice continuously for behavioral seizures for at least 2 hours.

  • Score the seizure severity using a modified Racine scale.[10]

  • For chronic epilepsy models, mice that have experienced status epilepticus following kainic acid injection can be monitored for spontaneous recurrent seizures in the following weeks.

Administration of this compound to Mice

a) Intraperitoneal (i.p.) Injection:

  • Restrain the mouse appropriately.

  • Locate the injection site in the lower right quadrant of the abdomen.

  • Insert a 25-30 gauge needle at a 30-45° angle.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the prepared this compound solution.

  • The typical volume for i.p. injection in mice is 5-10 mL/kg.

b) Oral Gavage:

  • Select an appropriately sized feeding needle (e.g., 22-24 gauge for adult mice).

  • Measure the length from the tip of the mouse's nose to the last rib to estimate the insertion depth.

  • Restrain the mouse and gently insert the feeding needle into the esophagus.

  • Administer the prepared this compound solution slowly.

  • The volume for oral gavage should generally not exceed 10 mL/kg.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of epilepsy.

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment Induction Induce Epilepsy (e.g., Kainic Acid) Baseline Baseline Seizure Monitoring (EEG/Video) Induction->Baseline Randomization Randomize Mice into Treatment & Vehicle Groups Baseline->Randomization Treatment Administer this compound (VX-765) or Vehicle Randomization->Treatment Monitoring Monitor Seizure Activity (Frequency, Duration, Severity) Treatment->Monitoring Analysis Data Analysis and Statistical Comparison Monitoring->Analysis

Caption: Experimental workflow for preclinical testing of this compound in mouse epilepsy models.

References

Application Notes and Protocols: LPS-Induced Inflammation Model with Belnacasan

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its administration in experimental models is a widely accepted method for inducing a robust inflammatory response, mimicking aspects of bacterial infection and sepsis. A key pathway activated by LPS is the NLRP3 inflammasome, a multi-protein complex that leads to the activation of caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, driving a powerful inflammatory cascade.

Belnacasan (VX-765) is an orally bioavailable prodrug of VRT-043198, a potent and selective inhibitor of caspase-1.[1][2] By targeting caspase-1, this compound effectively blocks the production of mature IL-1β and IL-18, thereby offering a targeted approach to mitigating inflammation.[1][3][4] These application notes provide detailed protocols for utilizing the LPS-induced inflammation model in both in vitro and in vivo settings to evaluate the anti-inflammatory efficacy of this compound.

Mechanism of Action: LPS-Induced Inflammation and this compound Inhibition

LPS initiates an inflammatory cascade by binding to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages and monocytes. This engagement triggers a signaling pathway that leads to the activation of the transcription factor NF-κB, resulting in the upregulation of pro-inflammatory genes, including NLRP3 and the precursors of IL-1β and IL-18. A second signal, often initiated by ATP release from stressed cells or other danger-associated molecular patterns (DAMPs), leads to the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor protein, the adaptor protein ASC, and pro-caspase-1. Proximity-induced autoproteolysis within the inflammasome complex leads to the generation of active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18, leading to their maturation and secretion, which further amplifies the inflammatory response. This compound, as the active form VRT-043198, directly inhibits the enzymatic activity of caspase-1, thereby preventing the processing and release of these potent cytokines.

LPS_Belnacasan_Pathway cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β (inactive) NFkB->Pro_IL1b Transcription Pro_IL18 Pro-IL-18 (inactive) NFkB->Pro_IL18 Transcription NLRP3_Inflammasome NLRP3 Inflammasome Assembly NFkB->NLRP3_Inflammasome Transcription IL1b Mature IL-1β (secreted) Pro_IL1b->IL1b IL18 Mature IL-18 (secreted) Pro_IL18->IL18 Casp1 Active Caspase-1 NLRP3_Inflammasome->Casp1 Activation Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_Inflammasome Recruitment Casp1->Pro_IL1b Cleavage Casp1->Pro_IL18 Cleavage Inflammation Inflammation IL1b->Inflammation IL18->Inflammation This compound This compound (VRT-043198) This compound->Casp1

Caption: LPS signaling cascade leading to inflammation and its inhibition by this compound.

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound in LPS-induced inflammation models.

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated Human Monocytes

Treatment GroupIL-1β Release (% of LPS Control)IL-18 Release (% of LPS Control)Cell Viability (%)
Control (no LPS)Not DetectedNot Detected100
LPS (1 µg/mL)100100~95
LPS + this compound (1 µM)~20~25~95
LPS + this compound (10 µM)~5~10~95

Data are representative values compiled from literature and may vary depending on specific experimental conditions.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Sepsis

Treatment GroupSerum IL-1β (pg/mL)Serum TNF-α (pg/mL)Survival Rate (%)
Vehicle Control< 20< 50100
LPS (10 mg/kg)~1500~200020
LPS + this compound (50 mg/kg)~600~180060
LPS + this compound (100 mg/kg)~300~170080

Data are representative values compiled from literature and may vary depending on specific animal strain, LPS dose, and timing of measurements. This compound primarily targets IL-1β and IL-18, with less direct impact on TNF-α.[4]

Experimental Protocols

Experimental_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol start_vitro Start In Vitro cell_culture Cell Culture (e.g., THP-1 monocytes) start_vitro->cell_culture pma_diff PMA Differentiation (for THP-1) cell_culture->pma_diff lps_prime LPS Priming pma_diff->lps_prime belnacasan_treat_vitro This compound Treatment lps_prime->belnacasan_treat_vitro atp_stim ATP Stimulation (Signal 2) belnacasan_treat_vitro->atp_stim collect_supernatant Collect Supernatant atp_stim->collect_supernatant cell_lysis Cell Lysis atp_stim->cell_lysis elisa ELISA (IL-1β, IL-18) collect_supernatant->elisa ldh LDH Assay (Cytotoxicity) collect_supernatant->ldh western Western Blot (Caspase-1, NLRP3) cell_lysis->western end_vitro End In Vitro elisa->end_vitro western->end_vitro ldh->end_vitro start_vivo Start In Vivo animal_model Animal Model (e.g., C57BL/6 mice) start_vivo->animal_model belnacasan_treat_vivo This compound Administration (e.g., oral gavage) animal_model->belnacasan_treat_vivo lps_challenge LPS Challenge (e.g., i.p. injection) belnacasan_treat_vivo->lps_challenge monitoring Monitor Animal Health & Survival lps_challenge->monitoring blood_collection Blood Collection monitoring->blood_collection tissue_harvest Tissue Harvest (e.g., lung, spleen) monitoring->tissue_harvest serum_analysis Serum Cytokine Analysis (ELISA) blood_collection->serum_analysis tissue_homogenization Tissue Homogenization tissue_harvest->tissue_homogenization end_vivo End In Vivo serum_analysis->end_vivo tissue_analysis Tissue Analysis (Western, Histology) tissue_homogenization->tissue_analysis tissue_analysis->end_vivo

Caption: General experimental workflow for in vitro and in vivo studies.

Protocol 1: In Vitro LPS-Induced Inflammasome Activation in THP-1 Macrophages and Inhibition by this compound

This protocol describes the induction of inflammation in a human monocytic cell line (THP-1) and the assessment of this compound's inhibitory effect.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (VX-765)

  • ATP

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for human IL-1β and IL-18

  • LDH cytotoxicity assay kit

  • RIPA lysis buffer (see recipe below)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Primary antibodies: anti-caspase-1, anti-NLRP3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

RIPA Lysis Buffer Recipe (100 mL): [5][6]

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% Triton X-100

  • 0.5% Sodium deoxycholate

  • 0.1% SDS

  • 1 mM EDTA

  • Add protease and phosphatase inhibitors immediately before use.

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well or 6-well plate at a density of 1 x 10^6 cells/mL.

    • Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours.[7]

    • After incubation, remove the PMA-containing medium, wash the adherent cells gently with PBS, and add fresh RPMI-1640 medium without PMA. Allow the cells to rest for 24 hours before stimulation.

  • LPS Priming and this compound Treatment:

    • Pre-treat the differentiated THP-1 macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or vehicle (DMSO) for 1 hour.

    • Prime the cells with LPS at a final concentration of 1 µg/mL for 3-4 hours.[8]

  • Inflammasome Activation and Sample Collection:

    • Following LPS priming, stimulate the cells with ATP (a P2X7 receptor agonist that acts as a second signal for NLRP3 inflammasome activation) at a final concentration of 5 mM for 30-60 minutes.[9]

    • After ATP stimulation, carefully collect the cell culture supernatants for cytokine analysis (ELISA) and cytotoxicity assessment (LDH assay).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

  • Endpoint Analysis:

    • ELISA: Measure the concentrations of mature IL-1β and IL-18 in the collected supernatants according to the manufacturer's instructions for the respective ELISA kits.[10][11]

    • LDH Cytotoxicity Assay: Assess cell membrane integrity by measuring the release of lactate dehydrogenase (LDH) into the supernatant, following the kit manufacturer's protocol.

    • Western Blotting:

      • Determine the protein concentration of the cell lysates using a BCA assay.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with primary antibodies against caspase-1 (to detect both pro- and cleaved forms), NLRP3, and a loading control (e.g., β-actin).

      • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

Protocol 2: In Vivo LPS-Induced Systemic Inflammation in Mice and Efficacy of this compound

This protocol outlines the induction of systemic inflammation in mice using LPS and the evaluation of the therapeutic potential of this compound.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (VX-765)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with EDTA)

  • ELISA kits for mouse IL-1β and TNF-α

  • Materials for tissue homogenization and protein extraction

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice to the facility for at least one week before the experiment.

    • Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

  • This compound Administration:

    • Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle orally by gavage 1-2 hours prior to the LPS challenge.[12]

  • LPS Challenge:

    • Induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg) dissolved in sterile saline.[13] The dose of LPS may need to be optimized depending on the desired severity of the inflammatory response.

    • The control group should receive an i.p. injection of sterile saline.

  • Monitoring and Sample Collection:

    • Monitor the mice for clinical signs of inflammation, such as lethargy, piloerection, and huddling behavior. Record survival rates at regular intervals.

    • At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture under terminal anesthesia.

    • Collect plasma or serum for cytokine analysis.

    • Perfuse the animals with cold PBS and harvest tissues of interest (e.g., lungs, liver, spleen) for further analysis (e.g., histology, Western blotting).

  • Endpoint Analysis:

    • Serum Cytokine Analysis: Measure the levels of IL-1β and other relevant cytokines (e.g., TNF-α) in the serum or plasma using specific ELISA kits.[14]

    • Tissue Analysis:

      • Homogenize a portion of the harvested tissue in RIPA buffer for Western blot analysis of inflammasome components.

      • Fix another portion of the tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining to assess tissue damage and inflammatory cell infiltration).

Troubleshooting

  • Low IL-1β secretion in vitro:

    • Ensure THP-1 cells are properly differentiated.

    • Confirm the potency of the LPS and ATP.

    • Optimize the timing of LPS priming and ATP stimulation.

  • High variability in in vivo results:

    • Ensure consistent LPS and this compound administration techniques.

    • Use age- and sex-matched mice.

    • Minimize stress to the animals.

  • No this compound effect:

    • Verify the stability and proper dissolution of the compound.

    • Adjust the dose and timing of administration relative to the LPS challenge.

By following these detailed protocols, researchers can effectively utilize the LPS-induced inflammation model to investigate the mechanisms of inflammation and evaluate the therapeutic potential of caspase-1 inhibitors like this compound.

References

Belnacasan (VX-765) for Alzheimer's Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Neuroinflammation plays a critical role in the pathogenesis of AD. The nucleotide-binding oligomerization domain-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex, is a key mediator of this inflammatory response. Upon activation by Aβ, the NLRP3 inflammasome activates caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. This cascade perpetuates a chronic inflammatory state that contributes to neurodegeneration.

Belnacasan (VX-765) is a selective and orally bioavailable prodrug that is rapidly metabolized to its active form, VRT-043198. VRT-043198 is a potent inhibitor of caspase-1, and to a lesser extent, caspase-4.[1] By targeting caspase-1, this compound effectively blocks the maturation and release of IL-1β and IL-18, thereby mitigating the neuroinflammatory response.[1] Preclinical studies in mouse models of Alzheimer's disease have demonstrated that this compound can reverse cognitive deficits, reduce neuroinflammation, and prevent the progressive accumulation of Aβ.[2] This document provides detailed application notes and protocols for the use of this compound in both in vivo and in vitro models of Alzheimer's disease research.

Mechanism of Action: Targeting the NLRP3 Inflammasome Pathway

This compound's therapeutic potential in Alzheimer's disease stems from its ability to inhibit the caspase-1 enzyme, a key component of the NLRP3 inflammasome signaling pathway.

NLRP3_Pathway Ab Amyloid-beta (Aβ) NLRP3_i Inactive NLRP3 Ab->NLRP3_i Activates NLRP3_a Active NLRP3 Inflammasome NLRP3_i->NLRP3_a Assembly with ASC and Pro-Caspase-1 caspase1 Active Caspase-1 NLRP3_a->caspase1 Cleavage ASC ASC pro_caspase1 Pro-Caspase-1 pro_caspase1->caspase1 pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleaves IL1b Mature IL-1β pro_IL1b->IL1b inflammation Neuroinflammation IL1b->inflammation IL18 Mature IL-18 pro_IL18->IL18 IL18->inflammation This compound This compound (VX-765) This compound->caspase1 Inhibits

NLRP3 Inflammasome Pathway Inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (VX-765) and its active metabolite VRT-043198.

Compound Parameter Value Reference
VX-765IC50 (Caspase-1)3.68 nM[2]
VRT-043198IC50 (Caspase-1)9.91 nM[2]
VX-765In vitro half-life~157 hours[2]
VRT-043198In vitro half-life~3 hours[2]
Animal Model Compound Dosage Route of Administration Frequency Duration Key Findings Reference
J20 (APPSw/Ind) MiceThis compound (VX-765)10, 25, or 50 mg/kgOral gavage3 times per week3 weeksDose-dependently reversed episodic and spatial memory impairment.[1]
J20 (APPSw/Ind) MiceThis compound (VX-765)50 mg/kgOral gavageDaily1 month (pre-symptomatic)Delayed onset of episodic and spatial memory deficits.[2]
SAMP8 MiceThis compound (VX-765)Not SpecifiedIntraperitoneal injection3 times per week4 weeksRescued spatial learning and memory impairments.[3]

Experimental Protocols

In Vivo Study: Evaluation of this compound in an Alzheimer's Disease Mouse Model

This protocol describes the use of the J20 mouse model, which overexpresses a mutant form of human amyloid precursor protein (APPSw/Ind), leading to age-dependent development of Aβ plaques and cognitive deficits.

InVivo_Workflow start Start: J20 Mice treatment This compound (VX-765) or Vehicle Administration start->treatment behavior Behavioral Testing (Morris Water Maze) treatment->behavior tissue Tissue Collection and Processing behavior->tissue ihc Immunohistochemistry (Iba1, GFAP) tissue->ihc elisa Aβ ELISA tissue->elisa analysis Data Analysis ihc->analysis elisa->analysis end End: Evaluate Therapeutic Efficacy analysis->end InVitro_Workflow start Start: SH-SY5Y Cells differentiation Neuronal Differentiation (e.g., with Retinoic Acid) start->differentiation pretreatment Pre-treatment with this compound (VX-765) or Vehicle differentiation->pretreatment toxicity Induce Neurotoxicity (e.g., with Aβ Oligomers) pretreatment->toxicity viability Cell Viability Assay (e.g., MTT) toxicity->viability inflammation_markers Measure Inflammatory Markers (e.g., IL-1β ELISA) toxicity->inflammation_markers analysis Data Analysis viability->analysis inflammation_markers->analysis end End: Evaluate Neuroprotective Effects analysis->end

References

Application Notes and Protocols: Investigating Psoriatic Disorders with Belnacasan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belnacasan (VX-765) is a potent and selective inhibitor of caspase-1, an enzyme pivotal to the inflammatory process.[1][2] As a prodrug, this compound is converted to its active form, VRT-043198, in the body.[3] Its mechanism of action centers on the inhibition of the inflammasome, a multiprotein complex that, when activated, triggers caspase-1. This in turn leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are key mediators in the pathogenesis of psoriasis.[4][5] By blocking caspase-1, this compound effectively dampens this inflammatory cascade, making it a valuable tool for studying and potentially treating psoriatic disorders.[2][6]

These application notes provide an overview of the use of this compound in preclinical psoriasis research, including its mechanism of action, relevant experimental protocols, and available data.

Mechanism of Action: Targeting the Inflammasome Pathway

Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells. The NLRP3 inflammasome is a key player in the inflammatory cascade of psoriasis.[4] Upon activation by various stimuli, the NLRP3 inflammasome recruits and activates pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. These cytokines amplify the inflammatory response in psoriatic lesions. This compound, by inhibiting caspase-1, directly interferes with this pathway, reducing the levels of active IL-1β and IL-18.[2]

Inflammasome_Pathway cluster_cell Immune Cell / Keratinocyte PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruits Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves This compound This compound (VX-765) This compound->Casp1 Inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation (Psoriasis Pathogenesis) IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: this compound inhibits Caspase-1, blocking cytokine maturation.

Preclinical Studies and Quantitative Data

While detailed results from the Phase 2 clinical trial of this compound in psoriasis (NCT00205465) have not been extensively published, preclinical studies using caspase-1 inhibitors in mouse models of psoriasis have demonstrated significant efficacy.[1][3][6] These studies provide valuable insights into the potential of this compound as a therapeutic agent and a research tool.

The imiquimod-induced psoriasis model in mice is a widely used and relevant model that mimics many features of human psoriasis.[7][8] In this model, topical application of imiquimod cream induces an inflammatory response characterized by skin thickening (acanthosis), scaling, and erythema, driven by the IL-23/IL-17 axis.[8]

Table 1: Effect of a Caspase-1 Inhibitor (Ac-YVAD-CMK) on Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

ParameterVehicle ControlImiquimod + VehicleImiquimod + Caspase-1 Inhibitor
Ear Thickness (mm) BaselineIncreasedSignificantly Reduced
Erythema Score (0-4) 03-41-2
Scaling Score (0-4) 03-41-2
IL-1β mRNA Expression (fold change) 1Significantly IncreasedSignificantly Reduced
IL-17A mRNA Expression (fold change) 1Significantly IncreasedSignificantly Reduced
TNF-α mRNA Expression (fold change) 1Significantly IncreasedSignificantly Reduced
Immune Cell Infiltration MinimalMarked InfiltrationSignificantly Reduced

Data presented in this table is a qualitative summary based on findings from preclinical studies with caspase-1 inhibitors.

Experimental Protocols

In Vivo Model: Imiquimod-Induced Psoriasis in Mice

This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod and the subsequent treatment with a caspase-1 inhibitor like this compound.

Materials:

  • 8-12 week old C57BL/6 mice

  • Imiquimod 5% cream (e.g., Aldara™)

  • This compound (VX-765) or other caspase-1 inhibitor

  • Vehicle for this compound (appropriate for the route of administration)

  • Calipers for measuring ear thickness

  • Scoring system for erythema and scaling (e.g., a 0-4 scale)

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

  • Reagents for histology (formalin, paraffin, hematoxylin, and eosin)

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Shaving: Anesthetize the mice and shave a small area on the dorsal back.

  • Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the right ear for 5-7 consecutive days.[9]

  • Treatment Administration:

    • Prophylactic: Start administration of this compound (e.g., via oral gavage or intraperitoneal injection) one day before the first imiquimod application and continue daily throughout the experiment.

    • Therapeutic: Begin administration of this compound 2-3 days after the first imiquimod application.

  • Monitoring and Measurements:

    • Record body weight daily.

    • Measure ear thickness daily using a caliper.

    • Score the severity of erythema and scaling on the back skin daily using a standardized scoring system. The Psoriasis Area and Severity Index (PASI) can be adapted for this purpose.[7]

  • Endpoint Analysis:

    • At the end of the experiment, euthanize the mice.

    • Collect skin and ear tissue for analysis.

    • Histology: Fix a portion of the tissue in 10% neutral buffered formalin, embed in paraffin, and stain with H&E to assess epidermal thickness and immune cell infiltration.

    • Gene Expression Analysis: Snap-freeze a portion of the tissue in liquid nitrogen for RNA extraction. Analyze the expression of inflammatory cytokines (e.g., IL-1β, IL-17A, IL-23, TNF-α) by qPCR.

Experimental_Workflow cluster_workflow Imiquimod-Induced Psoriasis Mouse Model Workflow Acclimatization 1. Acclimatization (1 week) Shaving 2. Shaving of Dorsal Back Acclimatization->Shaving Imiquimod 3. Daily Imiquimod Application (5-7 days) Shaving->Imiquimod Treatment 4. This compound Administration (Prophylactic or Therapeutic) Imiquimod->Treatment Monitoring 5. Daily Monitoring (Weight, Ear Thickness, PASI Score) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Histology, qPCR) Monitoring->Endpoint

Caption: Workflow for in vivo evaluation of this compound.

In Vitro Assay: Caspase-1 Activity in Keratinocytes

This protocol provides a general method for assessing the inhibitory effect of this compound on caspase-1 activity in cultured human keratinocytes.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT) or primary human epidermal keratinocytes

  • Cell culture medium and supplements

  • This compound (VX-765)

  • Lipopolysaccharide (LPS) and ATP (or other inflammasome activators)

  • Caspase-1 activity assay kit (fluorometric or colorimetric)

  • Plate reader

Procedure:

  • Cell Culture: Culture keratinocytes in appropriate medium until they reach the desired confluency in a 96-well plate.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • This compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

  • Inflammasome Activation: Stimulate the cells with an inflammasome activator, such as ATP (e.g., 5 mM), for 1-2 hours.

  • Caspase-1 Activity Measurement:

    • Lyse the cells according to the instructions of the caspase-1 activity assay kit.

    • Add the caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or a fluorogenic substrate).[10]

    • Incubate for the recommended time at 37°C.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of caspase-1 inhibition by this compound compared to the vehicle-treated, stimulated control.

Clinical Trial Information

A Phase 2, randomized, double-blind, placebo-controlled study of this compound (VX-765) in subjects with chronic plaque psoriasis was completed (ClinicalTrials.gov Identifier: NCT00205465).[1][6] The primary purpose of the study was to evaluate the safety and tolerability of VX-765 administered for 28 days.[1] While the trial has been completed, detailed efficacy and quantitative data from this study are not widely available in the public domain.

Table 2: Overview of Phase 2 Clinical Trial NCT00205465

Parameter Description
Study Title Phase 2 Clinical Study in Psoriasis With Oral Investigational Drug VX-765
Condition Psoriasis
Intervention Drug: VX-765
Phase Phase 2
Status Completed
Primary Purpose Treatment
Enrollment 64 participants[3]
Primary Outcome Safety and tolerability
Duration 28 days of treatment

Conclusion

This compound (VX-765) is a valuable research tool for investigating the role of the inflammasome and caspase-1 in the pathophysiology of psoriatic disorders. Preclinical studies have demonstrated its ability to mitigate psoriasis-like inflammation in animal models. The provided protocols for in vivo and in vitro experiments can serve as a guide for researchers aiming to utilize this compound in their studies. While clinical data remains limited, the preclinical evidence strongly supports the continued investigation of caspase-1 inhibition as a therapeutic strategy for psoriasis.

References

Application Notes and Protocols for Belnacasan Administration in a Collagen-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belnacasan, also known as VX-765, is a potent and selective inhibitor of caspase-1, an enzyme critical in the inflammatory cascade.[1][2][3] By targeting caspase-1, this compound effectively blocks the maturation and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4] This mechanism of action makes it a compelling therapeutic candidate for inflammatory conditions such as rheumatoid arthritis. The following application notes and protocols detail the administration of this compound in a murine collagen-induced arthritis (CIA) model, a widely used preclinical model that shares pathological features with human rheumatoid arthritis.[1][5]

Mechanism of Action

This compound is an orally bioavailable prodrug that is rapidly converted in vivo to its active form, VRT-043198.[3][4] VRT-043198 selectively inhibits the caspase-1 enzyme, thereby preventing the cleavage of pro-IL-1β and pro-IL-18 into their biologically active forms.[1][4] This targeted inhibition reduces the downstream inflammatory signaling and cellular infiltration that contribute to the pathogenesis of arthritis.[1][6]

cluster_0 Inflammatory Stimulus (e.g., Collagen) cluster_1 Cellular Response cluster_2 Pathophysiological Outcome Inflammatory Stimulus Inflammatory Stimulus Pro-Caspase-1 Pro-Caspase-1 Inflammatory Stimulus->Pro-Caspase-1 Activates Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) Cleavage Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β Cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 Cleaves IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) IL-18 (active) IL-18 (active) Pro-IL-18->IL-18 (active) Inflammation Inflammation IL-1β (active)->Inflammation Promotes IL-18 (active)->Inflammation Promotes This compound This compound This compound->Caspase-1 (active) Inhibits Joint Destruction Joint Destruction Inflammation->Joint Destruction Leads to

Figure 1: this compound's Mechanism of Action in Arthritis.

Quantitative Data Summary

The prophylactic administration of this compound in a CIA mouse model has been shown to significantly ameliorate disease severity. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of this compound on Clinical and Histological Scores

GroupMean Clinical ScoreMean Histological Score
CIA Control5.55.5
This compound (100 mg/kg)1.01.0
p-value<0.0010.000

Data adapted from Zhang & Zheng, 2016.[1]

Table 2: Effect of this compound on Serum Cytokine Levels

GroupIL-1β (pg/ml)IL-18 (pg/ml)IL-33 (pg/ml)
CIA Control6.89 ± 2.38129.46 ± 48.03269.69 ± 99.02
This compound (100 mg/kg)2.05 ± 0.9874.84 ± 41.93140.51 ± 40.10
p-value<0.0010.0140.001

Data presented as mean ± standard deviation. Adapted from Zhang & Zheng, 2016.[1]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis in mice, a prerequisite for testing the efficacy of this compound.

Materials:

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • DBA/1 mice (male, 8-10 weeks old)

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • To prepare the primary immunization emulsion, mix the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL.

    • Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a booster emulsion by mixing the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.

  • Monitoring:

    • Monitor the mice daily for the onset and severity of arthritis, typically beginning around day 24-28.

    • Clinical scoring can be performed using a scale of 0-4 for each paw, based on the degree of erythema and swelling.

This compound Administration Protocol

This protocol details the prophylactic administration of this compound to mice with CIA.

Materials:

  • This compound (VX-765)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Sterile saline for injections

Procedure:

  • Preparation of this compound Solution:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).

  • Administration:

    • Starting on the day of the booster immunization (Day 21), administer this compound at a dose of 100 mg/kg via intraperitoneal injection.[1][2]

    • Administer the treatment twice daily for a duration of 4 weeks.[1][2]

  • Control Group:

    • Administer an equal volume of the vehicle to the control group of CIA mice following the same schedule.

cluster_0 CIA Induction cluster_1 Treatment Regimen cluster_2 Evaluation Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Treatment_Start Day 21: Start this compound (100 mg/kg, i.p., twice daily) Day21->Treatment_Start Monitoring Daily Monitoring: Clinical Scores Treatment_Start->Monitoring Treatment_End Day 49: End of Treatment Endpoint Day 49: Endpoint Analysis (Histology, Cytokines) Treatment_End->Endpoint Monitoring->Treatment_End

Figure 2: Experimental Workflow for this compound in CIA.

Endpoint Analysis

Upon completion of the treatment period, a comprehensive evaluation of the therapeutic efficacy of this compound should be conducted.

1. Clinical Assessment:

  • Continue daily clinical scoring of all paws until the end of the study.

2. Histological Analysis:

  • At the study endpoint, euthanize the mice and collect the hind paws.

  • Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

3. Cytokine Measurement:

  • Collect blood via cardiac puncture at the time of euthanasia.

  • Separate the serum and store at -80°C.

  • Measure the concentrations of IL-1β, IL-18, and other relevant cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

The provided protocols and data demonstrate that this compound is a highly effective agent in mitigating the clinical and pathological features of collagen-induced arthritis in a preclinical setting. Its targeted mechanism of action on caspase-1 offers a promising therapeutic strategy for rheumatoid arthritis. Researchers utilizing these guidelines can expect to see a significant reduction in inflammatory markers and disease severity, providing a robust platform for further investigation into caspase-1 inhibition for autoimmune disorders.

References

Application Notes and Protocols for Measuring Interleukin-1β (IL-1β) Release Following Belnacasan Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases.[1] Its production is tightly regulated and involves a multi-protein complex known as the inflammasome.[2] The NLRP3 inflammasome, in response to pathogenic and sterile danger signals, activates caspase-1.[3][4] Active caspase-1 then proteolytically cleaves the inactive precursor, pro-IL-1β, into its mature, biologically active 17 kDa form, which is subsequently released from the cell.[2] This release is often accompanied by a form of inflammatory cell death called pyroptosis, mediated by Gasdermin D (GSDMD), another substrate of caspase-1.[5][6]

Belnacasan (also known as VX-765) is a selective and potent inhibitor of caspase-1.[7][8] By blocking the activity of caspase-1, this compound prevents the maturation of pro-IL-1β, thereby inhibiting its release and downstream inflammatory signaling.[6][7] These application notes provide a detailed overview and protocols for measuring the inhibitory effect of this compound on IL-1β release in various experimental settings.

Signaling Pathway: NLRP3 Inflammasome and Caspase-1 Dependent IL-1β Release

The canonical activation of the NLRP3 inflammasome is a two-step process.[4][9]

  • Priming (Signal 1): Microbial components like lipopolysaccharide (LPS) or endogenous cytokines stimulate pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). This activates the transcription factor NF-κB, leading to the increased synthesis of NLRP3 and pro-IL-1β.[4][10]

  • Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, pore-forming toxins, and crystalline substances, trigger the assembly of the inflammasome complex.[11][12] This complex consists of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.[11] Proximity-induced auto-activation of pro-caspase-1 generates the active caspase-1 enzyme.[13]

Active caspase-1 then cleaves pro-IL-1β and GSDMD. The N-terminal fragment of GSDMD forms pores in the plasma membrane, facilitating the release of mature IL-1β and leading to pyroptosis.[5][6] this compound exerts its inhibitory effect by directly targeting and blocking the enzymatic activity of caspase-1.[6][7]

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound on Caspase-1.

Data Presentation: Efficacy of this compound

The efficacy of this compound is determined by its ability to reduce the concentration of released IL-1β in a dose-dependent manner. The following table provides an example of quantitative data that could be generated from an in vitro experiment using LPS-primed, ATP-stimulated human monocytes.

This compound Conc. (nM)IL-1β Release (pg/mL) (Mean ± SD)Percent Inhibition (%)
0 (Vehicle Control)2150 ± 1850
101675 ± 15022.1
501050 ± 9551.2
100540 ± 6274.9
250180 ± 3591.6
50065 ± 2197.0
This table represents illustrative data. Actual values may vary based on experimental conditions, cell type, and donor variability.

Experimental Protocols

Accurate measurement of IL-1β release is critical for evaluating the potency of this compound. Below are detailed protocols for in vitro and ex vivo assays.

Protocol 1: In Vitro IL-1β Release Assay Using Human Monocytes

This protocol describes the measurement of IL-1β release from primary human monocytes or THP-1 cells (a human monocytic cell line) treated with this compound.

G In Vitro IL-1β Release Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis A 1. Isolate PBMCs from whole blood or culture THP-1 cells B 2. Differentiate THP-1 cells (e.g., with PMA) if required A->B C 3. Seed cells in a 96-well plate and allow to adhere B->C D 4. Prime cells with LPS (e.g., 1 µg/mL for 3-4 hours) C->D E 5. Add serial dilutions of This compound (pre-incubation) D->E F 6. Add activation signal (ATP) (e.g., 5 mM for 30-60 min) E->F G 7. Centrifuge plate to pellet cells F->G H 8. Collect supernatant G->H I 9. Quantify IL-1β using ELISA H->I

Caption: Workflow for measuring IL-1β release from monocytes after this compound treatment.

Methodology:

  • Cell Preparation:

    • Primary Monocytes: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Purify monocytes via plastic adherence or magnetic-activated cell sorting (MACS).

    • THP-1 Cells: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. For differentiation into macrophage-like cells, treat with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

    • Seed cells (e.g., 1 x 10⁵ cells/well) into a 96-well flat-bottom tissue culture plate and allow them to adhere.

  • Priming (Signal 1):

    • Replace the culture medium with fresh medium containing a priming agent. A common agent is Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[14]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).

    • Add the this compound dilutions to the appropriate wells.

    • Incubate for 30-60 minutes to allow for cell penetration and target engagement.

  • Activation (Signal 2):

    • Add the inflammasome activator. A common activator is ATP at a final concentration of 2-5 mM.[15]

    • Incubate for an additional 30-60 minutes at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells and debris.

    • Carefully collect the supernatant from each well without disturbing the cell layer.

    • Samples can be assayed immediately or stored at -80°C for later analysis.[15]

Protocol 2: Ex Vivo Whole Blood Stimulation Assay

This protocol uses fresh whole blood, providing a more physiologically relevant environment as it contains all cellular and plasma components.[16]

G Ex Vivo Whole Blood Assay Workflow A 1. Collect fresh venous blood into sodium-heparin tubes B 2. Dilute blood 1:1 with RPMI-1640 medium A->B C 3. Aliquot diluted blood into 24-well plates B->C D 4. Add serial dilutions of this compound (pre-incubation for 30-60 min) C->D E 5. Prime with LPS (e.g., 1 µg/mL for 2-3 hours) D->E F 6. Add activation signal (ATP) (e.g., 2 mM for 20-30 min) E->F G 7. Centrifuge tubes to separate plasma F->G H 8. Collect plasma supernatant G->H I 9. Quantify IL-1β using ELISA H->I

Caption: Workflow for the ex vivo whole blood stimulation assay to test this compound efficacy.

Methodology:

  • Sample Collection:

    • Collect venous blood from healthy volunteers into sodium heparin-containing tubes.[16] Avoid using EDTA as an anticoagulant as it can interfere with the assay.[17] Process samples as soon as possible.

  • Blood Culture Setup:

    • Dilute the whole blood 1:1 with pre-warmed RPMI-1640 medium.

    • Aliquot the diluted blood into a 24-well or 96-well culture plate (e.g., 500 µL per well).

  • This compound Treatment and Stimulation:

    • Add serial dilutions of this compound (and a vehicle control) to the wells and incubate for 30-60 minutes at 37°C.

    • Add LPS to a final concentration of 1 µg/mL and incubate for 2 hours and 40 minutes.[15]

    • For the final 20 minutes of incubation, add ATP to a final concentration of 2 mM. The total stimulation time is 3 hours.[15]

  • Plasma Collection:

    • Transfer the contents of each well to a microcentrifuge tube.

    • Centrifuge at 10,000 rpm for 2 minutes to pellet the blood cells.[15]

    • Carefully collect the plasma supernatant.

    • Store samples at -80°C until analysis.

Protocol 3: Quantification of IL-1β by ELISA

The concentration of IL-1β in the collected supernatants (from Protocol 1 or 2) is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[18]

G General ELISA Workflow A 1. Coat 96-well plate with capture antibody B 2. Block non-specific binding sites A->B C 3. Add standards and samples (supernatants) to wells B->C D 4. Add detection antibody (biotinylated) C->D E 5. Add enzyme conjugate (e.g., Streptavidin-HRP) D->E F 6. Add substrate (e.g., TMB) and allow color to develop E->F G 7. Stop reaction with stop solution F->G H 8. Read absorbance at 450 nm G->H I 9. Calculate IL-1β concentration from standard curve H->I

References

Application Notes and Protocols for Belnacasan in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belnacasan (VX-765) is a potent and selective, orally bioavailable prodrug that is converted in vivo to its active form, VRT-043198. VRT-043198 is a powerful inhibitor of caspase-1, a key enzyme in the inflammatory cascade. Caspase-1 is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound effectively blocks the release of these crucial mediators of inflammation. This document provides detailed protocols for the use of this compound in peripheral blood mononuclear cell (PBMC) cultures, a critical in vitro model for studying inflammatory responses.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the NLRP3 inflammasome signaling pathway. In PBMCs, particularly in monocytes, exposure to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) primes the inflammasome. A second signal, such as ATP, triggers the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms. This compound's active metabolite, VRT-043198, directly inhibits caspase-1 activity, thereby preventing the maturation and release of IL-1β and IL-18.[1][2] Notably, this compound shows high selectivity for caspase-1, with minimal impact on the release of other pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[2][3]

Quantitative Data Summary

The inhibitory effects of this compound on cytokine release from PBMCs are summarized in the tables below.

Inhibitor Target Cell Type Stimulus Parameter Value Reference
This compound (VRT-043198)Caspase-1Human PBMCsLPSIC50 for IL-1β release0.67 µM
This compound (VRT-043198)Caspase-1Human Whole BloodLPSIC50 for IL-1β release1.9 µM
This compound (VX-765)Caspase-1Human PBMCsLPSIC50 for IL-1β release~0.7 µM[4]
This compound (VX-765)Caspase-1Human PBMCs from FCAS patientsLPS (10 ng/ml)IC50 for IL-1β release0.99 ± 0.29 µM[1]
This compound (VX-765)Caspase-1Human PBMCs from healthy controlsLPS (10 ng/ml)IC50 for IL-1β release1.10 ± 0.61 µM[1]
Cytokine Effect of this compound (VX-765) Reference
IL-1βMarkedly inhibited (>80% at 10 µM)[1]
IL-18Markedly inhibited[1][2]
TNF-αLittle to no effect[2][3]
IL-6Little to no effect[2]
IL-8Little to no effect[2]
IL-1αLittle to no effect[2]

Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque™ PLUS or Histopaque®-1077

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (complete medium)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.

  • After centrifugation, carefully aspirate the upper layer (plasma) without disturbing the buffy coat layer at the plasma-Ficoll interface.

  • Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.

  • Resuspend the cells in complete RPMI-1640 medium to the desired concentration for your experiment (e.g., 1 x 10^6 cells/mL).

Protocol 2: this compound Treatment and LPS Stimulation of PBMCs for Cytokine Analysis

This protocol details the treatment of isolated PBMCs with this compound followed by stimulation with LPS to measure cytokine release.

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium

  • This compound (VX-765) stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ATP solution (optional, for second signal)

  • 96-well cell culture plates

  • ELISA kits for IL-1β, IL-18, TNF-α, IL-6, and IL-8 or a multiplex cytokine assay system

Procedure:

  • Plate the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL (200 µL/well).

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the cells with this compound for 30 minutes at 37°C in a 5% CO2 incubator.[1]

  • Prepare a working solution of LPS in complete RPMI-1640 medium. A final concentration of 10 ng/mL to 1 µg/mL is commonly used.

  • Add the LPS solution to the wells. For a more robust IL-1β release, a second signal can be added. After a few hours of LPS stimulation (e.g., 4 hours), add ATP to a final concentration of 1-5 mM for the last 30-60 minutes of incubation.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well for cytokine analysis.

  • Measure the concentrations of IL-1β, IL-18, TNF-α, IL-6, and IL-8 in the supernatants using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.

Visualizations

Belnacasan_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Monocyte / Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Signal 2 (Activation) NFkB NF-κB TLR4->NFkB NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-caspase-1) P2X7->NLRP3_Inflammasome Assembly Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription Pro_IL18 Pro-IL-18 NFkB->Pro_IL18 Transcription NFkB->NLRP3_Inflammasome Upregulation IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Activation Caspase1->Pro_IL1b Cleavage Caspase1->Pro_IL18 Cleavage Extracellular Extracellular IL1b->Extracellular Secretion IL18->Extracellular Secretion This compound This compound (VRT-043198) This compound->Caspase1 Inhibition

Caption: this compound's mechanism of action in the NLRP3 inflammasome pathway.

PBMC_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Blood Whole Blood Collection Isolation PBMC Isolation (Ficoll Gradient) Blood->Isolation Wash Cell Washing & Counting Isolation->Wash Plating Cell Plating (1x10^6 cells/mL) Wash->Plating Pretreat This compound Pre-treatment (30 min) Plating->Pretreat Stim LPS Stimulation (optional ATP) Pretreat->Stim Incubate Incubation (18-24 hours) Stim->Incubate Supernatant Supernatant Collection Incubate->Supernatant Cytokine Cytokine Measurement (ELISA/Multiplex) Supernatant->Cytokine Data Data Analysis Cytokine->Data

Caption: Experimental workflow for assessing this compound's effect on PBMCs.

References

Troubleshooting & Optimization

Belnacasan solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Belnacasan (VX-765).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (VX-765) is a prodrug that acts as a potent and selective inhibitor of caspase-1.[1][2] As a prodrug, this compound is converted in the body to its active metabolite, VRT-043198.[2] VRT-043198 inhibits the interleukin-converting enzyme (ICE)/caspase-1, which is a key enzyme in the inflammatory pathway responsible for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3][4] By blocking caspase-1, this compound effectively reduces the release of these cytokines, thereby exerting its anti-inflammatory effects.[3][4]

Q2: What are the main challenges when working with this compound in a research setting?

A2: The primary challenges are related to its limited aqueous solubility and potential for degradation, particularly in its prodrug form. Being a hydrophobic molecule, this compound can be difficult to dissolve in aqueous buffers and cell culture media, which may lead to precipitation and inaccurate experimental results. Furthermore, as a dipeptide ester prodrug, it is susceptible to chemical and enzymatic hydrolysis, which can affect its stability in solution over time.

Q3: How does this compound inhibit the NLRP3 inflammasome pathway?

A3: this compound targets a critical downstream component of the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, facilitates the activation of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound's active metabolite, VRT-043198, directly inhibits the enzymatic activity of caspase-1, thereby preventing the processing and release of IL-1β and IL-18.

Troubleshooting Guide

Solubility Issues
Issue Potential Cause Troubleshooting Steps
Precipitation upon addition to aqueous buffer or cell culture media Low aqueous solubility of this compound.1. Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol. 2. When preparing the final working solution, dilute the stock solution by adding it dropwise to the aqueous buffer or media while vortexing to ensure rapid mixing. 3. Avoid "shock precipitation" by minimizing the concentration of the organic solvent in the final solution (typically ≤0.5%). 4. Consider the use of a vehicle for in vivo studies, such as a formulation with Cremophor EL, PEG300, or corn oil.
Cloudiness or crystals in the stock solution The compound has precipitated out of the solvent, possibly due to temperature changes or solvent evaporation.1. Gently warm the stock solution in a water bath (e.g., 37°C) and vortex to redissolve the compound. 2. Ensure the storage container is tightly sealed to prevent solvent evaporation. 3. If using DMSO, be aware that it is hygroscopic and absorbed water can reduce the solubility of the compound. Use fresh, anhydrous DMSO to prepare stock solutions.
Inconsistent experimental results Inaccurate concentration of the active compound due to precipitation.1. Visually inspect your working solutions for any signs of precipitation before each experiment. 2. If precipitation is suspected, centrifuge the solution and measure the concentration of the supernatant using an appropriate analytical method (e.g., HPLC-UV) to determine the actual amount of dissolved this compound.
Stability Issues
Issue Potential Cause Troubleshooting Steps
Loss of biological activity over time in aqueous solution Hydrolysis of the prodrug (this compound) to its active form (VRT-043198) and potentially other degradation products.1. Prepare fresh working solutions from a frozen stock solution for each experiment. 2. Avoid prolonged storage of this compound in aqueous buffers, especially at neutral or alkaline pH. This compound shows moderate degradation in neutral aqueous solution, with over 50% decomposition reported after 48 hours. This degradation is increased in acidic and basic conditions.[3]
Inconsistent results between experiments Degradation of the compound in the stock solution.1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Store stock solutions at -20°C or -80°C in a desiccated environment.
Unexpected biological effects Formation of degradation products with different activities.1. Be aware of the potential degradation pathways. As a dipeptide ester, this compound may undergo hydrolysis of the ester bond to form VRT-043198, or intramolecular aminolysis to form a diketopiperazine derivative.[5] 2. If unexpected results are observed, consider analyzing the purity of the compound or its solutions using analytical techniques like HPLC-MS.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent/FormulationConcentrationReference
DMSO100 mg/mL (196.46 mM)Multiple commercial suppliers
Ethanol100 mg/mLMultiple commercial suppliers
WaterInsolubleMultiple commercial suppliers
15% Cremophor EL + 85% Saline3.33 mg/mL (6.54 mM)[5]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (4.91 mM)[5]
50% PEG300 + 50% Saline5 mg/mL (9.82 mM)[5]

Table 2: Stability of this compound and its Active Metabolite (VRT-043198)

CompoundConditionStabilityPotential Degradation PathwayReference
This compound (Prodrug) Neutral aqueous solution (pH 7)Moderate degradation (>50% decomposed after 48 hours)Hydrolysis of the ester moiety[3]
Acidic (pH 2) and Basic (pH 8) aqueous solutionsDegradation is amplified compared to neutral conditionsAcid/base-catalyzed hydrolysis[3]
VRT-043198 (Active form) Neutral (pH 7) and Acidic (pH 2) aqueous solutionsVery stable-[3]
Basic aqueous solution (pH 8)Moderate degradation-[3]
Dipeptide Ester (general) Neutral aqueous solution (pH 7.4)Degradation via two parallel pathways1. Intramolecular aminolysis (forms a 2,5-diketopiperazine)2. Hydrolysis of the ester bond[5]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Assays

Materials:

  • This compound (VX-765) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or desired aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Preparation of a 100 mM Stock Solution in DMSO:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Aseptically weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • Thaw a single-use aliquot of the stock solution at room temperature.

    • To prepare your final working concentration, perform a serial dilution. For the final dilution into your aqueous buffer or cell culture medium, add the this compound stock solution dropwise to the buffer/medium while vortexing.

    • Important: The final concentration of DMSO in your experimental setup should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. Ensure your vehicle control contains the same final concentration of DMSO.

    • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound.

    • Use the working solution immediately after preparation for best results.

Visualizations

Belnacasan_MOA This compound Mechanism of Action cluster_cell Cell This compound This compound (Prodrug) Esterases Plasma/Liver Esterases This compound->Esterases Metabolism VRT VRT-043198 (Active Form) Esterases->VRT Casp1 Active Caspase-1 VRT->Casp1 Inhibition ProCasp1 Pro-Caspase-1 ProCasp1->Casp1 Activation by Inflammasome ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation

Caption: Mechanism of action of this compound.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Events PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA proIL1b_mRNA pro-IL-1β mRNA Transcription->proIL1b_mRNA NLRP3_protein NLRP3 Protein NLRP3_mRNA->NLRP3_protein Translation pro_IL1b Pro-IL-1β proIL1b_mRNA->pro_IL1b Translation Stimuli Activation Stimuli (e.g., ATP, toxins) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_protein Activation Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 Inflammasome->pro_caspase1 Recruitment and Activation active_caspase1 Active Caspase-1 pro_caspase1->active_caspase1 Cleavage active_caspase1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 active_caspase1->pro_IL18 Cleavage mature_IL1b Mature IL-1β pro_IL1b->mature_IL1b Secretion Secretion mature_IL1b->Secretion mature_IL18 Mature IL-18 pro_IL18->mature_IL18 mature_IL18->Secretion

Caption: The NLRP3 inflammasome activation pathway.

Experimental_Workflow Experimental Workflow for In Vitro this compound Treatment cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis stock_prep Prepare 100 mM this compound stock in anhydrous DMSO aliquot Aliquot and store at -80°C stock_prep->aliquot prepare_working Prepare fresh working solution by diluting stock in media (DMSO ≤0.5%) aliquot->prepare_working Thaw one aliquot cell_culture Culture cells to desired confluency cell_culture->prepare_working pretreatment Pre-treat cells with This compound or vehicle control prepare_working->pretreatment stimulate Stimulate cells with NLRP3 activator (e.g., LPS + ATP) pretreatment->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant cell_lysate Prepare cell lysate stimulate->cell_lysate elisa Measure IL-1β/IL-18 by ELISA collect_supernatant->elisa western_blot Analyze Caspase-1 cleavage by Western Blot cell_lysate->western_blot

Caption: A typical experimental workflow for using this compound.

References

Technical Support Center: Optimizing Belnacasan (VX-765) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Belnacasan (VX-765) for in vivo studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as VX-765) is an orally bioavailable prodrug of VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of caspase-1, an enzyme crucial for the activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] By inhibiting caspase-1, this compound effectively blocks the release of these key inflammatory mediators.[1][2]

Q2: What are the common routes of administration for this compound in animal studies?

A2: The most common routes of administration for this compound in preclinical in vivo studies are oral (p.o.), typically via gavage, and intraperitoneal (i.p.) injection. Intravenous (i.v.) administration has also been reported. The choice of administration route often depends on the experimental model and the desired pharmacokinetic profile.

Q3: How is this compound converted to its active form in vivo?

A3: this compound is a prodrug that is efficiently converted to its active metabolite, VRT-043198, by esterases in the body following administration.[2]

Q4: What is the therapeutic potential of this compound?

A4: this compound has been investigated for its therapeutic potential in a variety of inflammatory and autoimmune conditions, including rheumatoid arthritis, psoriasis, epilepsy, and skin inflammation.[2][3]

Data Presentation: this compound In Vivo Dosage Summary

The following table summarizes reported dosages of this compound used in various in vivo models. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, disease indication, and experimental endpoint.

Animal ModelDisease/IndicationRoute of AdministrationDosage RangeVehicleReference
MouseCollagen-Induced ArthritisOral (p.o.)100 - 200 mg/kg25% Cremophor EL in water[2]
MouseAcute SeizuresIntraperitoneal (i.p.)50 - 200 mg/kgNot specifiedN/A
MouseChronic EpilepsyIntraperitoneal (i.p.)12.5 - 200 mg/kgNot specifiedN/A
MouseSpinal Cord InjuryIntraperitoneal (i.p.)50 mg/kgNot specified[3]
MouseDextran Sulfate Sodium-Induced ColitisOral (p.o.)50 mg/kgNot specified[3]
RatMyocardial InfarctionIntravenous (i.v.)16 mg/kgNot specifiedN/A

Experimental Protocols

1. Formulation of this compound for Oral Gavage (Suspension)

This protocol describes the preparation of a suspension of this compound in a vehicle suitable for oral administration in mice.

  • Materials:

    • This compound (VX-765) powder

    • Cremophor EL

    • Sterile water

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals.

    • Prepare a 25% Cremophor EL solution by mixing one part Cremophor EL with three parts sterile water.

    • Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

    • Add the 25% Cremophor EL solution to the this compound powder to achieve the final desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse, assuming a 0.25 mL gavage volume).

    • Vortex the mixture vigorously to create a uniform suspension. Note that this compound may not fully dissolve, resulting in a stable suspension suitable for gavage.

2. Administration of this compound via Oral Gavage in Mice

This protocol outlines the standard procedure for administering a this compound suspension to mice via oral gavage.

  • Materials:

    • Prepared this compound suspension

    • Appropriately sized oral gavage needle (e.g., 20-22 gauge, flexible tip)

    • Syringe (1 mL)

    • Animal scale

  • Procedure:

    • Weigh each mouse to determine the precise volume of the this compound suspension to be administered.

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle; the mouse should swallow as the needle advances.

    • Slowly dispense the formulation from the syringe.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Mandatory Visualization

Belnacasan_Signaling_Pathway cluster_inflammasome Inflammasome Activation cluster_cytokines Cytokine Maturation PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruit Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruit Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocatalysis Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation This compound This compound (VX-765) VRT VRT-043198 (Active Metabolite) This compound->VRT metabolized by esterases VRT->Caspase1 inhibits

Caption: this compound's mechanism of action on the caspase-1 signaling pathway.

Experimental_Workflow start Start formulation This compound Formulation (e.g., 25% Cremophor EL) start->formulation animal_prep Animal Preparation (Acclimatization, Weighing) formulation->animal_prep administration Administration (Oral Gavage or IP Injection) animal_prep->administration monitoring Monitoring (Clinical Signs, Body Weight) administration->monitoring endpoint Endpoint Measurement (e.g., Cytokine Levels, Disease Score) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end Troubleshooting_Logic start Unexpected Experimental Outcome issue1 Inconsistent or Lack of Efficacy? start->issue1 issue2 Signs of Toxicity? start->issue2 issue3 Administration Difficulties? start->issue3 solution1a Optimize Dose (Dose-Response Study) issue1->solution1a Yes solution1b Change Administration Route (e.g., p.o. to i.p.) issue1->solution1b Yes solution1c Check Formulation Stability issue1->solution1c Yes solution2a Reduce Dose or Frequency issue2->solution2a Yes solution2b Modify Vehicle (Reduce Organic Solvents) issue2->solution2b Yes solution2c Assess Vehicle Toxicity issue2->solution2c Yes solution3a Adjust Formulation Viscosity issue3->solution3a Yes solution3b Use Appropriate Needle Gauge issue3->solution3b Yes solution3c Review Administration Technique issue3->solution3c Yes

References

Technical Support Center: Off-Target Effects of Belnacasan in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Belnacasan (VX-765) in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound (VX-765) is an orally bioavailable prodrug. In vivo, it is converted to its active form, VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of the caspase-1 subfamily of caspases, primarily targeting caspase-1 (also known as Interleukin-Converting Enzyme or ICE).[3][4] It functions by blocking the proteolytic maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3][5]

Q2: My cells are showing signs of apoptosis after treatment with this compound. Is this an expected off-target effect?

A2: It is generally unexpected. Studies have shown that this compound's active form, VRT-043198, has little to no demonstrable activity in cellular models of apoptosis.[3][6] It also does not typically affect the proliferation of activated primary T-cells or T-cell lines.[3] If you observe significant apoptosis, consider the following:

  • Compound Purity and Stability: Ensure the compound is of high purity and has been stored correctly.

  • Cell Line Sensitivity: The specific cell line may have a unique sensitivity or an off-target liability not commonly observed.

  • Confounding Factors: Other components in your experimental setup (e.g., vehicle concentration, other treatments) could be inducing apoptosis. It is crucial to run appropriate vehicle controls.

Q3: I am not observing the expected reduction in IL-1β secretion after applying this compound. What are potential reasons for this?

A3: Several factors could contribute to a lack of efficacy:

  • Prodrug Conversion: this compound is a prodrug that requires enzymatic conversion to its active form, VRT-043198.[1] The cell line you are using may lack the necessary esterases to perform this conversion efficiently in vitro. For cell-based assays, using the active form VRT-043198 directly may yield more consistent results.

  • Inflammasome Activation: Caspase-1 requires activation by an inflammasome complex.[2] Ensure your experimental protocol includes both a priming signal (e.g., LPS to induce pro-IL-1β expression) and an activation signal (e.g., ATP, nigericin) to assemble the inflammasome and activate caspase-1.

  • Compound Concentration and Timing: Verify that the concentration and pre-incubation time are appropriate for your cell line and experimental conditions. A 30-minute pre-treatment is often used before inflammasome activation.[3]

Q4: Does this compound or its active form inhibit other caspases besides caspase-1?

A4: Yes, while highly potent against caspase-1, its active form VRT-043198 also potently inhibits caspase-4.[3][7] The caspase-1 subfamily includes caspases-1, -4, and -5.[2] Some studies on structurally similar compounds suggest potential cross-reactivity with other caspases like -5, -8, and -9 at higher concentrations.[8] Therefore, at elevated doses, off-target inhibition of these caspases is a possibility.

Q5: I'm observing unexpected changes in other inflammatory cytokines like TNF-α or IL-6. Is this related to this compound?

A5: This is unlikely to be a direct effect. Preclinical studies have consistently shown that this compound selectively blocks the release of IL-1β and IL-18 with little to no effect on other cytokines such as IL-1α, TNF-α, IL-6, and IL-8.[3][4] If you observe changes in these other cytokines, it may be due to indirect, downstream effects within your specific biological system or potential cross-talk between signaling pathways that are independent of direct caspase-1 inhibition.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High Cell Toxicity or Death 1. High Vehicle Concentration: Solvents like DMSO can be toxic at higher concentrations. 2. Compound Degradation: Improperly stored compound may degrade into toxic byproducts. 3. Off-Target Effects in a Specific Cell Line: The cell line may have a unique sensitivity.[9]1. Ensure the final vehicle concentration is non-toxic to your cells (typically <0.5%). Run a vehicle-only control. 2. Use a fresh aliquot of the compound and verify storage conditions (-20°C, desiccated).[10] 3. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Consider using a different caspase-1 inhibitor to see if the effect is compound-specific.
Inconsistent Inhibition of IL-1β/IL-18 1. Insufficient Inflammasome Activation: The stimulus used may not be potent enough to activate the caspase-1 pathway robustly.[11] 2. Variable Prodrug Conversion: Inconsistent activity of cellular esterases can lead to variable conversion of this compound to VRT-043198.[1] 3. Assay Timing: Cytokine release is time-dependent.1. Optimize the concentration and timing of your priming (e.g., LPS) and activation (e.g., ATP) signals. 2. For in vitro experiments, consider using the active metabolite, VRT-043198, to bypass the need for conversion and ensure consistent target engagement. 3. Perform a time-course experiment to identify the peak of cytokine secretion and the optimal endpoint for your assay.
Variability Between Experiments 1. Cell Passage Number and Health: High-passage or unhealthy cells can respond differently. 2. Reagent Inconsistency: Variations in lots of media, serum, or activating agents. 3. Pipetting Inaccuracy: Small volumes of concentrated inhibitors can be a source of error.1. Use cells within a consistent and low passage number range. Monitor cell health and confluence. 2. Test new lots of critical reagents before use in large-scale experiments. 3. Prepare serial dilutions of the inhibitor to work with larger, more accurate volumes for final dilutions.

Quantitative Data Summary

The following tables summarize the reported potency and cellular activity of this compound's active form, VRT-043198.

Table 1: Potency of VRT-043198 (Active Form of this compound) on Target Caspases

TargetParameterValueReference
Caspase-1Ki0.8 nM[3][7][12]
Caspase-4Ki< 0.6 nM[3][7]

Table 2: Cellular Activity of this compound/VRT-043198

AssayCell TypeParameterValueReference
IL-1β ReleaseHuman PBMCsIC500.67 - 1.10 µM[3][12]
IL-1β ReleaseHuman Whole BloodIC501.9 µM[12]

Experimental Protocols

Protocol 1: Caspase-1-Mediated Cytokine Release Assay in Human PBMCs

This protocol is adapted from established methods to measure the inhibitory effect of this compound on LPS-induced cytokine release.[3]

  • Cell Plating: Seed 2 x 105 Peripheral Blood Mononuclear Cells (PBMCs) per well in a 96-well flat-bottom plate in a final volume of 100 µL of complete RPMI 1640 medium.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. A common solvent is DMSO; ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.2%).

  • Pre-treatment: Add 50 µL of the this compound dilution or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C in a humidified CO2 incubator.

  • Priming and Activation: Add 50 µL of Lipopolysaccharide (LPS) diluted in complete medium to achieve a final concentration known to stimulate your cells (e.g., 1-10 ng/mL). Note: For robust NLRP3 inflammasome activation, a second stimulus like ATP (e.g., 5 mM) may be added during the last 30-60 minutes of incubation.

  • Final Incubation: Return the plate to the incubator for 4 to 24 hours, depending on the cytokine of interest.

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IL-1β and/or IL-18 in the supernatant using a validated ELISA kit according to the manufacturer's instructions.

Protocol 2: Cell-Free Caspase Inhibition Assay

This protocol allows for the direct measurement of enzymatic inhibition.[3]

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris (pH 7.5), 0.1% (w/v) CHAPS, 1 mM DTT, 5% (v/v) DMSO. For caspases-3, -6, and -9, add 8% (v/v) glycerol to improve enzyme stability.

    • Enzyme: Recombinant human caspase-1 (or other caspases).

    • Substrate: Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).

    • Inhibitor: VRT-043198 (the active form of this compound).

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer.

    • Add VRT-043198 at various concentrations.

    • Add the caspase enzyme and incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Measurement: Immediately begin monitoring the increase in fluorescence using a fluorometer with appropriate excitation/emission wavelengths for the chosen substrate (e.g., 360 nm excitation / 460 nm emission for AMC).

  • Data Analysis: Calculate the rate of substrate hydrolysis (initial velocity). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visual Guides: Signaling Pathways and Workflows

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Secretion / Outcome PAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Sensor PAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome (Assembled Complex) ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage & Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProGSDMD Pro-Gasdermin D Casp1->ProGSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b IL1b_out IL-1β Secretion IL1b->IL1b_out GSDMD GSDMD-N Fragment ProGSDMD->GSDMD Pyroptosis Pyroptosis (Pore Formation) GSDMD->Pyroptosis This compound This compound (VRT-043198) This compound->Casp1 Inhibits

Caption: Canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.

G start Start: Prepare Cell Culture (e.g., PBMCs) pretreat Pre-treat cells with This compound or Vehicle (30 min) start->pretreat stimulate Stimulate Inflammasome (e.g., LPS + ATP) (4-24 hours) pretreat->stimulate collect Collect Supernatant stimulate->collect assay Perform Assay (e.g., IL-1β ELISA) collect->assay analyze Data Analysis: Calculate IC50 assay->analyze end End: Evaluate Efficacy analyze->end troubleshoot_1 Troubleshooting: No IL-1β Inhibition? analyze->troubleshoot_1 check_activation Verify Inflammasome Activation (Positive Control) troubleshoot_1->check_activation Check use_active Use Active Form (VRT-043198) troubleshoot_1->use_active Consider

Caption: Experimental workflow for assessing the efficacy of this compound in a cell-based assay.

References

Belnacasan half-life and bioavailability challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Belnacasan (VX-765), a valuable tool for researchers investigating inflammation, apoptosis, and other caspase-1-mediated processes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the half-life and bioavailability of this compound and its active metabolite, VRT-043198.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no efficacy in in vivo oral administration studies. Poor Bioavailability: this compound is a prodrug that requires conversion to its active metabolite, VRT-043198. Computational models predict inferior intestinal absorption.[1] Additionally, this compound is unstable in acidic conditions, which can lead to degradation in the stomach.- Optimize Formulation: Consider formulating this compound in a vehicle that protects it from gastric acid, such as an enteric-coated formulation for animal studies. - Route of Administration: For initial or proof-of-concept studies, consider intraperitoneal (IP) administration to bypass first-pass metabolism and gastric degradation. - Dose Escalation: If oral administration is necessary, a dose-escalation study may be required to achieve therapeutic concentrations of VRT-043198. Doses up to 200 mg/kg have been used in mice.[2]
Inconsistent results in cell-based assays. Compound Instability: this compound can degrade in aqueous solutions over time. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. Timing of Analysis: Caspase activation is often a transient event. Measuring activity at a single, late time point can lead to misleading results.- Fresh Stock Solutions: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and use them promptly. Avoid repeated freeze-thaw cycles. - Consistent Cell Culture: Use cells with a consistent and low passage number for all experiments. - Time-Course and Dose-Response Experiments: Conduct time-course experiments to identify the optimal time point for measuring caspase-1 inhibition. Similarly, perform dose-response curves to determine the effective concentration for your specific cell type and stimulus.
High background or off-target effects observed. Non-specific Inhibition: At high concentrations, some caspase inhibitors can exhibit off-target effects. Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have effects on cells at higher concentrations.- Titrate Compound Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Vehicle Control: Always include a vehicle-only control in your experiments to account for any effects of the solvent. - Selectivity Profiling: If off-target effects are suspected, consider testing this compound against a panel of other caspases or kinases to determine its selectivity profile.
Difficulty in detecting the active metabolite VRT-043198 in plasma/tissue samples. Rapid Metabolism: this compound is rapidly converted to VRT-043198 in vivo.[3] Sample Degradation: The analyte may be unstable in the biological matrix if not handled and stored properly.- Optimized Blood Collection: Collect blood at early time points post-administration. Use appropriate anticoagulants and immediately process the samples to separate plasma. - Proper Sample Storage: Store plasma and tissue homogenates at -80°C until analysis. - Sensitive Analytical Method: Utilize a validated and sensitive LC-MS/MS method for the quantification of both this compound and VRT-043198.

Frequently Asked Questions (FAQs)

Pharmacokinetics and Bioavailability

Q1: What is the half-life of this compound and its active metabolite, VRT-043198?

A1: Specific pharmacokinetic parameters such as the half-life of this compound and VRT-043198 in humans have not been published.[3] In preclinical studies, this compound is known to be rapidly metabolized to VRT-043198.[3] Researchers should determine the pharmacokinetic profile in their specific animal model of choice.

Q2: What are the main challenges affecting the oral bioavailability of this compound?

A2: The primary challenges are its potential for "inferior intestinal absorption" as predicted by computational models and its instability in acidic environments, which can lead to degradation in the stomach before it can be absorbed.[1]

Q3: How is this compound converted to its active form, VRT-043198?

A3: this compound is a prodrug that is converted to its active metabolite, VRT-043198, through the action of plasma and liver esterases.[2]

Experimental Use

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is insoluble in water but soluble in DMSO and ethanol.[2] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C.

Q5: What are typical working concentrations for this compound in in vitro assays?

A5: The effective concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response study, but typical concentrations for inhibiting IL-1β release from PBMCs are in the micromolar range.[2]

Q6: Are there any known off-target effects of this compound?

A6: VRT-043198, the active metabolite, is a potent and selective inhibitor of caspase-1 and caspase-4. It shows significantly less activity against other caspases like caspase-3, -6, -7, -8, and -9.[2] However, as with any inhibitor, it is good practice to confirm findings using complementary approaches, such as genetic knockdown of the target, if off-target effects are a concern.

Data Presentation

Preclinical Pharmacokinetic Parameters of this compound (VX-765) and VRT-043198

Note: Detailed quantitative pharmacokinetic data for this compound in multiple species is not widely available in the public domain. The following table provides a summary of available information and predictions.

Parameter Species Value/Observation Reference
Oral Bioavailability -Predicted to have inferior intestinal absorption.[1]
Metabolism MiceEfficiently converted to VRT-043198 upon oral administration.[2]
Distribution RatsFollowing intravenous administration, observed in various tissues.[3]
Half-life HumansNot available.[3]
In Vitro Inhibitory Activity of VRT-043198
Target Assay IC50 / Ki Reference
Caspase-1Enzyme AssayKi = 0.8 nM[2]
Caspase-4Enzyme AssayKi < 0.6 nM[2]
IL-1β ReleaseHuman PBMCsIC50 ≈ 0.7 µM[2]
IL-1β ReleaseHuman Whole BloodIC50 = 1.9 µM[2]

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay in PBMCs

Objective: To determine the potency of this compound in inhibiting IL-1β release from peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum and plate at a density of 1 x 106 cells/well in a 96-well plate.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Pre-treatment: Add the diluted this compound or vehicle control (DMSO) to the cells and pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Stimulation: Stimulate the cells with an appropriate inflammasome activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours, followed by ATP (e.g., 5 mM) for the final 30-60 minutes of incubation.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetic Study of this compound in Mice

Objective: To determine the plasma concentrations of this compound and its active metabolite VRT-043198 over time after oral administration in mice.

Methodology:

  • Animal Dosing: Administer this compound orally (e.g., by gavage) to a cohort of mice at a specified dose (e.g., 50 mg/kg).

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, collect blood samples from a small group of mice at each time point via a suitable method (e.g., retro-orbital bleeding or tail vein sampling) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a volume of cold acetonitrile (containing an appropriate internal standard) to a known volume of plasma.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and VRT-043198. This will involve optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

    • Generate a standard curve using known concentrations of this compound and VRT-043198 spiked into blank plasma.

  • Data Analysis:

    • Quantify the concentrations of this compound and VRT-043198 in the experimental samples by interpolating from the standard curve.

    • Plot the plasma concentration versus time profiles for both analytes.

    • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, and apparent half-life) using appropriate pharmacokinetic software.

Visualizations

Belnacasan_Metabolism_and_Action cluster_0 Oral Administration cluster_1 Systemic Circulation cluster_2 Target Cell This compound This compound (VX-765) (Prodrug) VRT_043198 VRT-043198 (Active Metabolite) This compound->VRT_043198 Esterases (Plasma, Liver) Caspase1 Inactive Pro-Caspase-1 VRT_043198->Caspase1 Inhibition ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 Activation (Inflammasome) ProIL1b Pro-IL-1β ActiveCaspase1->ProIL1b Cleavage IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Metabolic activation and mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Inconsistent or Unexpected Results? Start->Problem Check_Reagents Check Reagent Stability (Fresh Stocks?) Problem->Check_Reagents Yes End Consistent Results Problem->End No Check_Cells Verify Cell Health & Passage Number Check_Reagents->Check_Cells Check_Protocol Review Experimental Protocol (Timing, Dose) Check_Cells->Check_Protocol Optimize Optimize Assay Parameters (Time-course, Dose-response) Check_Protocol->Optimize Optimize->Start

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Overcoming Belnacasan Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential resistance to belnacasan in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (VX-765) is an orally available prodrug that is converted in the body to its active form, VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of caspase-1.[1][3] Caspase-1 is a key enzyme in the inflammatory response, responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4] By inhibiting caspase-1, this compound blocks the release of these cytokines, thereby exerting its anti-inflammatory effects.[1][2] this compound has been investigated for the treatment of various inflammatory diseases, including psoriasis and epilepsy, though it has not yet received approval for clinical use due to insufficient efficacy in some trials.[5]

Q2: What are the potential mechanisms of resistance to this compound?

While specific clinical resistance to this compound has not been extensively documented, based on known mechanisms of drug resistance, potential reasons for a lack of response in experimental models could include:

  • Target Alteration: Genetic mutations in the CASP1 gene could alter the structure of caspase-1, preventing the binding of the active metabolite VRT-043198. Naturally occurring variants of human caspase-1 have been shown to affect its structure and enzymatic activity.[6]

  • Alternative Splicing of Caspase-1: Alternative splicing of the CASP1 pre-mRNA could lead to the production of caspase-1 isoforms that are not effectively inhibited by this compound. Alternative splicing is a known regulatory mechanism for other caspases, such as caspase-9, where it can produce isoforms with opposing functions.[7][8]

  • Increased Drug Efflux: Overexpression of cellular efflux pumps, such as P-glycoprotein (Pgp), could actively transport this compound or its active form out of the cell, reducing its intracellular concentration and thereby its efficacy.[9][10]

  • Activation of Compensatory Inflammatory Pathways: Cells may activate alternative inflammatory signaling pathways that bypass the need for caspase-1, rendering its inhibition ineffective. For example, other inflammatory caspases or pathways like necroptosis could be upregulated.[11]

  • Upregulation of Endogenous Inhibitors: An increase in the expression of endogenous caspase inhibitors, such as Inhibitor of Apoptosis Proteins (IAPs), could counteract the inhibitory effect of this compound.[12]

Q3: Has this compound shown efficacy in preclinical models?

Yes, in preclinical studies, this compound has demonstrated efficacy in various animal models of inflammatory diseases. For instance, it has been shown to reduce disease severity in models of rheumatoid arthritis and skin inflammation.[3] It also inhibits the production of IL-1β in response to inflammatory stimuli like lipopolysaccharide (LPS).[3]

Troubleshooting Guide

This guide provides a structured approach to identifying and overcoming potential this compound resistance in your experiments.

Problem 1: Reduced or No Inhibition of IL-1β and IL-18 Secretion

If you observe a diminished or absent effect of this compound on the secretion of IL-1β and IL-18, consider the following troubleshooting steps.

Experimental Workflow for Investigating Reduced Efficacy

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions start Reduced this compound Efficacy Observed check_compound Verify this compound Integrity and Concentration start->check_compound check_caspase1_activity Assess Direct Caspase-1 Activity check_compound->check_caspase1_activity sequence_caspase1 Sequence CASP1 Gene check_caspase1_activity->sequence_caspase1 check_splicing Analyze for Alternative Splice Variants sequence_caspase1->check_splicing check_efflux Investigate Drug Efflux check_splicing->check_efflux check_compensatory Examine Compensatory Pathways check_efflux->check_compensatory solution_efflux Co-administer with Efflux Pump Inhibitor check_efflux->solution_efflux solution_compensatory Inhibit Compensatory Pathways check_compensatory->solution_compensatory solution_alternative Consider Alternative Caspase-1 Inhibitors check_compensatory->solution_alternative

Caption: Troubleshooting workflow for reduced this compound efficacy.

Step 1: Verify Compound Integrity and Experimental Setup

  • Action: Confirm the stability and concentration of your this compound stock solution. This compound can be unstable in acidic conditions.[1] Ensure proper storage and handling.

  • Protocol:

    • Prepare fresh this compound solutions for each experiment.

    • Verify the concentration using a suitable analytical method like HPLC.

    • Include positive and negative controls in your experimental design.

Step 2: Assess Direct Caspase-1 Inhibition

  • Action: Determine if this compound is failing to inhibit caspase-1 activity in your specific cell or tissue model.

  • Protocol: In Vitro Caspase-1 Activity Assay

    • Culture cells to the desired density and treat with this compound at various concentrations for a specified time.

    • Lyse the cells to obtain protein extracts.

    • Measure caspase-1 activity using a fluorometric or colorimetric assay kit that utilizes a specific caspase-1 substrate (e.g., Ac-YVAD-pNA).

    • Compare the activity in this compound-treated samples to untreated controls.

Step 3: Investigate Target Alteration (Caspase-1 Mutation)

  • Action: Sequence the coding region of the CASP1 gene to identify any mutations that may interfere with this compound binding.

  • Protocol: CASP1 Gene Sequencing

    • Isolate genomic DNA from your experimental cells.

    • Amplify the coding exons of the CASP1 gene using PCR with specific primers.

    • Sequence the PCR products using Sanger or next-generation sequencing.

    • Compare the obtained sequence to the reference CASP1 sequence to identify any mutations.

Step 4: Analyze for Alternative Splicing

  • Action: Investigate the presence of CASP1 splice variants that may not be susceptible to this compound.

  • Protocol: RT-PCR for CASP1 Splice Variants

    • Isolate total RNA from your experimental cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform PCR using primers that flank the exons known to be alternatively spliced in other caspases.

    • Analyze the PCR products on an agarose gel. The presence of multiple bands may indicate alternative splicing.

    • Sequence any alternative bands to identify the specific splice variants.

Step 5: Evaluate Drug Efflux

  • Action: Determine if increased activity of drug efflux pumps is reducing the intracellular concentration of this compound.

  • Protocol: Co-treatment with an Efflux Pump Inhibitor

    • Pre-treat your cells with a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A) for 1-2 hours.

    • Add this compound at the desired concentration and continue the incubation.

    • Measure the downstream effects (e.g., IL-1β secretion or caspase-1 activity).

    • A restoration of this compound's inhibitory effect in the presence of the efflux pump inhibitor suggests that drug efflux is a contributing factor to the observed resistance.

Quantitative Data Summary

ParameterControlThis compound (1 µM)This compound (1 µM) + Verapamil (10 µM)
Caspase-1 Activity (RFU) 1000 ± 50850 ± 60450 ± 40
IL-1β Secretion (pg/mL) 500 ± 30420 ± 25150 ± 20
Hypothetical data for illustration purposes.
Problem 2: Activation of Alternative Inflammatory Pathways

If this compound effectively inhibits caspase-1, but you still observe a pro-inflammatory phenotype, compensatory pathways may be activated.

Signaling Pathway: Caspase-1 and Potential Compensatory Pathways

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Canonical Inflammasome Pathway cluster_2 Potential Compensatory Pathways stimulus LPS inflammasome Inflammasome Assembly (e.g., NLRP3) stimulus->inflammasome other_caspases Other Inflammatory Caspases (e.g., Caspase-8) stimulus->other_caspases necroptosis Necroptosis Pathway (RIPK1, RIPK3, MLKL) stimulus->necroptosis pro_caspase1 Pro-Caspase-1 inflammasome->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 pro_il1b Pro-IL-1β / Pro-IL-18 caspase1->pro_il1b il1b Mature IL-1β / IL-18 pro_il1b->il1b inflammation Inflammation il1b->inflammation This compound This compound (VRT-043198) This compound->caspase1 other_caspases->inflammation necroptosis->inflammation

Caption: this compound inhibits the canonical inflammasome pathway, but compensatory pathways may still lead to inflammation.

Step 1: Assess the Activity of Other Inflammatory Mediators

  • Action: Measure the levels of other pro-inflammatory cytokines and chemokines that are not directly dependent on caspase-1 for their maturation.

  • Protocol: Multiplex Cytokine Assay

    • Treat cells with this compound and the inflammatory stimulus.

    • Collect cell culture supernatants.

    • Use a multiplex immunoassay (e.g., Luminex or ELISA array) to quantify a panel of cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1).

    • An increase in these mediators despite caspase-1 inhibition suggests the activation of alternative pathways.

Step 2: Investigate the Involvement of Other Caspases

  • Action: Determine if other caspases, such as caspase-8, are activated and contributing to the inflammatory response.

  • Protocol: Western Blot for Cleaved Caspases

    • Prepare cell lysates from treated and untreated cells.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with antibodies specific for the cleaved (active) forms of other inflammatory caspases (e.g., caspase-8).

    • An increase in the cleaved forms of these caspases indicates their activation.

Step 3: Examine Markers of Necroptosis

  • Action: Investigate the activation of the necroptosis pathway, a form of programmed necrosis that is highly pro-inflammatory.

  • Protocol: Co-immunoprecipitation of RIPK1 and RIPK3

    • Lyse cells under non-denaturing conditions.

    • Immunoprecipitate RIPK1 using a specific antibody.

    • Perform a Western blot on the immunoprecipitated proteins and probe for RIPK3.

    • The presence of RIPK3 in the RIPK1 immunoprecipitate indicates the formation of the necrosome, a key step in necroptosis.

By systematically working through these troubleshooting guides, researchers can identify the potential reasons for a lack of this compound efficacy in their experiments and explore rational strategies to overcome this resistance.

References

Improving Belnacasan efficacy in chronic inflammation models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Belnacasan (VX-765) in chronic inflammation models. The information is tailored for researchers, scientists, and drug development professionals to optimize experimental design and interpret results effectively.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound (VX-765) is an orally bioavailable prodrug that is rapidly converted in vivo to its active form, VRT-043198.[1] VRT-043198 is a potent and selective inhibitor of caspase-1, also known as interleukin-1β converting enzyme (ICE).[1][2][3] Caspase-1 is a critical enzyme in the inflammatory cascade, responsible for cleaving the inactive precursors of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[2] By covalently modifying a catalytic cysteine residue in the active site of caspase-1, this compound effectively blocks this process, thereby inhibiting the release of IL-1β and IL-18 and suppressing the inflammatory response.[1] This mechanism targets a key step in the activation of the NLRP3 inflammasome pathway.[1][4]

Q2: In which chronic inflammation models has this compound shown efficacy?

A2: this compound has demonstrated therapeutic potential in a variety of preclinical animal models of inflammatory diseases. These include models for:

  • Rheumatoid Arthritis: In a collagen-induced arthritis (CIA) mouse model, prophylactic treatment with VX765 significantly reduced joint clinical scores, prevented bone erosion, and decreased serum levels of IL-1β and IL-18.[5]

  • Allergic Rhinitis: In an ovalbumin (OVA)-induced allergic rhinitis mouse model, this compound treatment ameliorated the development and progression of the disease.[6]

  • Neurological Inflammation: Studies suggest that early treatment with this compound may help prevent cognitive deficits and brain inflammation in models of Alzheimer's disease.[1] It has also been evaluated for its protective effects in cerebral ischemia-reperfusion injury by inhibiting inflammation and pyroptosis.[1][7]

  • Acute Lung Injury (ALI): In a lipopolysaccharide (LPS)-induced murine ALI model, this compound was shown to inhibit pyroptosis, reduce inflammation, and preserve organ morphology.[8]

Q3: What is the difference between this compound (VX-765) and other caspase inhibitors like Pralnacasan (VX-740)?

A3: Both this compound and Pralnacasan are orally administered prodrugs that inhibit caspase-1 (ICE).[3] They share a similar core mechanism of reducing inflammation by blocking the production of active IL-1β.[3] However, they are distinct chemical entities. Pralnacasan development was suspended in Phase II clinical trials due to liver abnormalities observed in a long-term animal toxicity study.[3] this compound has also been evaluated in Phase II clinical trials, notably for epilepsy, and continues to be investigated for various inflammatory conditions.[1][8] Researchers should be aware of the distinct pharmacological and toxicological profiles of different caspase inhibitors.

Troubleshooting Guide

Problem 1: Inconsistent or no reduction in IL-1β levels after this compound administration.

Potential Cause Troubleshooting Step
Improper Dosing Verify the dose based on published literature for your specific model. Dose-response studies may be necessary, as effects can be dose-dependent.[9][10] For instance, doses from 50 mg/kg to 100 mg/kg have been used effectively in different models.[5][8]
Incorrect Timing of Administration The timing of drug administration relative to the inflammatory stimulus is critical. For prophylactic effects, this compound should be administered before or at the time of the inflammatory challenge.[5] For therapeutic effects, administration should begin shortly after the insult.[8]
Poor Bioavailability/Prodrug Conversion This compound is a prodrug and must be converted to its active form, VRT-043198.[1] Ensure the route of administration (typically oral gavage or intraperitoneal injection) is appropriate for the vehicle used and allows for absorption. Issues with the vehicle or animal strain-specific metabolism could affect conversion.
Drug Stability Check the stability of your this compound solution. The active form of some caspase inhibitors can be unstable.[11] Prepare solutions fresh and store them according to the manufacturer's instructions.
Caspase-1 Independent Inflammation Your model may involve inflammatory pathways that are not primarily dependent on caspase-1. Other caspases, such as caspase-8 or caspase-11, can also contribute to inflammation and pyroptosis.[4][12] Assess other inflammatory markers to understand the dominant pathways.

Problem 2: Unexpected toxicity or adverse effects in animal models.

Potential Cause Troubleshooting Step
Off-Target Effects While this compound is selective for caspase-1, high concentrations could potentially inhibit other caspases, leading to unintended effects such as apoptosis if apoptotic caspases are affected.[13][14] Perform a dose-reduction study to find the minimum effective dose.
Vehicle Toxicity The vehicle used to dissolve and administer this compound could be causing toxicity. Run a vehicle-only control group to assess any adverse effects caused by the delivery solution itself.
Hepatotoxicity Although a different caspase inhibitor (Pralnacasan) was associated with liver toxicity in long-term studies, it is prudent to monitor liver function.[3] In terminal studies, consider collecting liver tissue for histopathological analysis and blood for liver enzyme measurement (e.g., ALT, AST).[8]

Quantitative Data Summary

Table 1: this compound (VX-765) Dosing in Preclinical Inflammation Models

ModelAnimalDoseRouteKey FindingsReference
Collagen-Induced Arthritis (CIA)DBA/1 mice100 mg/kg, twice dailyIntraperitonealReduced joint scores, prevented bone erosion, decreased serum IL-1β & IL-18.[5]
Acute Lung Injury (ALI)BALB/c mice50 mg/kg, single doseNot specifiedInhibited pyroptosis, reduced inflammation (CRP, IL-1β), preserved organ morphology.[8]
Allergic Rhinitis (AR)Wildtype miceNot specifiedNot specifiedAmeliorated development and progression of AR.[6]
Traumatic Brain Injury (TBI)Mice50, 100, 200 mg/kgNot specifiedDose-dependently decreased IL-1β and IL-18 levels.[9]

Experimental Protocols

Protocol 1: Induction of Chronic Inflammation with Lipopolysaccharide (LPS) and this compound Treatment

This protocol provides a general framework for an acute-on-chronic inflammation model.

1. Acclimatization:

  • House mice (e.g., C57BL/6) for at least one week under standard conditions before the experiment begins.[15]

2. This compound Preparation:

  • Prepare this compound (VX-765) in a suitable vehicle (e.g., DMSO and corn oil, or 0.5% methylcellulose).

  • The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice.

3. Experimental Groups (Example):

  • Group 1: Vehicle Control (receives vehicle only)

  • Group 2: LPS Control (receives vehicle + LPS)

  • Group 3: this compound Treatment (receives this compound + LPS)

  • Group 4: this compound Control (receives this compound only)

4. Dosing and Induction:

  • Administer this compound (or vehicle) to the appropriate groups via oral gavage or intraperitoneal (IP) injection.

  • One hour after treatment, induce inflammation by administering LPS (e.g., 5 mg/kg) via IP injection.[8]

5. Monitoring and Sample Collection:

  • Monitor animals for clinical signs of inflammation (e.g., weight loss, lethargy, ruffled fur).

  • At a predetermined endpoint (e.g., 6, 12, or 24 hours post-LPS), euthanize the animals.

  • Collect blood via cardiac puncture for serum cytokine analysis (IL-1β, IL-18, TNF-α).

  • Perform bronchoalveolar lavage (BAL) for lung inflammation models to collect fluid and cells.[8]

  • Collect tissues (e.g., lung, liver, spleen) for histopathology, immunohistochemistry, or Western blot analysis.

6. Analysis:

  • Measure cytokine levels in serum or BAL fluid using ELISA kits.

  • Analyze tissue homogenates for protein expression of caspase-1, IL-1β, and other inflammatory markers.

  • Perform histopathological scoring of tissue sections to assess inflammation and tissue damage.

Visualizations

Signaling Pathways and Experimental Workflows

Belnacasan_Mechanism cluster_pathway Inflammasome Activation Pathway DAMPs DAMPs / PAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Inflammasome Assembly DAMPs->NLRP3 Activates proCasp1 Pro-Caspase-1 NLRP3->proCasp1 Recruits Casp1 Active Caspase-1 proCasp1->Casp1 Cleavage proIL1b Pro-IL-1β Casp1->proIL1b Cleaves proIL18 Pro-IL-18 Casp1->proIL18 Cleaves IL1b Mature IL-1β proIL1b->IL1b IL18 Mature IL-18 proIL18->IL18 Inflammation Inflammation & Pryoptosis IL1b->Inflammation IL18->Inflammation This compound This compound (Active Form: VRT-043198) This compound->Casp1 Inhibits

Caption: Mechanism of this compound in the NLRP3 inflammasome pathway.

Experimental_Workflow cluster_workflow General Experimental Workflow start Start: Acclimatize Animals groups Randomize into Experimental Groups start->groups treatment Administer this compound or Vehicle Control groups->treatment induction Induce Chronic Inflammation (e.g., LPS, CIA, etc.) treatment->induction monitoring Monitor Clinical Signs & Weight induction->monitoring endpoint Euthanize at Pre-determined Endpoint monitoring->endpoint collection Collect Blood & Tissues endpoint->collection analysis Analyze Samples: - ELISA (Cytokines) - Histology - Western Blot collection->analysis results Data Interpretation & Statistical Analysis analysis->results Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Poor Efficacy start Problem: No significant reduction in IL-1β q1 Was the dose and timing appropriate for the model? start->q1 sol1 Action: Optimize dose and timing based on literature or dose-response study. q1->sol1 No q2 Is the this compound compound/solution stable? q1->q2 Yes a1_yes Yes a1_no No end Re-evaluate experiment with optimized parameters sol1->end sol2 Action: Prepare fresh solutions. Verify storage conditions. q2->sol2 No q3 Is inflammation in the model primarily Caspase-1 dependent? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Action: Investigate alternative inflammatory pathways (e.g., Caspase-8/11). q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end

References

Belnacasan interference with other signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the use of Belnacasan (VX-765). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and inquiries related to this compound's mechanism of action and its potential interference with other signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (VX-765)?

A1: this compound is a prodrug that is converted in the body to its active form, VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4.[3][4] By inhibiting caspase-1, this compound blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are key mediators of inflammation and pyroptosis.[3][5][6]

Q2: How selective is this compound for caspase-1 over other caspases?

A2: The active form of this compound, VRT-043198, exhibits high selectivity for the caspase-1 subfamily. It is reported to be 100- to 10,000-fold more selective for caspase-1 over other caspases, including caspase-3 and caspases-6 through -9.[7][8]

Q3: Does this compound interfere with signaling pathways other than the caspase-1 inflammasome pathway?

A3: While this compound is highly selective for caspase-1, some studies suggest it may have downstream effects on other signaling pathways, particularly in specific experimental models. For instance, in a model of spinal cord injury, treatment with VX-765 led to the downregulation of genes associated with the Phosphatidylinositol 3-kinase-protein kinase B (PI3K-Akt), Rap1, and Hypoxia-inducible factor-1 (HIF-1) signaling pathways.[9] Additionally, the cardioprotective effects of VX-765 have been linked to the Reperfusion Injury Salvage Kinase (RISK) pathway, which involves PI3K/Akt signaling.[10] It is important to note that these may be indirect effects resulting from the inhibition of caspase-1-mediated inflammation rather than direct off-target inhibition of components in these pathways.

Q4: Are there any known direct off-target effects of this compound on other kinases or enzymes?

Q5: What are the recommended working concentrations for this compound in cell-based assays?

A5: The effective concentration of this compound can vary depending on the cell type and experimental conditions. For inhibiting IL-1β release from peripheral blood mononuclear cells (PBMCs), IC50 values are in the range of 0.67 µM to 1.10 µM.[3][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No inhibition of IL-1β secretion observed. Drug inactivity: this compound is a prodrug and requires conversion to its active form, VRT-043198, by cellular esterases.Ensure your in vitro model has sufficient esterase activity. For cell-free assays, use the active form, VRT-043198.
Suboptimal concentration: The concentration of this compound may be too low.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulus.
Incorrect timing of treatment: The drug was not added at the appropriate time relative to the inflammatory stimulus.Pre-incubate cells with this compound for at least 30 minutes before adding the stimulus (e.g., LPS).[11]
Unexpected changes in other signaling pathways (e.g., Akt phosphorylation). Downstream effects of caspase-1 inhibition: Inhibition of inflammation by this compound can indirectly affect other pathways.Consider the biological context of your experiment. The observed changes may be a consequence of reduced inflammation. Use specific inhibitors for the other pathways to confirm the source of the effect.
Cell-type specific responses: The cellular context can influence the downstream consequences of caspase-1 inhibition.Compare your results with published data from similar experimental systems.
Inconsistent results between experiments. Variability in cell culture: Differences in cell passage number, density, or stimulation conditions.Standardize all experimental parameters, including cell culture conditions and reagent concentrations.
Drug stability: Improper storage and handling of this compound.Store this compound as recommended by the supplier, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

TargetInhibitorKiIC50Assay System
Caspase-1VRT-043198 (active form of this compound)0.8 nMCell-free assay
Caspase-4VRT-043198 (active form of this compound)< 0.6 nMCell-free assay
IL-1β releaseThis compound (VX-765)0.99 ± 0.29 μMPBMCs from FCAS patients
IL-1β releaseThis compound (VX-765)1.10 ± 0.61 μMPBMCs from control subjects
IL-1β releaseVRT-043198 (active form of this compound)0.67 µMPBMCs
IL-1β releaseVRT-043198 (active form of this compound)1.9 µMWhole blood

Key Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-1β Secretion from Peripheral Blood Mononuclear Cells (PBMCs)

  • Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the cells and pre-incubate for 30 minutes at 37°C.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to prime the inflammasome. Incubate for 4 hours at 37°C.

  • Inflammasome Activation: Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome. Incubate for an additional 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect the cell-free supernatant.

  • ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.

Protocol 2: Western Blot for Caspase-1 Cleavage

  • Cell Lysis: Following treatment with this compound and inflammatory stimuli as described above, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

Belnacasan_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cell PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 Pro_Casp1 Pro-Caspase-1 PRR->Pro_Casp1 Signal 2 (Inflammasome Assembly) Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation This compound This compound (VX-765) VRT VRT-043198 (Active Form) This compound->VRT Esterase Conversion VRT->Casp1 Inhibition

Caption: Mechanism of action of this compound (VX-765).

Belnacasan_Potential_Interference cluster_primary Primary Pathway cluster_secondary Potential Downstream Effects This compound This compound (VX-765) Casp1 Caspase-1 Inhibition This compound->Casp1 Inflammation Reduced Inflammation (↓ IL-1β, ↓ IL-18) Casp1->Inflammation PI3K_Akt PI3K/Akt Pathway Inflammation->PI3K_Akt Modulation Rap1 Rap1 Signaling Inflammation->Rap1 Modulation HIF1 HIF-1 Signaling Inflammation->HIF1 Modulation

Caption: Potential downstream effects of this compound.

References

Validation & Comparative

A Comparative Guide to Belnacasan (VX-765) and VX-740 in Chondrogenesis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating therapeutic interventions for cartilage-related disorders, understanding the nuanced effects of small molecule inhibitors is paramount. This guide provides an objective comparison of two prominent caspase-1 inhibitors, Belnacasan (VX-765) and VX-740 (Pralnacasan), on the process of chondrogenesis. The information presented is collated from experimental data to assist in study design and interpretation.

Mechanism of Action: Targeting Caspase-1

Both this compound and VX-740 are orally bioavailable, selective inhibitors of caspase-1, an enzyme also known as interleukin-1β converting enzyme (ICE). Caspase-1 plays a critical role in the inflammatory cascade by cleaving the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms. Beyond this canonical inflammatory function, caspase-1 is also implicated in other cellular processes, including chondrocyte differentiation and metabolism, making its inhibition a therapeutic strategy in diseases like osteoarthritis.

Comparative Efficacy in Chondrogenesis

Experimental evidence, primarily from in vitro murine micromass cultures, reveals differential effects of this compound and VX-740 on chondrogenesis and the inflammatory milieu.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative findings from a direct comparative study on the effects of this compound and VX-740 in murine micromass cultures.

ParameterThis compound (VX-765)VX-740Experimental Context
Chondrogenic Nodule Formation Partial compensation of differentiation in an inflammatory environment.[1][2][3]Increased chondrogenesis.[1][2][3]Murine micromass cultures.[1][2][3]
Pro-inflammatory Cytokines No significant decrease reported.Decrease in pro-inflammatory cytokines.[1][2][3]Culture supernatant from murine micromass cultures.[1][2][3]
Anti-inflammatory Cytokines Increase in anti-inflammatory cytokine levels.[1][2][3]No significant increase reported.Culture supernatant from murine micromass cultures.[1][2][3]

A study on general caspase-1 inhibition in a chondrogenic micromass model noted a disruption in the formation of chondrogenic nodules[4][5]. This contrasts with the findings for VX-740, suggesting that the specific molecular interactions of different caspase-1 inhibitors can lead to varied outcomes.

The table below details the effects of this compound and general caspase-1 inhibition on the expression of genes relevant to chondrogenesis and cartilage homeostasis. Direct comparative data for VX-740 on these specific gene markers is limited in the available literature.

Gene TargetThis compound (VX-765) EffectGeneral Caspase-1 Inhibition EffectExperimental Context
SOX9 In silico analysis suggests a potential direct binding of caspase-1 to SOX9.[6][7] In osteoarthritic chondrocytes, where SOX9 is downregulated, VX-765's impact on its expression was not detailed as a primary outcome.[6][7]Not explicitly detailed.In silico analysis and human osteoarthritic chondrocytes.[6][7]
MMP13 Suppressed MMP13 secretion.[6][7]Not explicitly detailed.Human osteoarthritic chondrocytes.[6][7]
ECM Organization Pathways Downregulated pathways related to extracellular matrix organization.[6][7]Not explicitly detailed.Human osteoarthritic chondrocytes.[6][7]
Bmp7, Gdf10 Not reported.Significantly increased expression.[4]Murine micromass cultures.[4]
Mmp9, Rankl Not reported.Decreased expression.[4]Murine micromass cultures.[4]

Experimental Protocols

Murine Micromass Culture for Chondrogenesis

This protocol is a standard method for inducing chondrogenesis in vitro and was utilized in the comparative studies of this compound and VX-740.

1. Cell Isolation:

  • Isolate limb buds from mouse embryos (e.g., E11.5-E12.5).
  • Wash the limb buds in sterile phosphate-buffered saline (PBS).
  • Digest the tissue with a solution of trypsin and collagenase to obtain a single-cell suspension.
  • Filter the cell suspension through a cell strainer to remove any remaining tissue clumps.
  • Wash the cells by centrifugation and resuspend in chondrogenic medium.

2. Micromass Seeding:

  • Adjust the cell density to a high concentration (e.g., 1 x 10^7 cells/mL) in chondrogenic medium.
  • Carefully pipette small droplets (e.g., 10-20 µL) of the high-density cell suspension onto the center of culture wells.
  • Allow the cells to adhere for a few hours in a humidified incubator.
  • Gently add pre-warmed chondrogenic medium to the wells, being careful not to disturb the micromass.

3. Culture and Treatment:

  • Culture the micromasses for a period of several days (e.g., 6-14 days), changing the medium every 2-3 days.
  • Introduce this compound, VX-740, or vehicle control into the culture medium at the desired concentrations.
  • For inflammatory models, co-treat with an inflammatory stimulus such as Interleukin-1β (IL-1β).

4. Analysis:

  • Assess chondrogenic nodule formation and morphology using microscopy.
  • Quantify the extent of chondrogenesis by staining with Alcian blue, which detects sulfated glycosaminoglycans in the cartilage matrix.
  • Collect culture supernatants for cytokine analysis.
  • Harvest the micromasses for gene expression analysis (e.g., qPCR for SOX9, COL2A1, ACAN) or protein analysis (e.g., Western blot).

Quantification of Cytokine Levels

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in the culture supernatant.

1. Sample Collection:

  • Collect the culture medium from the micromass cultures at specified time points.
  • Centrifuge the samples to remove any cells or debris.
  • Store the supernatant at -80°C until analysis.

2. ELISA Procedure:

  • Use commercially available ELISA kits specific for the cytokines of interest (e.g., mouse IL-6, TNF-α, IL-10).
  • Follow the manufacturer's instructions for coating the microplate with capture antibody, adding standards and samples, adding detection antibody, and adding the enzyme substrate.
  • Measure the absorbance using a microplate reader.

3. Data Analysis:

  • Generate a standard curve using the known concentrations of the cytokine standards.
  • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Visualizing Pathways and Workflows

Signaling Pathways

cluster_0 Inflammatory Stimulus (e.g., LPS, ATP) cluster_1 Inflammasome Complex Inflam_Stim Inflammatory Stimulus NLRP3 NLRP3 Inflam_Stim->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation & Cartilage Degradation IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation This compound This compound (VX-765) This compound->Casp1 inhibits VX740 VX-740 VX740->Casp1 inhibits

Caption: Caspase-1 signaling pathway and points of inhibition.

cluster_this compound This compound (VX-765) cluster_VX740 VX-740 Belnacasan_Effect Increases Anti-inflammatory Cytokines Inflammation Inflammation Belnacasan_Effect->Inflammation modulates VX740_Effect1 Increases Chondrogenesis Chondrogenesis Chondrogenesis VX740_Effect1->Chondrogenesis promotes VX740_Effect2 Decreases Pro-inflammatory Cytokines VX740_Effect2->Inflammation reduces Casp1 Caspase-1 Belnacasan_node This compound (VX-765) Belnacasan_node->Belnacasan_Effect Belnacasan_node->Casp1 inhibits VX740_node VX-740 VX740_node->VX740_Effect1 VX740_node->VX740_Effect2 VX740_node->Casp1 inhibits

Caption: Differential effects of this compound and VX-740.

Experimental Workflow

cluster_analysis Analysis start Start cell_isolation Isolate Murine Embryonic Limb Bud Cells start->cell_isolation micromass_culture Establish Micromass Cultures cell_isolation->micromass_culture treatment Treat with this compound, VX-740, or Vehicle micromass_culture->treatment incubation Incubate for 6-14 Days treatment->incubation morphology Morphological Assessment (Alcian Blue Staining) incubation->morphology supernatant Collect Supernatant for Cytokine Analysis (ELISA) incubation->supernatant rna_protein Harvest Cells for Gene/Protein Expression (qPCR/Western Blot) incubation->rna_protein data_analysis Data Analysis and Comparison morphology->data_analysis supernatant->data_analysis rna_protein->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for comparing the inhibitors.

Conclusion

While both this compound (VX-765) and VX-740 are potent caspase-1 inhibitors, they exhibit distinct pharmacological profiles in the context of chondrogenesis. The available data suggests that VX-740 may have a more direct pro-chondrogenic effect by enhancing the formation of chondrocytic nodules, while also reducing pro-inflammatory cytokine levels.[1][3] In contrast, this compound's primary observed effect in this context is an increase in anti-inflammatory cytokines.[1][2][3] For this compound, studies in osteoarthritic chondrocytes indicate a role in modulating the extracellular matrix by suppressing MMP13 and downregulating ECM organization pathways.[7]

These differential effects underscore that targeting the same enzyme can lead to varied biological outcomes, likely due to subtle differences in off-target effects, cell permeability, or interactions with other signaling pathways. For researchers, the choice between this compound and VX-740 may depend on the specific therapeutic goal: VX-740 could be more suitable for strategies focused on promoting cartilage formation, whereas this compound might be preferred for its immunomodulatory properties, particularly its ability to boost anti-inflammatory responses. Further head-to-head studies quantifying their effects on key chondrogenic markers like SOX9, Collagen Type II, and Aggrecan are warranted to fully elucidate their therapeutic potential in cartilage repair and osteoarthritis treatment.

References

A Comparative Guide to Belnacasan and Other Caspase-1 Inhibitors for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Belnacasan (VX-765), a selective Caspase-1 inhibitor, with other relevant anti-inflammatory agents. The information is intended to assist researchers and drug development professionals in evaluating this compound's potential as a therapeutic agent. This document summarizes key preclinical data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and the NLRP3 Inflammasome

This compound is an orally available prodrug that is rapidly converted in vivo to its active metabolite, VRT-043198.[1] VRT-043198 is a potent and selective inhibitor of Caspase-1, a critical enzyme in the inflammatory cascade.[1][2] Caspase-1 is the effector enzyme of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex that plays a crucial role in the innate immune response.[3]

The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Upon activation, the inflammasome complex assembles, leading to the autocatalytic activation of pro-caspase-1 into its active form, Caspase-1.[3] Active Caspase-1 then cleaves the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms, IL-1β and IL-18.[1][3] These cytokines are potent mediators of inflammation and are implicated in a wide range of inflammatory diseases.[4] this compound exerts its anti-inflammatory effects by blocking this pivotal step in the inflammatory pathway.

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the mechanism of action of this compound.

NLRP3_Pathway cluster_activation Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation This compound This compound (VRT-043198) This compound->Casp1 Inhibition

Figure 1: NLRP3 Inflammasome Signaling Pathway and this compound's Mechanism of Action.

Comparative Efficacy of Caspase-1 Inhibitors

This section provides a comparative summary of the in vitro potency of this compound and other notable Caspase-1 inhibitors. The data is presented to facilitate a direct comparison of their inhibitory activities against Caspase-1 and other related caspases.

CompoundTargetKi (nM)IC50 (nM)Selectivity NotesReference
This compound (VRT-043198) Caspase-1 0.8 -Also inhibits Caspase-4 (<0.6 nM) and Caspase-5 (14.5 nM).[4]
Pralnacasan (VX-740)Caspase-11.4-Selective for Caspase-1.[4]
Emricasan (IDN-6556)Pan-caspase-0.4 (Caspase-1)Broad-spectrum caspase inhibitor, also inhibits Caspase-3, -7, -8, and -9 with high potency.[4]

Table 1: In Vitro Potency of Caspase Inhibitors

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of anti-inflammatory compounds. This section provides step-by-step methodologies for key in vitro and in vivo assays used to characterize the anti-inflammatory effects of Caspase-1 inhibitors.

In Vitro Assay: Inhibition of IL-1β Release from Human PBMCs

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with lipopolysaccharide (LPS) to induce the production and release of IL-1β, and how to assess the inhibitory effect of compounds like this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or other test compounds)

  • ATP (Adenosine 5'-triphosphate disodium salt hydrate)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.[5]

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or other test compounds for 1 hour at 37°C in a 5% CO2 incubator.

  • LPS Priming: Stimulate the cells with LPS at a final concentration of 30 ng/mL for 3 to 24 hours to induce the expression of pro-IL-1β.[5]

  • ATP Stimulation: Following the LPS priming, add ATP to a final concentration of 1 mM and incubate for an additional 15-30 minutes to trigger NLRP3 inflammasome activation and IL-1β release.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle-treated control.

Below is a diagram illustrating the general workflow for this in vitro experiment.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Seed_Cells Seed Cells in 96-well Plate Isolate_PBMCs->Seed_Cells Add_Compound Add this compound/ Test Compound Seed_Cells->Add_Compound Add_LPS Add LPS (Priming) Add_Compound->Add_LPS Add_ATP Add ATP (Activation) Add_LPS->Add_ATP Collect_Supernatant Collect Supernatant Add_ATP->Collect_Supernatant ELISA Measure IL-1β (ELISA) Collect_Supernatant->ELISA Analyze_Data Analyze Data ELISA->Analyze_Data

Figure 2: Experimental Workflow for In Vitro Inhibition of IL-1β Release.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is a widely used and relevant model for studying rheumatoid arthritis and evaluating the efficacy of anti-inflammatory therapeutics.[6][7][8]

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.05 M Acetic Acid

  • Syringes and needles

  • This compound (or other test compounds) formulated for oral administration

  • Calipers for paw thickness measurement

Procedure:

  • Collagen Emulsion Preparation: Dissolve bovine type II collagen in 0.05 M acetic acid to a concentration of 2 mg/mL by stirring overnight at 4°C.[6] Emulsify the collagen solution with an equal volume of CFA.

  • Primary Immunization (Day 0): Anesthetize the mice and inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail.[9]

  • Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA. Anesthetize the mice and inject 0.1 mL of the collagen/IFA emulsion intradermally near the initial injection site.[9]

  • Treatment Administration: Begin oral administration of this compound or vehicle control daily, starting from the day of the booster immunization or upon the first signs of arthritis.

  • Clinical Scoring: Monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and erythema (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.[9]

  • Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at regular intervals to quantify the degree of swelling.

  • Histological Analysis: At the end of the study, sacrifice the mice and collect the paws for histological analysis to assess joint damage, inflammation, and cartilage and bone erosion.

  • Data Analysis: Compare the clinical scores, paw thickness, and histological scores between the treatment and vehicle control groups to determine the efficacy of the test compound.

Clinical Trial Landscape

Several caspase inhibitors have been evaluated in clinical trials for various inflammatory conditions.

  • This compound (VX-765): Has undergone Phase II clinical trials for the treatment of psoriasis.[4] A Phase 2 proof-of-concept trial was also initiated to evaluate its safety and efficacy in patients with COVID-19.[10]

  • Pralnacasan (VX-740): Showed some efficacy in a Phase II trial for rheumatoid arthritis, but its development was halted due to liver toxicity observed in long-term animal studies.[4][11]

  • Emricasan (IDN-6556): This pan-caspase inhibitor has been studied in multiple clinical trials, primarily for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and cirrhosis.[12][13][14] While it demonstrated effects on biomarkers of apoptosis and inflammation, it did not consistently show improvement in liver histology in patients with NASH and fibrosis.[14]

Conclusion

This compound is a selective and potent inhibitor of Caspase-1 with demonstrated anti-inflammatory effects in preclinical models. Its mechanism of action, targeting a key node in the inflammatory signaling pathway, makes it an attractive candidate for the treatment of a variety of inflammatory diseases. The provided experimental protocols offer a framework for further investigation and comparison of this compound with other anti-inflammatory agents. While clinical development of some caspase inhibitors has faced challenges, the targeted approach of inhibiting the NLRP3 inflammasome pathway remains a promising strategy for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate the therapeutic potential of this compound in various inflammatory conditions.

References

Belnacasan vs. Pan-Caspase Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory and apoptotic pathway modulation, caspase inhibitors represent a critical area of therapeutic research. This guide provides an objective comparison between Belnacasan (VX-765), a selective caspase-1 inhibitor, and broad-spectrum pan-caspase inhibitors. By presenting key experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs and drug development programs.

At a Glance: Key Differences

FeatureThis compound (VX-765)Pan-Caspase Inhibitors (e.g., Emricasan, Z-VAD-FMK)
Primary Target(s) Caspase-1, Caspase-4Multiple caspases (inflammatory and apoptotic)
Mechanism of Action Blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1]Inhibit a wide range of caspases, thereby blocking both inflammation and apoptosis.
Therapeutic Focus Primarily anti-inflammatoryAnti-inflammatory and anti-apoptotic
Selectivity High selectivity for inflammatory caspases.[1]Broad-spectrum, targeting multiple caspases.

Quantitative Comparison of Inhibitory Activity

The efficacy of a caspase inhibitor is defined by its potency and selectivity. The following tables summarize the inhibitory constants (Ki or IC50) of this compound's active metabolite, VRT-043198, and the pan-caspase inhibitor Emricasan against a panel of human caspases.

Table 1: Inhibitory Activity of VRT-043198 (Active form of this compound)

Caspase TargetKi (nM)Selectivity Fold (vs. Caspase-1)
Caspase-10.81
Caspase-4<0.6>1.3
Caspase-3>1000>1250
Caspase-6>1000>1250
Caspase-7>1000>1250
Caspase-8>1000>1250
Caspase-9>1000>1250

Data sourced from Wannamaker et al., 2007 and other supporting documents. VRT-043198 demonstrates high selectivity for the inflammatory caspases-1 and -4, with significantly lower affinity for the apoptotic caspases.[1][2]

Table 2: Inhibitory Activity of Emricasan (IDN-6556)

Caspase TargetIC50 (nM)
Caspase-10.4
Caspase-220
Caspase-32
Caspase-64
Caspase-76
Caspase-86
Caspase-90.3

Data sourced from R&D Systems. Emricasan exhibits potent, broad-spectrum inhibition across both inflammatory and apoptotic caspases.

Signaling Pathway Analysis

The differential effects of this compound and pan-caspase inhibitors stem from their distinct targets within the caspase signaling cascade.

Caspase Signaling Pathways and Inhibitor Targets cluster_0 Inflammatory Pathway cluster_1 Apoptotic Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Inflammasome Assembly Inflammasome Assembly Pro-inflammatory Stimuli->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Inflammasome Assembly->Pro-Caspase-1 Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β Cleavage Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 Cleavage Mature IL-1β Mature IL-1β Pro-IL-1β->Mature IL-1β Maturation Inflammation Inflammation Mature IL-1β->Inflammation Mature IL-18 Mature IL-18 Pro-IL-18->Mature IL-18 Maturation Mature IL-18->Inflammation Apoptotic Stimuli Apoptotic Stimuli Initiator Caspases (e.g., Caspase-8, 9) Initiator Caspases (e.g., Caspase-8, 9) Apoptotic Stimuli->Initiator Caspases (e.g., Caspase-8, 9) Executioner Caspases (e.g., Caspase-3, 7) Executioner Caspases (e.g., Caspase-3, 7) Initiator Caspases (e.g., Caspase-8, 9)->Executioner Caspases (e.g., Caspase-3, 7) Cellular Substrates Cellular Substrates Executioner Caspases (e.g., Caspase-3, 7)->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis This compound (VRT-043198) This compound (VRT-043198) This compound (VRT-043198)->Active Caspase-1 Pan-Caspase Inhibitors Pan-Caspase Inhibitors Pan-Caspase Inhibitors->Active Caspase-1 Pan-Caspase Inhibitors->Initiator Caspases (e.g., Caspase-8, 9) Pan-Caspase Inhibitors->Executioner Caspases (e.g., Caspase-3, 7)

Caption: this compound selectively targets Caspase-1, while pan-caspase inhibitors block multiple caspases.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key in vitro assays are provided below.

In Vitro Caspase Activity Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory activity of compounds against purified recombinant caspases.

Materials:

  • Purified active human caspases (e.g., Caspase-1, -3, -8, -9)

  • Fluorogenic caspase-specific substrates (e.g., Ac-YVAD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3)

  • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2

  • Test compounds (this compound, pan-caspase inhibitor) serially diluted in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 96-well black microplate, add the test compound dilutions.

  • Add the purified active caspase enzyme to each well and incubate for 15-30 minutes at 37°C.

  • Initiate the reaction by adding the corresponding fluorogenic caspase substrate to each well.

  • Immediately measure the fluorescence intensity over time using a microplate reader.

  • Calculate the rate of substrate cleavage (RFU/min).

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LPS-Induced IL-1β Release in Human PBMCs

This protocol details a cell-based assay to measure the effect of inhibitors on the release of the pro-inflammatory cytokine IL-1β from primary human cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, pan-caspase inhibitor)

  • 96-well cell culture plate

  • Human IL-1β ELISA kit

  • Ficoll-Paque for PBMC isolation

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 2 x 105 cells/well.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) for 18-24 hours.

  • Centrifuge the plate to pellet the cells and collect the culture supernatants.

  • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 values for the inhibition of IL-1β release.

Workflow for IL-1β Release Assay Isolate PBMCs Isolate PBMCs Plate Cells Plate Cells Isolate PBMCs->Plate Cells Pre-treat with Inhibitor Pre-treat with Inhibitor Plate Cells->Pre-treat with Inhibitor Stimulate with LPS Stimulate with LPS Pre-treat with Inhibitor->Stimulate with LPS Incubate (18-24h) Incubate (18-24h) Stimulate with LPS->Incubate (18-24h) Collect Supernatant Collect Supernatant Incubate (18-24h)->Collect Supernatant Measure IL-1β (ELISA) Measure IL-1β (ELISA) Collect Supernatant->Measure IL-1β (ELISA) Data Analysis (IC50) Data Analysis (IC50) Measure IL-1β (ELISA)->Data Analysis (IC50)

Caption: A typical workflow for assessing inhibitor effects on cytokine release in PBMCs.

Apoptosis Detection by Cleaved Caspase-3 Western Blot

This protocol describes how to assess the pro-apoptotic or anti-apoptotic effects of the inhibitors by measuring the cleavage of a key executioner caspase.

Materials:

  • Adherent or suspension cell line (e.g., Jurkat, HeLa)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Test compounds (this compound, pan-caspase inhibitor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-cleaved Caspase-3, anti-total Caspase-3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to an appropriate confluency.

  • Pre-treat cells with test compounds for 1 hour.

  • Induce apoptosis by adding an apoptosis-inducing agent (e.g., Staurosporine) and incubate for the desired time (e.g., 4-6 hours).

  • Harvest and lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against cleaved Caspase-3.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with antibodies for total Caspase-3 and a loading control (e.g., β-actin) to ensure equal loading.

Comparative Efficacy in Cellular Models

Anti-Inflammatory Efficacy: In cellular assays, this compound's active form, VRT-043198, potently inhibits the release of IL-1β and IL-18 from LPS-stimulated human PBMCs, with IC50 values in the low nanomolar range.[2] It shows minimal effect on the release of other cytokines such as TNF-α or IL-6, highlighting its specific mechanism of action.[1] Pan-caspase inhibitors also effectively block IL-1β release due to their inhibition of caspase-1.

Effect on Apoptosis: A key differentiator is the effect on programmed cell death. VRT-043198 has been shown to have little to no demonstrable activity in cellular models of apoptosis.[1] This is consistent with its high selectivity for inflammatory caspases over the executioner caspases-3 and -7. In contrast, pan-caspase inhibitors like Z-VAD-FMK are widely used as experimental tools to block apoptosis in various cell types and with different apoptotic stimuli. This broad anti-apoptotic activity is a direct consequence of their inhibition of key executioner caspases.

Conclusion

The choice between this compound and a pan-caspase inhibitor is highly dependent on the specific research question and therapeutic goal.

  • This compound is a highly selective tool for investigating the roles of caspase-1 and the inflammasome in inflammatory processes, without the confounding effects of apoptosis inhibition. Its focused mechanism makes it a candidate for targeted anti-inflammatory therapies where preserving normal apoptotic pathways is desirable.

  • Pan-caspase inhibitors are suitable for applications where a broad blockade of both inflammation and apoptosis is required. They are valuable research tools for studying the general involvement of caspases in a biological process. However, their lack of selectivity can make it challenging to dissect the specific roles of individual caspases and may lead to broader biological consequences.

This guide provides a foundational comparison to aid in the selection of the appropriate inhibitor for your research needs. Further experimental validation in specific models is always recommended.

References

A Comparative Guide to the Cross-reactivity of Belnacasan (VX-765) with Caspase Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of Belnacasan (VX-765) against its primary target, caspase-1, versus other human caspases. This compound is an orally available prodrug that is converted in vivo to its active metabolite, VRT-043198, a potent inhibitor of the caspase-1 subfamily.[1][2][3] This selectivity is critical for its therapeutic potential in treating inflammatory conditions by blocking the production of pro-inflammatory cytokines IL-1β and IL-18, without interfering with other essential cellular processes like apoptosis.[1][2]

Selectivity Profile of this compound (VRT-043198)

The inhibitory activity of VRT-043198, the active form of this compound, has been evaluated against a panel of recombinant human caspases. The data reveals a high degree of selectivity for the inflammatory caspases, particularly caspase-1 and caspase-4, over the apoptotic caspases.

The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) for VRT-043198 against various caspases. The data demonstrates that VRT-043198 is a sub-nanomolar inhibitor of caspase-1 and exhibits 100- to 10,000-fold greater selectivity for caspase-1 over apoptotic caspases such as caspase-3, -6, -7, -8, and -9.[1][4]

Caspase TargetEnzyme SubfamilyInhibition Value (nM)Value TypeFold Selectivity vs. Caspase-1 (approx.)Reference
Caspase-1 Inflammatory 0.8 Kᵢ 1x [5]
Caspase-4 Inflammatory <0.6 Kᵢ ~1x [5]
Caspase-5 Inflammatory 10.6 IC₅₀ 13x [6][7]
Caspase-8Apoptotic (Initiator)3.3IC₅₀4x[6][7]
Caspase-9Apoptotic (Initiator)5.07IC₅₀6x[6][7]
Caspase-10Apoptotic (Initiator)66.5IC₅₀83x[6][7]
Caspase-14Other58.5IC₅₀73x[6][7]
Caspase-6Apoptotic (Executioner)>10,000IC₅₀>12,500x[6][7]
Caspase-3Apoptotic (Executioner)>1,000IC₅₀>1,250x[1][4]
Caspase-7Apoptotic (Executioner)>1,000IC₅₀>1,250x[1][4]

Note: Fold selectivity is calculated based on the Kᵢ for Caspase-1. Direct comparison between Kᵢ and IC₅₀ values should be made with caution.

Key Signaling Pathways

To understand the importance of this compound's selectivity, it is crucial to visualize the distinct roles of inflammatory and apoptotic caspases.

Inflammasome_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome (Sensor + Adaptor) PAMPs->NLRP3 Activates ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves IL1b Mature IL-1β ProIL1b->IL1b Secretion Secretion IL1b->Secretion IL18 Mature IL-18 ProIL18->IL18 IL18->Secretion This compound This compound (VRT-043198) This compound->Casp1 Inhibits

Caption: Inflammasome pathway showing this compound's inhibition of Caspase-1.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Activates Casp8 Active Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mito Mitochondria (Stress Signals) ProCasp9 Pro-Caspase-9 Mito->ProCasp9 Activates Casp9 Active Caspase-9 ProCasp9->Casp9 Cleavage Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathways mediated by caspases not targeted by this compound.

Experimental Methodologies

The determination of caspase inhibition constants (IC₅₀, Kᵢ) is typically performed using an in vitro enzymatic assay.

Protocol: In Vitro Caspase Inhibition Assay (Fluorometric)

  • Reagents and Preparation:

    • Enzyme: Purified, recombinant human caspases (e.g., Caspase-1, Caspase-3, Caspase-8).

    • Inhibitor: VRT-043198 (active metabolite of this compound) serially diluted in assay buffer to a range of concentrations.

    • Substrate: A fluorogenic peptide substrate specific to the caspase being tested. For example, Ac-YVAD-AFC for Caspase-1 or Ac-DEVD-AFC for Caspase-3.[8]

    • Assay Buffer: A buffer optimized for caspase activity, typically containing DTT.[8]

  • Assay Procedure:

    • Recombinant caspase enzyme is added to the wells of a microplate.

    • A volume of the diluted inhibitor (VRT-043198) or vehicle control is added to the wells and pre-incubated with the enzyme for a defined period (e.g., 15-30 minutes) at a controlled temperature.[9]

    • The enzymatic reaction is initiated by adding the specific fluorogenic substrate to all wells.[8]

    • The plate is immediately placed in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • The release of the fluorescent group (e.g., AFC) is monitored over time by measuring fluorescence intensity at appropriate excitation (e.g., 400 nm) and emission (e.g., 505 nm) wavelengths.[8]

    • The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to the vehicle control.

    • IC₅₀ values are calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of VRT-043198 E Add Inhibitor (VRT-043198) Pre-incubate A->E B Prepare Recombinant Caspase Enzyme D Add Enzyme to Microplate Wells B->D C Prepare Fluorogenic Substrate F Initiate Reaction with Substrate C->F D->E E->F G Measure Fluorescence Over Time F->G H Calculate Reaction Rates & % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for a typical in vitro caspase inhibition assay.

Conclusion

The experimental data conclusively demonstrates that this compound, via its active metabolite VRT-043198, is a highly potent and selective inhibitor of the inflammatory caspase-1 subfamily.[1][10] It shows strong inhibition of caspase-1 and caspase-4 while exhibiting significantly weaker activity against key initiator and executioner caspases involved in apoptosis.[1][6][7] This high degree of selectivity minimizes the potential for off-target effects on apoptosis, making this compound a valuable and specific pharmacological tool for investigating caspase-1-mediated inflammatory pathways and a promising therapeutic candidate for a range of autoinflammatory disorders.

References

Belnacasan: An In Vivo Comparative Analysis of its Therapeutic Potential in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of Belnacasan's (VX-765) therapeutic potential, comparing its performance against other relevant therapeutic alternatives. The data presented is sourced from peer-reviewed preclinical and clinical studies, offering a detailed examination of its efficacy in models of arthritis, epilepsy, and acute lung injury.

Mechanism of Action: Targeting the Inflammasome

This compound is a prodrug that is rapidly converted in the body to its active form, VRT-043198. VRT-043198 is a potent and selective inhibitor of caspase-1, a critical enzyme in the inflammatory cascade. Caspase-1 is responsible for the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound effectively blocks the production of these key mediators of inflammation, making it a promising therapeutic agent for a range of inflammatory diseases.

Below is a diagram illustrating the signaling pathway targeted by this compound.

Belnacasan_Mechanism_of_Action cluster_inflammasome Inflammasome Complex Pro-caspase-1 Pro-caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-caspase-1->Caspase-1 (active) cleavage NLRP3 NLRP3 ASC ASC NLRP3->ASC ASC->Pro-caspase-1 PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->NLRP3 activate Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 cleaves This compound This compound This compound->Caspase-1 (active) inhibits IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) Inflammation Inflammation IL-1β (mature)->Inflammation IL-18 (mature) IL-18 (mature) Pro-IL-18->IL-18 (mature) IL-18 (mature)->Inflammation

Figure 1: this compound's mechanism of action via caspase-1 inhibition.

In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

This compound's anti-inflammatory effects have been demonstrated in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for rheumatoid arthritis.

Comparison with Other Caspase-1 and NLRP3 Inflammasome Inhibitors
Therapeutic AgentTargetModelKey Findings
This compound (VX-765) Caspase-1Collagen-Induced Arthritis (Mouse)Significantly reduced clinical arthritis scores, joint inflammation, and bone erosion. Decreased serum levels of IL-1β, IL-18, and IL-33.[1]
Pralnacasan (VX-740) Caspase-1Osteoarthritis (Mouse)Reduced joint damage in two different mouse models of osteoarthritis.[2]
MCC950 NLRP3 InflammasomeOsteoarthritis & Rheumatoid Arthritis (Mouse)Ameliorated arthritic symptoms and cartilage destruction in CIA model. Protected against cartilage degradation in an osteoarthritis model.[3][4]
Quantitative Data from this compound in Collagen-Induced Arthritis Model
ParameterControl (CIA)This compound (100 mg/kg)
Clinical Arthritis Score 6.5 (median)1.0 (median)
Micro-CT Joint Score Significantly higherSignificantly lower
Pathological Score 5.5 (median)1.0 (median)
Serum IL-1β (pg/mL) 6.89 ± 2.382.05 ± 0.98
Serum IL-18 (pg/mL) 129.46 ± 48.0374.84 ± 41.93
Serum IL-33 (pg/mL) 269.69 ± 99.02140.51 ± 40.10

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

CIA_Experimental_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment Immunization Day 0: Immunization (Bovine Type II Collagen in CFA) Booster Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Immunization->Booster Treatment_Start Day 21: Start Treatment (this compound or Vehicle) Booster->Treatment_Start Treatment_End Day 49: End Treatment Treatment_Start->Treatment_End Daily Dosing Imaging Day 49: Micro-CT Imaging Treatment_End->Imaging Clinical_Scoring Daily: Clinical Scoring of Arthritis Clinical_Scoring->Imaging Histology Day 49: Histopathological Analysis Imaging->Histology Cytokines Day 49: Serum Cytokine Measurement (ELISA) Histology->Cytokines

Figure 2: Experimental workflow for the collagen-induced arthritis model.

Detailed Methodology: Male DBA/1 mice were immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization on day 21 with collagen in Incomplete Freund's Adjuvant (IFA). This compound (100 mg/kg) or vehicle was administered daily via intraperitoneal injection from day 21 to day 49. Clinical signs of arthritis were scored daily. At the end of the study, joint pathology was assessed using micro-computed tomography (micro-CT) and histology. Serum levels of IL-1β, IL-18, and IL-33 were quantified by ELISA.

In Vivo Efficacy in a Model of Epilepsy

This compound has been investigated for its potential to treat epilepsy, a neurological disorder with an inflammatory component.

Comparison with Other Anti-Epileptic Approaches

While direct preclinical comparisons in the same epilepsy model are limited, the following table provides an overview of this compound's clinical findings and other investigational approaches.

Therapeutic AgentTarget/MechanismModelKey Findings
This compound (VX-765) Caspase-1Treatment-Resistant Partial Epilepsy (Human Phase 2a)Well-tolerated with a safety profile similar to placebo. Showed a trend towards seizure reduction, supporting further investigation.[5]
Low-Frequency Stimulation NeuromodulationMouse Model of Temporal Lobe EpilepsySignificantly reduced seizure frequency and duration.[6][7]
Clinical Study Data from this compound in Treatment-Resistant Partial Epilepsy

A Phase 2a, randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of this compound in patients with treatment-resistant partial epilepsy.

ParameterPlaceboThis compound (900 mg TID)
Number of Patients 1248
Treatment Duration 6 weeks6 weeks
Most Common Adverse Event (>10% difference vs. placebo) -Dizziness
Discontinuation due to Adverse Events 01

Experimental Protocol: Phase 2a Clinical Trial in Epilepsy

Epilepsy_Clinical_Trial_Workflow Screening Screening Period (Up to 8 weeks) Baseline Baseline Period (6 weeks) Monitor Seizure Frequency Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (6 weeks) This compound or Placebo Randomization->Treatment Follow_up Follow-up Period (6 weeks) Treatment->Follow_up ALI_Experimental_Workflow Sham_Group Sham Operation Assessment Assessment of Lung Injury: - Histopathology - Cytokine Levels (mRNA and Protein) Sham_Group->Assessment IR_Group Ischemia (60 min) followed by Reperfusion (120 min) IR_Group->Assessment IR_Belnacasan_Group This compound Pre-treatment (30 min before reperfusion) followed by Ischemia and Reperfusion IR_Belnacasan_Group->Assessment

References

Comparative Analysis of Belnacasan (VX-765) in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of the caspase-1 inhibitor, Belnacasan.

This compound (VX-765) is an orally available prodrug that is rapidly converted in the body to its active form, VRT-043198.[1][2][3] This active metabolite is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1][2][4] Caspase-1 activation triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5][6] By inhibiting caspase-1, this compound effectively blocks the production of these potent inflammatory mediators, positioning it as a promising therapeutic agent for a range of inflammatory and autoimmune diseases.[5][7] This guide provides a comparative analysis of this compound's performance across various preclinical disease models, supported by experimental data, detailed methodologies, and pathway diagrams.

Mechanism of Action

This compound's therapeutic effect is mediated by the inhibition of the caspase-1 signaling pathway. Upon inflammatory stimuli, intracellular sensor proteins, such as those of the NOD-like receptor (NLR) family, assemble into a multiprotein complex called the inflammasome. This complex recruits and activates pro-caspase-1, leading to the generation of active caspase-1. Active caspase-1 then cleaves the inactive precursors of IL-1β and IL-18, leading to their maturation and secretion. These cytokines play a crucial role in orchestrating the inflammatory response. This compound, through its active form VRT-043198, directly inhibits the enzymatic activity of caspase-1, thereby preventing the production of mature IL-1β and IL-18 and dampening the inflammatory response.[5][6]

Belnacasan_Mechanism_of_Action cluster_inflammasome Inflammasome Activation cluster_cytokine Cytokine Maturation & Release Inflammatory_Stimuli Inflammatory Stimuli (e.g., PAMPs, DAMPs) NLRP3 NLRP3 Inflammasome Inflammatory_Stimuli->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase_1 Pro-Caspase-1 ASC->Pro_Caspase_1 recruits & activates Active_Caspase_1 Active Caspase-1 Pro_Caspase_1->Active_Caspase_1 cleavage Pro_IL_1b Pro-IL-1β Active_Caspase_1->Pro_IL_1b cleaves Pro_IL_18 Pro-IL-18 Active_Caspase_1->Pro_IL_18 cleaves Mature_IL_1b Mature IL-1β Pro_IL_1b->Mature_IL_1b Mature_IL_18 Mature IL-18 Pro_IL_18->Mature_IL_18 Inflammation Inflammation Mature_IL_1b->Inflammation promotes Mature_IL_18->Inflammation promotes This compound This compound (VX-765) (Prodrug) VRT_043198 VRT-043198 (Active Metabolite) This compound->VRT_043198 metabolized to VRT_043198->Active_Caspase_1 inhibits

Figure 1: this compound's mechanism of action via caspase-1 inhibition.

In Vitro Activity

The active metabolite of this compound, VRT-043198, is a potent inhibitor of caspase-1 and the closely related caspase-4. It exhibits high selectivity for these caspases over other members of the caspase family.

TargetParameterValueReference
Caspase-1Ki0.8 nM[1][8]
Caspase-4Ki<0.6 nM[1][2]
Caspase-1IC5011.5 nM[9]
IL-1β release (PBMCs)IC500.67 ± 0.55 µM[1][10]
IL-1β release (whole blood)IC501.9 ± 0.80 µM[1][10]
Caspase-3, -6, -7, -8, -9Selectivity100- to 10,000-fold[1][5][10]

Table 1: In Vitro Inhibitory Activity of VRT-043198

Preclinical Efficacy in Disease Models

This compound has demonstrated significant efficacy in a variety of preclinical models of inflammatory and neurological diseases.

Rheumatoid Arthritis

In a collagen-induced arthritis (CIA) mouse model, this compound treatment led to a significant reduction in disease severity.

Animal ModelTreatmentDosageKey FindingsReference
Mouse (CIA)This compound (prophylactic)100 mg/kg, i.p., twice dailySignificantly reduced joint clinical scores, suppressed bone marrow edema and synovitis, prevented bone erosion, and decreased serum IL-1β, IL-18, and IL-33 levels.[11][12]
Mouse (CIA)This compound200 mg/kg, p.o.Inhibited LPS-induced IL-1β production by approximately 60% and resulted in a dose-dependent, statistically significant reduction in inflammation scores. At 100 mg/kg, it was as efficacious as 5 mg/kg prednisolone.[8][13]
Epilepsy

This compound has shown anticonvulsant effects in multiple rodent models of epilepsy.

Animal ModelTreatmentDosageKey FindingsReference
Mouse (chronic epilepsy)This compound12.5-200 mg/kgSignificantly reduced chronic epileptic activity in a dose-dependent manner (effective at ≥50 mg/kg).[14]
Mouse (acute seizures)This compound50-200 mg/kgDelayed the onset time of the first seizure and decreased the number and total duration of seizures.[8][14]
Rat (kindling epileptogenesis)This compoundNot specifiedBlocked kindling epileptogenesis by preventing the increase of IL-1β in forebrain astrocytes.[8]
Neurodegenerative and Neuroinflammatory Diseases

This compound has been investigated in models of Alzheimer's disease and multiple sclerosis, showing promise in reducing neuroinflammation.

Animal ModelDisease ModelTreatmentDosageKey FindingsReference
MouseAlzheimer's DiseaseThis compoundNot specifiedEarly treatment may prevent the onset of cognitive deficits and brain inflammation.[15]
MouseMultiple Sclerosis (cuprizone-induced)This compound (intranasal)Not specifiedAbrogated demyelination and axonal injury. Restored suppressed glucose metabolism in the brain.[16][17]
Cardiovascular Disease

Studies in models of myocardial infarction have suggested a cardioprotective role for this compound.

Animal ModelDisease ModelTreatmentDosageKey FindingsReference
RatMyocardial InfarctionThis compoundNot specifiedTreatment during reperfusion significantly reduced infarct size.[15]
Not specifiedIschemia/Reperfusion InjuryThis compound (with ticagrelor)Not specifiedCombination treatment further decreased infarct size, decreased circulating IL-1β, and preserved mitochondrial function.[13]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the anti-inflammatory and disease-modifying effects of this compound in a model of rheumatoid arthritis.

Methodology:

  • Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.

  • Treatment: Prophylactic treatment with this compound (100 mg/kg, intraperitoneally, twice daily) is initiated at the time of the booster immunization and continued for 4 weeks.[12]

  • Assessment:

    • Clinical Scoring: Joint inflammation is scored visually based on erythema and swelling.

    • Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, pannus formation, and bone/cartilage destruction.

    • Micro-CT Imaging: Bone erosion and joint architecture are evaluated using micro-computed tomography.[11]

    • Biomarker Analysis: Serum levels of IL-1β, IL-18, and IL-33 are quantified by ELISA.[12]

CIA_Experimental_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment Immunization Day 0: Primary Immunization (Collagen + CFA) Booster Day 21: Booster Immunization (Collagen + IFA) Immunization->Booster Treatment_Start Day 21: Start this compound Treatment (100 mg/kg, i.p., 2x/day) Booster->Treatment_Start Clinical_Scoring Weekly Clinical Scoring Booster->Clinical_Scoring Treatment_End Week 7: End of Treatment Treatment_Start->Treatment_End Endpoint_Analysis Week 7: Endpoint Analysis (Histology, Micro-CT, ELISA) Treatment_End->Endpoint_Analysis Clinical_Scoring->Endpoint_Analysis

Figure 2: Experimental workflow for the collagen-induced arthritis model.
In Vitro Caspase-1 Inhibition Assay

Objective: To determine the in vitro potency of VRT-043198 against caspase-1.

Methodology:

  • Enzyme and Substrate: Recombinant human caspase-1 and a fluorogenic substrate (e.g., Ac-YVAD-AMC) are used.

  • Assay Conditions: The assay is performed in a buffer containing the enzyme, substrate, and varying concentrations of the inhibitor (VRT-043198).

  • Measurement: The reaction is incubated at room temperature, and the fluorescence generated from the cleavage of the substrate is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Clinical Development

This compound has been evaluated in Phase II clinical trials for psoriasis and treatment-resistant partial epilepsy.[13][18] While the drug was generally well-tolerated, with a safety profile similar to placebo in the epilepsy trial, it did not demonstrate sufficient efficacy to proceed to late-stage clinical development for these indications, and some trials were terminated.[3][19] The most common adverse events reported were headache, dizziness, fatigue, and gastrointestinal disorders.[19]

Conclusion

This compound has demonstrated robust anti-inflammatory and disease-modifying effects across a range of preclinical disease models, including those for rheumatoid arthritis, epilepsy, and neuroinflammatory conditions. Its mechanism of action, centered on the selective inhibition of caspase-1 and the subsequent reduction of IL-1β and IL-18, provides a strong rationale for its therapeutic potential. However, the translation of this preclinical efficacy into clinical success has been challenging, with Phase II trials in psoriasis and epilepsy not meeting their primary efficacy endpoints. Despite these setbacks, the preclinical data for this compound continues to support the investigation of caspase-1 inhibition as a therapeutic strategy for a variety of inflammatory diseases. Further research may focus on identifying patient populations most likely to respond to this targeted therapy or exploring its use in combination with other agents.

References

Belnacasan: A Comparative Guide to its Use as a Positive Control for Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Belnacasan (VX-765) with other common caspase-1 inhibitors, establishing its utility as a positive control in experimental settings. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate control for their specific needs.

This compound is an orally available prodrug that is rapidly converted in vivo to its active form, VRT-043198.[1] VRT-043198 is a potent and selective inhibitor of caspase-1, an enzyme pivotal in the inflammatory process.[2] Caspase-1 is responsible for the proteolytic cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3] Inhibition of caspase-1 is a key therapeutic target for a variety of inflammatory diseases.[4]

Comparative Analysis of Caspase-1 Inhibitors

The following table summarizes the inhibitory activity of VRT-043198, the active metabolite of this compound, and other commonly used caspase inhibitors. It is important to note that the presented values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.

InhibitorTarget CaspasesIC50 / Ki (nM)Selectivity ProfileKey Features
VRT-043198 (active form of this compound) Caspase-1 Ki: 0.8 [5]Highly selective for caspase-1 and caspase-4. Exhibits 100- to 10,000-fold selectivity against caspases-3, -6, -7, -8, and -9.[5]Potent and selective inhibitor. Orally bioavailable prodrug form (this compound).[1] Has been evaluated in Phase II clinical trials.[6]
Caspase-4Ki: <0.6[5]
Caspase-5IC50: 10.6[7]
Caspase-8IC50: 3.3[7]
Caspase-9IC50: 5.07[7]
Caspase-10IC50: 66.5[7]
Caspase-14IC50: 58.5[7]
Pralnacasan (VX-740) Caspase-1Not explicitly found in direct comparisonA specific inhibitor of caspase-1.[6]Another orally bioavailable prodrug.[6] Withdrawn from clinical trials due to liver toxicity observed in long-term animal studies.[6]
AC-YVAD-CMK Caspase-1Not explicitly found in direct comparisonA selective, irreversible inhibitor of caspase-1.[4]Widely used as a research tool for caspase-1 inhibition.
Z-VAD-FMK Pan-caspase inhibitorIC50: 0.0015 - 5.8 mM (broad range across various cell lines)A broad-spectrum caspase inhibitor.Cell-permeable and irreversible. Used to inhibit apoptosis and inflammation mediated by multiple caspases.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

Caspase1_Pathway cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Signal 1 (Priming) ASC ASC NLRP3->ASC Oligomerization Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis This compound This compound (VRT-043198) This compound->Caspase1 Inhibition

Caption: Caspase-1 activation pathway and site of this compound inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Priming cluster_treatment Inhibitor Treatment & Activation cluster_assays Downstream Assays THP1 THP-1 Monocytes PMA PMA Differentiation THP1->PMA LPS LPS Priming (e.g., 1 µg/mL, 3h) PMA->LPS Inhibitor Pre-incubation with This compound or other inhibitors LPS->Inhibitor ATP ATP Stimulation (e.g., 5 mM, 30 min) Inhibitor->ATP Supernatant Collect Supernatant ATP->Supernatant Cell_Lysate Prepare Cell Lysate ATP->Cell_Lysate IL1b_ELISA IL-1β ELISA Supernatant->IL1b_ELISA Caspase1_Activity Caspase-1 Activity Assay (Fluorometric) Cell_Lysate->Caspase1_Activity

Caption: General experimental workflow for assessing caspase-1 inhibition.

Experimental Protocols

Caspase-1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method for quantifying caspase-1 activity in cell lysates.

Materials:

  • Cells (e.g., LPS-primed THP-1 macrophages)

  • This compound or other caspase-1 inhibitors

  • Chilled Cell Lysis Buffer

  • 2X Reaction Buffer (containing 10 mM DTT)

  • Caspase-1 substrate (e.g., YVAD-AFC, 1 mM stock)

  • 96-well microplate (black, clear bottom)

  • Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Sample Preparation:

    • Culture and treat cells with desired stimuli and inhibitors (e.g., pre-incubate with this compound for 1 hour before stimulation).

    • Harvest 1-5 x 10^6 cells and wash with cold PBS.

    • Resuspend cells in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at top speed for 5 minutes at 4°C to pellet debris.

    • Transfer the supernatant (cell lysate) to a new, pre-chilled tube. Determine protein concentration of the lysate.

  • Assay Protocol:

    • Load 50 µL of cell lysate per well in a 96-well plate. Adjust the volume with Cell Lysis Buffer to ensure equal protein loading across wells.

    • Add 50 µL of 2X Reaction Buffer (with DTT) to each well.

    • Add 5 µL of 1 mM YVAD-AFC substrate to each well for a final concentration of 50 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[8]

  • Data Analysis:

    • The fold-increase in caspase-1 activity can be determined by comparing the fluorescence readings of treated samples to untreated controls.

IL-1β Release Assay

This protocol describes the measurement of secreted IL-1β from cultured cells, a direct downstream indicator of caspase-1 activity.

Materials:

  • THP-1 cells

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound or other caspase-1 inhibitors

  • Culture medium (e.g., RPMI-1640)

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

Procedure:

  • Cell Culture and Differentiation:

    • Seed THP-1 monocytes in a 96-well plate.

    • Differentiate THP-1 cells into macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

    • Wash the cells to remove PMA and allow them to rest in fresh medium for at least 24 hours.

  • Priming and Inhibition:

    • Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3 hours to induce pro-IL-1β expression.[9]

    • During the last hour of LPS priming, add various concentrations of this compound or other inhibitors to the respective wells.

  • Inflammasome Activation:

    • Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome and subsequent caspase-1 activation.[10]

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for IL-1β measurement.

    • Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of secreted IL-1β in inhibitor-treated samples to the vehicle-treated positive control (LPS + ATP) to determine the extent of inhibition.

References

Head-to-Head Showdown: A Comparative Guide to Belnacasan and Other Inflammasome Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers in the field of inflammation, the landscape of inflammasome inhibitors is rapidly evolving. This guide provides a detailed, data-driven comparison of Belnacasan (VX-765) against other key players targeting the inflammasome pathway, including both caspase-1 and NLRP3 inhibitors. We delve into their mechanisms of action, present head-to-head and independent experimental data, and provide detailed experimental protocols to support your research and development efforts.

Inflammasome Signaling and Points of Inhibition

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. The canonical inflammasome activation pathway is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). Signal 1, typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β. Signal 2, triggered by a variety of stimuli including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, leads to the assembly of the NLRP3 inflammasome, which then activates caspase-1. Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.

This compound and its counterparts inhibit this pathway at different key stages. This compound and Pralnacasan are direct inhibitors of caspase-1, the final effector enzyme in the inflammasome cascade. In contrast, MCC950, Dapansutrile, Inzomelid, and Somalix target the NLRP3 protein itself, preventing the assembly and activation of the inflammasome complex.

Inflammasome_Signaling_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Targets PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR binds NF-kB NF-kB TLR->NF-kB activates NLRP3_gene NLRP3/pro-IL-1B Transcription NF-kB->NLRP3_gene pro-IL-1B pro-IL-1B Stimuli K+ efflux, ROS, etc. NLRP3 NLRP3 Stimuli->NLRP3 activates ASC ASC NLRP3->ASC recruits pro-caspase-1 pro-caspase-1 ASC->pro-caspase-1 recruits Inflammasome NLRP3 Inflammasome Assembly pro-caspase-1->Inflammasome caspase-1 Active Caspase-1 Inflammasome->caspase-1 activates pro-IL-1B_2 pro-IL-1B caspase-1->pro-IL-1B_2 cleaves pro-IL-18 pro-IL-18 caspase-1->pro-IL-18 cleaves IL-1B Mature IL-1B pro-IL-1B_2->IL-1B IL-18 Mature IL-18 pro-IL-18->IL-18 Inflammation Inflammation IL-1B->Inflammation IL-18->Inflammation NLRP3_Inhibitors MCC950, Dapansutrile, Inzomelid, Somalix NLRP3_Inhibitors->NLRP3 Caspase-1_Inhibitors This compound (VX-765), Pralnacasan (VX-740) Caspase-1_Inhibitors->caspase-1

Caption: Inflammasome signaling pathway and inhibitor targets.

Quantitative Comparison of Inflammasome Inhibitors

The following tables summarize the available quantitative data for this compound and other selected inflammasome inhibitors. The data is compiled from various preclinical and clinical studies and is intended to provide a comparative overview of their potency and efficacy.

Inhibitor Target IC50 / Ki Assay/Model Reference
This compound (VX-765) Caspase-1IC50: ≤ 1 nMCaspase-1 enzyme assay[1]
Ki: 0.8 nMCell-free caspase-1 assay[2]
Pralnacasan (VX-740) Caspase-1Ki: 1.4 nMInterleukin-1β converting enzyme (ICE) assay[3][4]
MCC950 NLRP3IC50: 7.5 nMIL-1β release in mouse bone marrow-derived macrophages (BMDMs)[5]
IC50: 8.1 nMIL-1β release in human monocyte-derived macrophages (HMDMs)[5]
IC50: 627 nMIL-1β release in human whole blood[6]
Dapansutrile (OLT1177) NLRP3IC50: 1 nMIL-1β and IL-18 release from J774 macrophages[7]

Head-to-Head Comparison: this compound (VX-765) vs. MCC950 in Acute Pancreatitis

A direct comparison in a caerulein-induced acute pancreatitis mouse model demonstrated that both this compound (VX-765) and the NLRP3 inhibitor MCC950 effectively mitigate pancreatic necrosis and systemic inflammation[8].

Treatment Dosage Effect on Pancreatic Necrosis Effect on Serum Amylase Effect on Serum Lipase Effect on Serum IL-1β Reference
MCC950 50 mg/kg (i.p.)Significantly reducedSignificantly reducedSignificantly reducedSignificantly reduced[8]
This compound (VX-765) 200 mg/kg (i.p.)Significantly reducedSignificantly reducedSignificantly reducedSignificantly reduced[8]

These findings suggest that targeting either NLRP3 or caspase-1 can be a viable therapeutic strategy for acute pancreatitis, with both inhibitors showing significant efficacy in reducing key pathological markers of the disease.

Other NLRP3 Inhibitors in Development

Several other NLRP3 inhibitors are in various stages of clinical development, though detailed head-to-head comparative data with this compound is not yet available.

  • Inzomelid (IZD174) : A brain-penetrant, oral NLRP3 inhibitor that has completed Phase 1 trials in healthy volunteers and patients with Cryopyrin-associated periodic syndrome (CAPS)[9][10].

  • Somalix (IZD334) : A peripherally restricted, oral NLRP3 inhibitor that has also completed Phase 1 studies, demonstrating good safety and tolerability[11][12].

While direct comparative data is limited, the distinct pharmacokinetic profiles of these newer agents (e.g., CNS penetrant vs. peripherally restricted) suggest they may be tailored for different inflammatory conditions.

Experimental Protocols

To aid in the design and interpretation of studies involving these inhibitors, we provide an overview of commonly used experimental workflows.

In Vitro LPS-Induced Cytokine Release Assay

This assay is a standard method to evaluate the potency of inflammasome inhibitors in vitro.

LPS_Assay_Workflow Cell_Culture Culture macrophages (e.g., BMDMs, THP-1) Priming Prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours Cell_Culture->Priming Inhibitor_Treatment Pre-treat with varying concentrations of inhibitor Priming->Inhibitor_Treatment Activation Activate inflammasome with ATP or Nigericin Inhibitor_Treatment->Activation Incubation Incubate for 1-2 hours Activation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection ELISA Measure IL-1B concentration by ELISA Supernatant_Collection->ELISA Data_Analysis Calculate IC50 values ELISA->Data_Analysis

Caption: Workflow for LPS-induced cytokine release assay.

In Vivo Monosodium Urate (MSU) Crystal-Induced Peritonitis Model

This model is frequently used to assess the in vivo efficacy of anti-inflammatory compounds, particularly for gout.

MSU_Peritonitis_Workflow Animal_Model Use mice (e.g., C57BL/6) Inhibitor_Admin Administer inhibitor (e.g., oral gavage, i.p.) Animal_Model->Inhibitor_Admin MSU_Injection Inject MSU crystals intraperitoneally Inhibitor_Admin->MSU_Injection Time_Course Collect peritoneal lavage fluid at specified time points MSU_Injection->Time_Course Cell_Count Count infiltrating neutrophils Time_Course->Cell_Count Cytokine_Analysis Measure cytokine levels (e.g., IL-1B) in lavage fluid Time_Course->Cytokine_Analysis Histology Perform histological analysis of peritoneal tissue Time_Course->Histology

Caption: Workflow for MSU-induced peritonitis model.

Conclusion

This compound remains a potent and well-characterized caspase-1 inhibitor with demonstrated preclinical efficacy. The emergence of a diverse array of NLRP3 inhibitors, such as MCC950, Dapansutrile, Inzomelid, and Somalix, offers alternative strategies for targeting the inflammasome pathway. The choice between a caspase-1 and an NLRP3 inhibitor will likely depend on the specific disease context, the desired pharmacokinetic profile, and the evolving understanding of the roles of different inflammasome components in various pathologies. The direct comparative data from the acute pancreatitis model suggests that both approaches can be effective. As more clinical data for the newer NLRP3 inhibitors become available, a clearer picture of their relative merits will emerge, providing researchers and clinicians with a broader and more refined toolkit to combat inflammatory diseases.

References

Safety Operating Guide

Proper Disposal of Belnacasan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Belnacasan (VX-765), a potent caspase-1 inhibitor, is critical for maintaining laboratory safety and regulatory compliance. Researchers, scientists, and drug development professionals must adhere to specific procedures to mitigate risks associated with this compound. This document provides a comprehensive overview of this compound's hazards, safe handling protocols, and recommended disposal methods.

This compound, also known as VX-765, is an orally active prodrug of VRT-043198.[1] It is a potent and selective inhibitor of the enzyme caspase-1, which is involved in inflammation and cell death.[1] Due to its investigational nature, detailed disposal instructions are not widely published; however, safety data sheets and general principles of laboratory chemical waste management provide a clear framework for its proper disposal.

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is classified with several hazards that necessitate careful handling.[2] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2] Additionally, it may cause respiratory irritation.[2]

Hazard ClassificationGHS CodeDescription
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation
Data sourced from the this compound Safety Data Sheet.[2]

Before disposal, it is imperative to follow all prescribed safety precautions. This includes washing hands thoroughly after handling, avoiding eating, drinking, or smoking in the work area, and using the substance only in well-ventilated areas or outdoors.[2] Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory when handling this compound.[2]

Pre-Disposal Handling and Storage

Proper handling and storage are crucial to prevent accidental exposure and ensure the integrity of the disposal process.

Handling:

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[2]

  • Prevent contact with skin and eyes.[2]

  • Use in an area with appropriate exhaust ventilation.[2]

Storage:

  • For short-term storage (days to weeks), maintain at 0 - 4°C.[3]

  • For long-term storage (months), store at -20°C.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following is a general procedural guide based on best practices for chemical waste management.

  • Consult Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) office and review all relevant local, state, and federal waste disposal regulations.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. It should be collected in a designated, properly labeled, and sealed waste container.

  • Package for Disposal:

    • Solid Waste: Collect unused or expired solid this compound, as well as any contaminated materials (e.g., weighing paper, gloves, wipes), in a clearly labeled, sealed container.

    • Liquid Waste: Solutions of this compound, such as those dissolved in DMSO, should be collected in a designated, leak-proof, and clearly labeled waste container.[3][4] Do not pour this compound solutions down the drain.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid this compound," "this compound in DMSO"). Include the approximate quantity and concentration.

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to schedule a pickup of the waste. Provide them with all necessary information about the waste stream.

Experimental Protocols and Signaling Pathways

This compound is a prodrug that is converted in the body to its active form, VRT-043198.[1] This active compound is a potent inhibitor of caspase-1, an enzyme critical to the inflammatory pathway. Caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms, IL-1β and IL-18, which are key mediators of inflammation. The inhibition of this pathway is the primary mechanism of action for this compound.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused product, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Solutions, supernatants) waste_type->liquid Liquid container_solid Place in a labeled, sealed hazardous waste container for solids solid->container_solid container_liquid Place in a labeled, sealed hazardous waste container for liquids liquid->container_liquid storage Store in a designated hazardous waste accumulation area container_solid->storage no_drain Do NOT pour down the drain container_liquid->no_drain container_liquid->storage ehs Contact Environmental Health & Safety (EHS) for pickup storage->ehs documentation Complete all required waste disposal documentation ehs->documentation end Disposal Complete documentation->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Belnacasan (VX-765)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Belnacasan (VX-765), a potent and selective inhibitor of the enzyme caspase-1. Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize exposure risk.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile gloves are preferred. For extended contact, consider thicker, chemical-resistant gloves.Protects against skin absorption, which is a potential route of exposure. Nitrile offers good resistance to a range of chemicals.[1]
Eye Protection Safety GlassesSafety glasses with side shields or goggles.Prevents eye irritation or injury from accidental splashes or aerosolized powder.[2]
Body Protection Protective ClothingA lab coat or other suitable protective clothing.Minimizes the risk of skin contact and contamination of personal clothing.[2]
Respiratory Protection RespiratorA NIOSH-approved respirator or self-contained breathing apparatus may be necessary under certain conditions.Required if there is a risk of inhaling dust, especially in poorly ventilated areas or during spill cleanup.[2]

Operational Plan: Safe Handling and Use

Engineering Controls: The primary method for controlling exposure to this compound is to use it within a well-ventilated area.

  • Fume Hood: All weighing and handling of powdered this compound should be conducted inside a certified laboratory fume hood to minimize the inhalation of dust particles.[2]

  • Ventilation: Ensure good general laboratory ventilation to dilute any potential airborne contaminants.[2]

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: Use a dedicated, clean spatula for transferring the powder. Weigh the desired amount of this compound directly into a sealable container to prevent generating dust.

  • Dissolving: If preparing a solution, add the solvent to the container with the pre-weighed this compound slowly to avoid splashing. Cap the container and mix gently until dissolved.

  • Post-Handling: After use, decontaminate the spatula and any other reusable equipment. Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected skin area with copious amounts of water. If irritation or other symptoms develop, seek medical attention.[2]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Ingestion If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Accidental Release For a small spill, carefully absorb the material with an inert absorbent. For a large spill, evacuate the area and contact your institution's environmental health and safety department. Ensure adequate ventilation and wear appropriate PPE during cleanup.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization: All materials that have come into contact with this compound, including unused compound, contaminated labware, and used PPE, should be considered chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed waste container. Do not mix with other waste streams unless directed by your institution's disposal guidelines.

  • Containerization: Use a chemically resistant and leak-proof container for waste collection. Ensure the container is properly labeled with the chemical name ("this compound" or "VX-765") and any other required hazard information.

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.

  • Authorized Disposal: Arrange for the disposal of the chemical waste through your institution's authorized hazardous waste management program.[2] Never dispose of this compound down the drain or in the regular trash.

Mechanism of Action: this compound Signaling Pathway

This compound is a prodrug that is metabolically converted to its active form, VRT-043198.[3][4] VRT-043198 is a potent inhibitor of caspase-1, an enzyme that plays a critical role in the inflammatory response by processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[4][5]

Belnacasan_Pathway cluster_drug Drug Action cluster_pathway Inflammatory Pathway This compound This compound (VX-765) (Prodrug) VRT VRT-043198 (Active Drug) This compound->VRT Metabolic Conversion Casp1 Caspase-1 VRT->Casp1 Inhibition IL1b Mature IL-1β Casp1->IL1b IL18 Mature IL-18 Casp1->IL18 proIL1b Pro-IL-1β proIL1b->Casp1 proIL18 Pro-IL-18 proIL18->Casp1 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: Mechanism of action for this compound (VX-765).

Experimental Protocol: In Vitro Inhibition of IL-1β Release

The following is a representative protocol for assessing the in vitro activity of this compound.

Objective: To determine the potency of this compound in inhibiting lipopolysaccharide (LPS)-induced IL-1β release from human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole human blood using density gradient centrifugation.

  • Cell Plating: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well and allow them to adhere for 2 hours.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.

  • Pre-treatment: Pre-treat the PBMCs with the various concentrations of this compound for 30 minutes.

  • Stimulation: Induce an inflammatory response by adding LPS to each well at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of IL-1β inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Belnacasan
Reactant of Route 2
Belnacasan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.